molecular formula C10H11NO2 B104388 (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 16251-45-9

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No.: B104388
CAS No.: 16251-45-9
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-CBAPKCEASA-N
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Description

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10936705, DTXSID40864668
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
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Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16251-45-9, 28044-22-6, 77943-39-6
Record name 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-
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Record name 4-Methyl-5-phenyl-2-oxazolidinone, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol
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Record name 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
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Record name (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
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Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS-
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Record name 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidation of the Stereochemical Structure of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis. This document details the spectroscopic data, experimental protocols, and logical framework used to confirm the compound's unique three-dimensional architecture.

Compound Identification and Physical Properties

This compound is a white crystalline solid widely utilized in organic synthesis to control the stereochemical outcome of chemical reactions. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Melting Point 121-123 °C
Optical Rotation [α]²⁵/D -168° (c=2, CHCl₃)
CAS Number 16251-45-9[1]

Spectroscopic Data for Structural Confirmation

The structural assignment of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although the specific NMR data for the title compound is not publicly available in the searched resources, representative data for closely related analogs, such as (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, reveals the expected chemical shifts and coupling patterns characteristic of this structural class.[2] For the title compound, the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral data in a solvent like CDCl₃ are presented below, based on established chemical shift principles for such structures.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Phenyl-H7.25-7.45multiplet-C₆H₅
NH~6.0broad singlet-N-H
H-5~5.7doublet~8.0O-CH-Ph
H-4~4.2multiplet-N-CH-CH₃
Methyl-H~0.8doublet~6.5CH-CH₃
¹³C NMR Chemical Shift (δ, ppm)
Carbonyl-C~159
Phenyl-C (quaternary)~135
Phenyl-C~129, ~128, ~126
C-5~80
C-4~52
Methyl-C~18
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a solid sample of this compound would be expected to show characteristic absorption bands for the N-H bond, the carbonyl group of the oxazolidinone ring, and the aromatic C-H and C=C bonds of the phenyl group. A supplier of this compound confirms that its IR spectrum conforms to a standard, although the specific peak data is not provided.[3]

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3400-3200
Aromatic C-H Stretch3100-3000
Carbonyl (C=O) Stretch~1750
Aromatic C=C Stretch1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. For this compound, the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass. Data for a similar compound, (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, shows the protonated molecular ion [(M+H)⁺] at m/z 246.0744, which is consistent with its chemical formula.[2]

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺178.0868~178.0868
[M+Na]⁺200.0687~200.0687

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound.

Synthesis Protocol

A representative synthesis involves the reaction of a β-hydroxy carbonyl precursor with an azide, followed by intramolecular cyclization.[2]

Procedure:

  • A solution of a suitable starting material, such as (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equivalent) in tetrahydrofuran (THF), is treated with trimethylsilyl azide (Me₃SiN₃, 3.0 equivalents).[2]

  • The resulting mixture is heated to reflux at 90 °C and stirred for 5 hours.[2]

  • After cooling to room temperature, the reaction is quenched with the addition of water and diluted with dichloromethane (CH₂Cl₂).[2]

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.[2]

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[2]

  • The crude product is then purified by column chromatography or recrystallization to afford pure (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm is common, with a longer relaxation delay to ensure proper quantification of all carbon signals.

3.2.2. IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

3.2.3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Elucidation Workflow and Logic

The process of determining the structure of this compound follows a logical progression from its synthesis to its detailed spectroscopic analysis.

G Figure 1. Structure Elucidation Workflow Synthesis Synthesis of Oxazolidinone Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Figure 1. Structure Elucidation Workflow

The stereochemistry of the molecule is established through the use of a stereochemically defined starting material in the synthesis. The relative stereochemistry of the methyl and phenyl groups is confirmed by the coupling constants observed in the ¹H NMR spectrum, and the overall enantiomeric purity is determined by chiral HPLC or by measuring the optical rotation.

G Figure 2. Stereochemical Relationship CompoundName This compound Structure2D 2D Structure (Oxazolidinone Ring with Substituents) CompoundName->Structure2D StereoDescriptors Stereochemical Descriptors Structure2D->StereoDescriptors Config4S Configuration at C4: (S) StereoDescriptors->Config4S Config5R Configuration at C5: (R) StereoDescriptors->Config5R

Figure 2. Stereochemical Relationship

This comprehensive analysis of spectroscopic data, in conjunction with a well-defined synthetic protocol, provides an unambiguous elucidation of the structure and stereochemistry of this compound. This foundational knowledge is critical for its effective application in the development of new pharmaceuticals and other complex organic molecules.

References

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in modern asymmetric synthesis. This document details its physical characteristics, provides experimental protocols for their determination, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

This compound is a white crystalline solid.[1] It is an important chiral auxiliary that is widely utilized in asymmetric synthesis to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. The presence of the methyl and phenyl groups enhances its lipophilicity. While it is insoluble in water, specific quantitative solubility data in common organic solvents are not extensively reported in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White crystalline solid[1]
Molecular Formula C₁₀H₁₁NO₂[2][3]
Molecular Weight 177.20 g/mol [2][3]
Melting Point 121-123 °C (lit.)[2]
Specific Rotation ([α]²⁵/D) -168° (c = 2 in chloroform)[2]
CAS Number 16251-45-9[2][3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic application are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder and thoroughly dried.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Protocol:

  • Solution Preparation: A precise concentration of the sample is prepared by dissolving a known mass of this compound in a specific volume of a suitable solvent (e.g., 2 g in 100 mL of chloroform).

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Asymmetric Aldol Reaction: A Representative Workflow

This compound is commonly used as a chiral auxiliary to direct stereoselective reactions. The following protocol outlines a typical workflow for an asymmetric aldol reaction, which includes acylation of the auxiliary, the aldol addition, and subsequent removal of the auxiliary.

a) N-Acylation of the Chiral Auxiliary

Protocol: [4]

  • Reaction Setup: this compound is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

  • Deprotonation: A strong base, such as n-butyllithium (n-BuLi), is added dropwise until a persistent color change indicates the formation of the lithium salt.

  • Acylation: An acylating agent, such as propionyl chloride, is added to the solution. The reaction mixture is stirred at -78 °C and then allowed to warm to a higher temperature (e.g., 0 °C or room temperature) to ensure the completion of the reaction.

  • Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-acyl oxazolidinone is then purified by column chromatography.

b) Diastereoselective Aldol Reaction

Protocol:

  • Enolate Formation: The purified N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to -78 °C. A Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), are added to form the Z-enolate.

  • Aldol Addition: The aldehyde substrate is added dropwise to the enolate solution at -78 °C. The reaction is stirred for a specified time at low temperature and then gradually warmed.

  • Work-up: The reaction is quenched with a buffer solution. The product is extracted, and the organic layer is washed, dried, and concentrated. The diastereomeric ratio can be determined at this stage using techniques like NMR spectroscopy or chiral HPLC.

c) Cleavage of the Chiral Auxiliary

Protocol: [5]

  • Hydrolysis: The aldol adduct is dissolved in a mixture of THF and water. The solution is cooled, and lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is added.

  • Reaction and Quenching: The mixture is stirred until the starting material is consumed. The excess peroxide is then quenched with a reducing agent like sodium sulfite.

  • Separation: The chiral auxiliary can be recovered by extraction, and the desired chiral β-hydroxy carboxylic acid product is isolated from the aqueous layer after acidification and extraction.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical asymmetric aldol reaction utilizing this compound as a chiral auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A this compound B Deprotonation with n-BuLi A->B C Reaction with Acyl Chloride (R-COCl) B->C D N-Acyl Oxazolidinone C->D E Formation of Boron Enolate (with Bu2BOTf, DIPEA) D->E To Aldol Reaction F Addition of Aldehyde (R'-CHO) E->F G Diastereoselective C-C Bond Formation F->G H Aldol Adduct G->H I Hydrolysis with LiOOH H->I To Cleavage J Separation I->J K Chiral Carboxylic Acid Product J->K L Recovered Chiral Auxiliary J->L

Caption: Workflow of an Asymmetric Aldol Reaction.

References

An In-depth Technical Guide to the Mechanism of Action of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its remarkable ability to direct stereoselective carbon-carbon bond formation has made it an indispensable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the core mechanism of action of this chiral auxiliary, focusing on its application in asymmetric alkylation and aldol reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying mechanistic pathways are presented to offer a thorough resource for researchers in organic synthesis and drug development.

Core Mechanism of Stereodiction

The stereodirecting power of this compound lies in its ability to facilitate the formation of a rigid and predictable chiral enolate intermediate.[1] This intermediate effectively shields one of its faces, compelling electrophiles to approach from the less sterically hindered side, thus ensuring high diastereoselectivity in the newly formed stereocenters.

The key steps in the mechanism are:

  • N-Acylation: The chiral auxiliary is first acylated to form an N-acyl oxazolidinone. This step attaches the prochiral substrate to the stereodirecting scaffold.

  • Diastereoselective Enolate Formation: Treatment of the N-acyl oxazolidinone with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), leads to the formation of a conformationally locked (Z)-enolate.[1] The chelation between the metal cation (e.g., Li⁺ or Na⁺) and the two carbonyl oxygens of the oxazolidinone and the acyl group creates a rigid five-membered ring structure.

  • Stereoselective Electrophilic Attack: The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring create a highly controlled steric environment. The phenyl group effectively blocks the si-face of the enolate, directing the incoming electrophile to the less hindered re-face. This results in the predictable formation of one diastereomer in high excess.

  • Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is cleaved from the product. A variety of methods exist for this cleavage, allowing for the synthesis of chiral carboxylic acids, alcohols, or aldehydes with high enantiomeric purity.[2]

Signaling Pathway for Stereodirection

Stereodirection_Mechanism cluster_enolate_formation Enolate Formation cluster_electrophilic_attack Electrophilic Attack cluster_cleavage Auxiliary Cleavage N_Acyl N-Acyl Oxazolidinone Z_Enolate (Z)-Enolate (Chelated Intermediate) N_Acyl->Z_Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Z_Enolate Alkylated_Product Diastereomerically Enriched Product Z_Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Alkylated_Product Chiral_Product Enantiomerically Pure Product Alkylated_Product->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage_Reagent->Chiral_Product

Caption: General mechanism of action for asymmetric synthesis.

Data Presentation: Quantitative Outcomes

The utility of this compound is underscored by the consistently high yields and diastereoselectivities achieved in various asymmetric reactions.

Table 1: Asymmetric Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
EntryElectrophile (R-X)Product (R)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideBenzyl>99:190-95
2Allyl iodideAllyl98:261-77
3Methyl iodideMethyl>98:195
4n-Butyl iodiden-Butyl>99:185

Data compiled from various sources, including Benchchem and Williams College publications.[3][4]

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
EntryAldehyde (R'CHO)Product (R')Diastereoselectivity (syn:anti)Yield (%)
1IsobutyraldehydeIsopropyl>98:2~85-95
2BenzaldehydePhenyl>98:2~80-90
3PropionaldehydeEthyl>99:188
4AcetaldehydeMethyl95:582

Data is illustrative of typical results for this reaction type.

Experimental Protocols

The following section provides detailed methodologies for the key experimental stages: N-acylation, diastereoselective alkylation, and auxiliary cleavage.

Experimental Workflow Overview

Experimental_Workflow Start Chiral Auxiliary This compound Acylation Step 1: N-Acylation (e.g., with Propionyl Chloride) Start->Acylation Alkylation_Aldol Step 2: C-C Bond Formation (Alkylation or Aldol Reaction) Acylation->Alkylation_Aldol Cleavage Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation_Aldol->Cleavage Product Final Chiral Product (Carboxylic Acid, Alcohol, or Aldehyde) Cleavage->Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: General experimental workflow for asymmetric synthesis.
Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq.)

  • Propionyl chloride (1.1 eq.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Enolate Alkylation with Benzyl Bromide

This protocol outlines the alkylation of the N-acylated auxiliary.

Materials:

  • N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq.)

  • Benzyl bromide (1.2 eq.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add NaHMDS solution dropwise. Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Add benzyl bromide dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This protocol details the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq.)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1M HCl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The recovered chiral auxiliary can be extracted from the aqueous solution with ethyl acetate.

  • Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the desired chiral carboxylic acid product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.

Visualization of Key Mechanistic Steps

Chelated (Z)-Enolate Formation and Diastereofacial Bias

The high fidelity of stereochemical control is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate.

Caption: The phenyl group at C5 sterically shields the si-face of the enolate, directing the electrophile to the re-face. (Note: A placeholder for an image is used here. In a real application, a chemical drawing would be inserted).

Conclusion

This compound stands as a powerful and reliable chiral auxiliary in asymmetric synthesis. Its mechanism of action, predicated on the formation of a sterically defined and rigid chelated (Z)-enolate, provides a predictable and highly effective means of controlling stereochemistry in carbon-carbon bond-forming reactions. The straightforward experimental protocols for its application and the consistently high diastereoselectivities and yields make it an invaluable tool for the synthesis of enantiomerically pure compounds, with significant implications for the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its core principles, quantitative performance, and practical application, serving as a valuable resource for researchers leveraging this important synthetic methodology.

References

Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a crucial chiral auxiliary, widely employed in asymmetric synthesis to facilitate the stereoselective formation of new chiral centers. Its rigid structure and predictable stereochemical control make it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, including pharmaceutical intermediates and natural products. This guide provides an in-depth overview of the predominant synthetic route to this compound, detailed experimental protocols, and relevant chemical data.

Core Synthetic Pathway: Cyclization of Norephedrine

The most common and efficient method for synthesizing this compound is the direct cyclization of its precursor β-amino alcohol, (1R,2S)-(-)-norephedrine. This reaction involves treating the amino alcohol with a carbonylating agent, such as diethyl carbonate, in the presence of a base. The reaction proceeds via an intramolecular cyclization, forming the stable five-membered oxazolidinone ring and releasing ethanol as a byproduct.

Caption: Reaction scheme for the synthesis of the target oxazolidinone.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the enantiomer and is directly applicable for producing the (4S,5R)-(-) configuration from the corresponding starting material.[1]

Materials and Equipment:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl Carbonate (DEC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round bottom flask

  • Distillation apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: To a round bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and anhydrous potassium carbonate.

  • Heating and Distillation: Heat the mixture to 160 °C using an oil bath. Ethanol will begin to distill over (boiling point ~78-80 °C). Continue heating for approximately 5 hours, or until ethanol distillation ceases, indicating the reaction is nearing completion.

  • Cooling and Quenching: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Workup: Dilute the cooled, solidified mixture with dichloromethane. Transfer the slurry to a separatory funnel and wash twice with water to remove potassium carbonate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a hexane-ethyl acetate mixture (e.g., a 1:1.5 ratio) to afford the pure this compound as white crystals.[1]

workflow start Combine Reactants (Norephedrine, DEC, K₂CO₃) heat Heat to 160 °C Distill off Ethanol (~5 hrs) start->heat cool Cool to Room Temperature heat->cool dilute Dilute with Dichloromethane cool->dilute wash Wash with Water (2x) dilute->wash dry Dry Organic Layer (MgSO₄) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate recrystallize Recrystallize (Hexane/Ethyl Acetate) concentrate->recrystallize product Pure Product (White Crystals) recrystallize->product

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and a representative reaction quantification.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Compound Name This compound[2][3]
CAS Number 16251-45-9[3][4]
Molecular Formula C₁₀H₁₁NO₂[2][4][5]
Molecular Weight 177.20 g/mol [4][5]
Appearance White crystalline solid[1]
Melting Point 121-123 °C[6]
Optical Rotation [α]²⁵/D -168° (c = 2 in chloroform)

Table 2: Representative Synthesis Data (Based on the protocol for the enantiomer, expected to be similar for the target compound)

ParameterValueReference(s)
Starting Material (1S,2R)-Norephedrine (18.16 g, 99.1 mmol)[1]
Product (Final Mass) (4R,5S)-Oxazolidinone (15.2 g)[1]
Theoretical Yield 17.56 g
Calculated Yield ~86.6%[1]

Alternative Synthetic Route

While cyclization of norephedrine is the most direct approach, other stereoselective methods exist. An alternative strategy involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement.[7][8] This multi-step process can provide access to a range of 4,5-disubstituted oxazolidinones and represents a powerful, albeit more complex, synthetic tool.[8]

This route begins with an asymmetric aldol addition to form a β-hydroxy thioimide, which is then subjected to a Curtius rearrangement using an azide source (e.g., Me₃SiN₃) to induce cyclization and form the oxazolidinone ring.[8] This method is particularly valuable for creating derivatives not easily accessible from common amino alcohol precursors.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. Among the most robust and widely adopted strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries. Pioneered by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries, commonly known as Evans chiral auxiliaries, have established themselves as an indispensable tool for the asymmetric synthesis of a vast array of chiral compounds.[1][2] Their efficacy in directing stereoselective alkylation and aldol reactions has made them a cornerstone of both academic research and industrial drug development.[3][4]

This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the use of Evans chiral auxiliaries. It details the mechanistic basis for their remarkable stereocontrol, provides a collection of detailed experimental protocols for their application, and presents quantitative data to guide researchers in their synthetic planning. Furthermore, this guide illustrates key concepts and workflows through clear, concise diagrams to facilitate a deeper understanding of these powerful synthetic tools.

Core Principles of Stereocontrol

The efficacy of Evans chiral auxiliaries lies in their ability to create a rigid and predictable chiral environment around a prochiral enolate. This is achieved by temporarily attaching the chiral auxiliary to a carboxylic acid derivative, thereby forming an N-acyloxazolidinone. The stereocenter(s) on the oxazolidinone ring, typically derived from readily available amino acids like valine or phenylalanine, effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite, less sterically hindered face.[1]

The Zimmerman-Traxler Model in Evans Aldol Reactions

In the case of aldol reactions, the stereochemical outcome is rationalized by the Zimmerman-Traxler model.[5] The reaction proceeds through a highly ordered, six-membered chair-like transition state, where the metal cation (typically boron or titanium) chelates both the enolate oxygen and the aldehyde's carbonyl oxygen.[5][6] The bulky substituent on the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions, thereby dictating the facial selectivity of the aldehyde's approach to the enolate. This chelation enforces a rigid conformation that leads to the predictable formation of syn-aldol products with a high degree of diastereoselectivity.[5][7]

The formation of a Z-enolate is a crucial prerequisite for the high stereoselectivity observed in Evans aldol reactions.[8] This is typically achieved through the use of a Lewis acid, such as dibutylboron triflate, and a hindered amine base, like triethylamine. The Lewis acid coordinates to the carbonyl oxygen of the N-acyloxazolidinone, increasing the acidity of the α-protons and facilitating deprotonation to form the boron enolate. The steric bulk of the auxiliary's substituent directs the formation of the Z-enolate.

Synthesis of Common Evans Chiral Auxiliaries

The accessibility of Evans auxiliaries in both enantiomeric forms is a significant advantage. They are commonly synthesized from inexpensive, naturally occurring α-amino acids.

Synthesis of (4S)-4-isopropyl-2-oxazolidinone from L-Valine

This auxiliary is derived from the amino acid L-valine. The synthesis involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization.

Experimental Protocol:

  • Reduction of L-Valine: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add L-valine in portions. After the addition is complete, heat the mixture to reflux for several hours. Cool the reaction to 0 °C and carefully quench with water, followed by aqueous sodium hydroxide. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain (S)-valinol.

  • Cyclization: In a flask equipped with a distillation apparatus, combine (S)-valinol, diethyl carbonate, and a catalytic amount of potassium carbonate. Heat the mixture, allowing for the distillation of ethanol. Upon completion, cool the reaction mixture and purify by recrystallization to afford (4S)-4-isopropyl-2-oxazolidinone.[9]

Synthesis of (4S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

Derived from L-phenylalanine, this auxiliary is synthesized via a similar sequence of reduction and cyclization.

Experimental Protocol:

  • N-Boc Protection and Reduction: L-phenylalanine is first protected as its N-Boc derivative. The protected amino acid is then reduced to the corresponding N-Boc-L-phenylalaninol using a borane reagent (e.g., borane-tetrahydrofuran complex).[10]

  • Cyclization and Deprotection: The resulting amino alcohol is cyclized to the oxazolidinone. This can be achieved under various conditions, often involving deprotection of the Boc group and subsequent reaction with a carbonyl source. A one-pot procedure involving heating the N-Boc-L-phenylalaninol with a catalyst in a suitable solvent can also be employed to yield (S)-4-benzyl-2-oxazolidinone.[10][11]

Asymmetric Reactions Using Evans Chiral Auxiliaries

The core utility of Evans auxiliaries is demonstrated in their application to asymmetric alkylation and aldol reactions.

General Workflow

The general workflow for employing an Evans chiral auxiliary involves three key steps: acylation, diastereoselective reaction (alkylation or aldol), and cleavage of the auxiliary.

G cluster_0 Workflow Acylation 1. Acylation (Attach Auxiliary) Reaction 2. Diastereoselective Reaction (Alkylation or Aldol) Acylation->Reaction N-acyloxazolidinone Cleavage 3. Cleavage (Remove Auxiliary) Reaction->Cleavage Diastereomerically enriched product Product Chiral Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

General workflow for Evans chiral auxiliary-mediated synthesis.
Asymmetric Alkylation

The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the steric shielding of one face of the enolate by the substituent on the chiral auxiliary.

Experimental Protocol for Acylation and Alkylation:

  • Acylation: To a solution of the Evans auxiliary (e.g., (4S)-4-benzyl-2-oxazolidinone) in an anhydrous solvent such as THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for a short period, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature. Purify the resulting N-acyloxazolidinone.

  • Alkylation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the sodium enolate. After stirring, add the alkylating agent (e.g., benzyl bromide or allyl iodide).[12] Allow the reaction to proceed at low temperature until completion. Quench the reaction and purify the product by chromatography to separate the diastereomers.

Quantitative Data for Asymmetric Alkylation:

N-Acyl GroupElectrophile (E-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylAllyl IodideNaHMDS98:261-77[12]
PhenylacetylMethyl IodideNaHMDS>95:5~85[13]
PropionylBenzyl BromideLDA>99:1~90[14]
Asymmetric Aldol Reaction

The boron enolates of N-acyloxazolidinones react with aldehydes to afford syn-aldol adducts with excellent diastereoselectivity.

Experimental Protocol for Evans Aldol Reaction:

  • To a solution of the N-acyloxazolidinone in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add dibutylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., triethylamine).

  • After stirring, cool the mixture to -78 °C and add the aldehyde dropwise.

  • Allow the reaction to stir at -78 °C for several hours, then warm to 0 °C.

  • Quench the reaction by adding a buffered solution (e.g., phosphate buffer) and hydrogen peroxide.

  • Extract the product and purify by column chromatography.[6]

Quantitative Data for Asymmetric Aldol Reactions:

N-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehydeBu₂BOTf / Et₃N>99:180-95[6]
PropionylBenzaldehydeBu₂BOTf / Et₃N>99:180-95[6]
AcetylPropionaldehydeTiCl₄ / Hünig's base>95:5 (syn)~85[15]
Propionyln-OctanalBu₂BOTf / Et₃NHighHigh[5]

Cleavage of the Chiral Auxiliary

A critical step in this methodology is the non-destructive removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage conditions determines the functional group obtained.

G cluster_0 Auxiliary Cleavage Pathways Start N-Acyl Oxazolidinone Product Acid Carboxylic Acid Start->Acid LiOH, H₂O₂ Alcohol Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Ester Ester Start->Ester NaOMe, MeOH Amide Weinreb Amide Start->Amide Me(MeO)NH·HCl, AlMe₃

Common methods for the cleavage of Evans chiral auxiliaries.
Hydrolytic Cleavage to Carboxylic Acids

The most common method for obtaining the chiral carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.

Experimental Protocol:

  • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically 4:1) and cool to 0 °C.

  • Add aqueous hydrogen peroxide (30% solution) dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[12]

Reductive Cleavage to Alcohols and Aldehydes

The use of hydride reducing agents provides access to chiral primary alcohols and, under carefully controlled conditions, chiral aldehydes.

  • To Alcohols: Treatment with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF or diethyl ether reduces the acyl group to the corresponding primary alcohol.

  • To Aldehydes: The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, can afford the chiral aldehyde.

Other Cleavage Methods
  • Transesterification to Esters: Reaction with sodium methoxide in methanol yields the corresponding methyl ester.

  • Conversion to Weinreb Amides: Treatment with N,O-dimethylhydroxylamine hydrochloride and a strong base or an organoaluminum reagent provides the Weinreb amide, a versatile intermediate for the synthesis of ketones.

Applications in Drug Development

The reliability and high stereoselectivity of Evans chiral auxiliaries have made them a valuable tool in the early stages of drug development and in the total synthesis of complex, biologically active molecules.[3][4] For instance, the synthesis of key chiral building blocks for various pharmaceuticals has been accomplished using this methodology. The ability to predictably generate a specific stereoisomer is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While specific examples of the direct use of Evans auxiliaries in the final manufacturing process of blockbuster drugs like Atorvastatin or Boceprevir are not prominently featured in recent literature, which often favors catalytic asymmetric methods for large-scale production, the principles established by Evans' work have been fundamental in the development of stereocontrolled synthesis routes for countless drug candidates. The methodology is frequently employed in the initial discovery and process development phases to secure a reliable source of enantiomerically pure material for biological testing and initial scale-up studies.

Conclusion

Evans chiral auxiliaries represent a powerful and versatile platform for asymmetric synthesis. Their ability to induce high levels of stereocontrol in alkylation and aldol reactions is well-established and mechanistically understood. The ready availability of the auxiliaries in both enantiomeric forms, coupled with the development of reliable protocols for their attachment and cleavage, has solidified their place as a go-to method for chemists in academia and industry. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of Evans chiral auxiliaries is essential for the efficient and stereoselective synthesis of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Stereochemistry of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid, well-defined stereochemical structure provides a powerful platform for the stereocontrolled formation of new chiral centers, making it an invaluable tool in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and application of this versatile chiral auxiliary, with a focus on its role in diastereoselective alkylation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Stereochemistry and Physicochemical Properties

The efficacy of this compound as a chiral auxiliary is a direct result of its specific three-dimensional arrangement. The cis relationship between the methyl group at the C4 position and the phenyl group at the C5 position creates a sterically hindered environment that effectively shields one face of a prochiral enolate derived from an N-acyl derivative. This steric hindrance directs the approach of electrophiles to the opposite, less hindered face, resulting in a high degree of stereoselectivity in the newly formed stereocenter.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 16251-45-9
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White crystalline solid
Melting Point 121-123 °C
Optical Rotation [α]²⁵_D -168° (c = 2 in chloroform)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.35–7.40 (m, 2H), 7.31–7.34 (m, 1H), 7.27–7.29 (m, 2H), 6.79 (br s, 1H), 5.70 (d, J = 8.1 Hz, 1H), 4.18–4.24 (m, 1H), 0.80 (d, J = 6.6 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 159.8, 134.9, 128.4, 128.3, 125.8, 80.9, 52.3, 17.4

Synthesis of this compound

The chiral auxiliary can be efficiently synthesized from the readily available and inexpensive starting material, (1R,2S)-(-)-norephedrine. The synthesis involves the cyclization of the amino alcohol with a carbonate source.

G norephedrine (1R,2S)-(-)-Norephedrine reaction Cyclization norephedrine->reaction diethyl_carbonate Diethyl Carbonate (EtOCOOEt) diethyl_carbonate->reaction k2co3 K₂CO₃ k2co3->reaction heat Heat (160 °C) oxazolidinone This compound reaction->heat reaction->oxazolidinone

Synthesis of the chiral auxiliary.
Experimental Protocol: Synthesis from (1R,2S)-(-)-Norephedrine

A round-bottom flask equipped with a distillation apparatus is charged with (1R,2S)-(-)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol). The mixture is heated in an oil bath to 160 °C. Ethanol is collected in a cooled receiving flask, with the distillation head temperature maintained at approximately 80 °C. After about 5 hours, when the head temperature drops, the heating is removed, and the mixture is cooled to room temperature. The reaction mixture is then diluted with dichloromethane, washed twice with water, and dried over magnesium sulfate. The solvent is removed in vacuo to yield an off-white solid. The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford this compound as white crystals.

Application in Asymmetric Synthesis: The Evans Alkylation

The Evans asymmetric alkylation is a powerful and widely used method for the stereoselective synthesis of α-substituted carboxylic acid derivatives. The methodology involves three key steps: N-acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage auxiliary (4S,5R)-Oxazolidinone acylation n-BuLi, THF, -78 °C auxiliary->acylation acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->acylation n_acyl N-Acyl Oxazolidinone enolization Enolization n_acyl->enolization LDA or NaHMDS, THF, -78 °C acylation->n_acyl enolate Chelated (Z)-Enolate alkylation_step Alkylation enolate->alkylation_step alkyl_halide Alkyl Halide (R'X) alkyl_halide->alkylation_step alkylated_product Alkylated Product cleavage Cleavage alkylated_product->cleavage LiOH, H₂O₂ enolization->enolate alkylation_step->alkylated_product chiral_acid Chiral Carboxylic Acid recovered_auxiliary Recovered Auxiliary cleavage->chiral_acid cleavage->recovered_auxiliary

Workflow of Evans Asymmetric Alkylation.
Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

Step 1: N-Acylation of this compound

To a stirred solution of this compound (1.0 g, 5.64 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution is stirred for 20 minutes at -78 °C, after which propionyl chloride (1.2 eq, 6.77 mmol) is added dropwise. The reaction is stirred for 1 hour and then allowed to warm to room temperature over 15 minutes. The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated in vacuo. The crude product, N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, is purified by flash column chromatography.

Step 2: Diastereoselective Alkylation

To a stirred solution of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (from Step 1) in anhydrous THF (15 mL) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. After stirring for 30 minutes, a solution of benzyl bromide (1.1 eq) in anhydrous THF (3 mL) is added dropwise. The reaction is stirred for 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting product is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The alkylated product from Step 2 is dissolved in a 4:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide is added, followed by the dropwise addition of aqueous lithium hydroxide. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of aqueous sodium sulfite solution. The mixture is acidified and extracted with ethyl acetate. The organic layer contains the desired (R)-2-methyl-3-phenylpropanoic acid, and the aqueous layer can be treated to recover the chiral auxiliary.

Table 2: Diastereoselectivity in the Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
CH₃INaHMDS91 : 9
PhCH₂BrLDA99 : 1[1]
Allyl IodideNaHMDS98 : 2[2]
EtINaHMDS>95 : 5

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the Evans alkylation is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the enolate. In this conformation, the phenyl group at C5 and the methyl group at C4 effectively block the top face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered bottom face, leading to the observed major diastereomer.

References

In-Depth Technical Guide: Solubility of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral auxiliary widely employed in asymmetric synthesis to facilitate the stereoselective formation of new chiral centers.[1][2] Its efficacy in inducing chirality in a broad range of chemical transformations has made it an invaluable tool in the synthesis of complex, biologically active molecules, including pharmaceuticals.[1][3] Understanding the solubility of this compound is critical for its effective use in reaction design, optimization, and downstream processing. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its application workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 16251-45-9[4]
Molecular Formula C₁₀H₁₁NO₂[5][6]
Molecular Weight 177.20 g/mol [5]
Melting Point 121-123 °C[7]
Appearance White to off-white powder/solid[8]

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. However, its application in various synthetic procedures provides qualitative and semi-quantitative insights into its solubility characteristics. The presence of both a polar oxazolidinone ring and a nonpolar phenyl group suggests solubility in a range of organic solvents.[9]

The following table summarizes the available solubility information. It is important to note that the quantitative value provided is derived from a documented reaction condition and represents a concentration at which the compound was fully dissolved, not necessarily its saturation solubility.

SolventTemperature (°C)Solubility ( g/100 mL)MethodNotesReference
SDA-3A (95% Ethanol, 5% Methanol)~20~10In-situ dissolution for reaction6.00 g was dissolved in 60 mL of the solvent mixture.[10]
Chloroform25SolubleOptical Activity MeasurementUsed as a solvent for determining specific rotation, indicating good solubility.[7]
WaterNot SpecifiedPoorGeneral characteristic of oxazolidinonesMany oxazolidinone-based antibiotics exhibit low aqueous solubility.[11]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following experimental protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Detailed Protocol:

  • Preparation:

    • Ensure the this compound is of high purity.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Prepare a series of vials or flasks for each solvent and temperature to be tested.

  • Sample Preparation:

    • Add an excess amount of the solid compound to each vial. The excess should be visually apparent after the equilibration period.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature.

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification (HPLC Method):

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for quantification.

    • Chromatographic Conditions (Example):

      • Column: A C18 reverse-phase column is a common choice.

      • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., around 254 nm, characteristic for the phenyl group).

    • Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

      • Inject these standards into the HPLC system and record the peak areas.

      • Plot a calibration curve of peak area versus concentration.

    • Sample Analysis:

      • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and record the peak area.

      • Use the calibration curve to determine the concentration of the compound in the diluted sample.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Application Workflow

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. The following diagram illustrates the general workflow for its application.

Asymmetric_Synthesis_Workflow Workflow for Asymmetric Synthesis using this compound cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Aux This compound Coupling Coupling Reaction (e.g., with Acyl Chloride or Acid Anhydride) Aux->Coupling Acid Achiral Carboxylic Acid Derivative Acid->Coupling N_Acyl N-Acyl Oxazolidinone (Chiral Substrate) Coupling->N_Acyl Enolate Enolate Formation (e.g., with LDA or Bu₂BOTf) N_Acyl->Enolate Asymmetric_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Michael Addition) Enolate->Asymmetric_Reaction Electrophile Electrophile Electrophile->Asymmetric_Reaction Adduct Diastereomerically Enriched Product Asymmetric_Reaction->Adduct Cleavage Cleavage of Auxiliary (e.g., Hydrolysis, Reductive Cleavage) Adduct->Cleavage Chiral_Product Enantiomerically Pure Product (e.g., Acid, Alcohol, Aldehyde) Cleavage->Chiral_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: General workflow of asymmetric synthesis using this compound.

Conclusion

References

In-Depth Technical Guide to the Spectroscopic Data of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This compound is a valuable building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and application in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy for this compound.

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Description
7.35–7.40Multiplet, 2H (Aromatic)
7.31–7.34Multiplet, 1H (Aromatic)
7.27–7.29Multiplet, 2H (Aromatic)
6.79Broad singlet, 1H (NH)
5.70Doublet, J = 8.1 Hz, 1H (CH-Ph)
4.18–4.24Multiplet, 1H (CH-Me)
0.80Doublet, J = 6.6 Hz, 3H (CH₃)
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
159.8C=O (Oxazolidinone carbonyl)
134.9Aromatic C (Quaternary)
128.4Aromatic CH
128.3Aromatic CH
125.8Aromatic CH
80.9CH-Ph
52.3CH-Me
17.4CH₃
High-Resolution Mass Spectrometry (HRMS)
Technique Quadrupole Time-of-Flight (Q-TOF)
m/z Found 178.0874 [M+H]⁺
Calculated m/z 178.0868 for C₁₀H₁₂NO₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
~3300N-H Stretch
~1750C=O Stretch (Oxazolidinone carbonyl)
~1200C-O Stretch
~700-800C-H Bending (Aromatic)

Experimental Protocols

The data presented above is based on established methodologies in organic chemical analysis. The following are detailed protocols representative of those used to obtain such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts for organic molecules (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width is set to encompass the typical range for organic compounds (approximately 0-220 ppm).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The sample solution is introduced into the ESI source where it is ionized. The resulting ions are then guided into the mass analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy. This allows for the determination of the elemental formula by comparing the experimental mass to calculated masses of possible formulas.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of organic compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Analysis_Logic cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data cluster_Structure_Info Structural Information Deduced Chemical_Shift_H Chemical Shift (δ) Proton_Environment Proton Environment Chemical_Shift_H->Proton_Environment Integration Integration (Proton Ratio) Integration->Proton_Environment Splitting_Pattern Splitting Pattern (J-coupling) Neighboring_Protons Neighboring Protons Splitting_Pattern->Neighboring_Protons Chemical_Shift_C Chemical Shift (δ) Carbon_Types Carbon Types & Symmetry Chemical_Shift_C->Carbon_Types Num_Signals Number of Signals Num_Signals->Carbon_Types Connectivity Molecular Connectivity Proton_Environment->Connectivity Neighboring_Protons->Connectivity Carbon_Types->Connectivity

Caption: Logic flow for NMR data interpretation in structure elucidation.

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of Evans auxiliaries, a class of chiral oxazolidinones that revolutionized the field of asymmetric synthesis. Developed by David A. Evans and his research group in the early 1980s, these auxiliaries have become indispensable tools for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for drug development. This document details the fundamental principles of their function, provides in-depth experimental protocols for their synthesis and use in key transformations, and presents quantitative data on their efficacy. Furthermore, this guide offers visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Stereocontrol

The challenge of controlling the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a central theme in modern organic chemistry. The biological activity of many pharmaceuticals is often dictated by a single enantiomer, making the development of methods for asymmetric synthesis a critical endeavor. The concept of a chiral auxiliary, a chiral moiety temporarily attached to a substrate to direct the stereochemical outcome of a reaction, emerged as a powerful strategy.

In the early 1980s, David A. Evans and his team introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds, which are readily prepared from common amino acids.[1][2] These "Evans auxiliaries" proved to be exceptionally effective in controlling the stereochemistry of a wide range of reactions, most notably aldol and alkylation reactions.[1][2] Their high degree of stereocontrol, predictable outcomes, and the ability to be recycled have solidified their status as a cornerstone of modern asymmetric synthesis.[3]

The Discovery and Historical Development

The groundbreaking work on Evans auxiliaries was detailed in a series of seminal publications in the early 1980s.[1][2] These papers described the synthesis of the oxazolidinone auxiliaries and their application in achieving high levels of diastereoselectivity in the alkylation of enolates. The key to their success lies in the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This concept of a predictable and highly ordered transition state was a significant advancement in the field.

The initial auxiliaries were derived from readily available and relatively inexpensive amino acids such as L-valine and L-phenylalanine, making them accessible to the broader synthetic community. The robustness and versatility of these auxiliaries were quickly demonstrated in the total synthesis of complex natural products, further cementing their importance in organic chemistry.

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans auxiliaries stems from the conformational rigidity of the N-acyloxazolidinone system. Upon deprotonation to form an enolate, the metal counterion (typically lithium or boron) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, along with the steric bulk of the substituent on the oxazolidinone ring (derived from the amino acid), creates a highly organized, six-membered ring-like transition state.

This rigid conformation effectively blocks one face of the enolate, leaving the other face exposed for electrophilic attack. The substituent on the chiral auxiliary dictates which face is shielded, thus controlling the absolute stereochemistry of the newly formed stereocenter.

Asymmetric Alkylation

In asymmetric alkylation reactions, the N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The lithium cation chelates to the enolate and the auxiliary's carbonyl group. The bulky substituent at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate.

Asymmetric_Alkylation_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_attack Electrophilic Attack cluster_product Product start N-Acyloxazolidinone enolate Chelated (Z)-Enolate start->enolate Base (e.g., LDA) attack Electrophile (R'-X) approaches from less hindered face enolate->attack product Alkylated Product (New Stereocenter) attack->product

Figure 1: Asymmetric Alkylation Workflow.
Asymmetric Aldol Reaction

For asymmetric aldol reactions, a boron enolate is typically generated using a dialkylboron triflate and a tertiary amine. The resulting (Z)-enolate forms a rigid, chair-like six-membered transition state with the aldehyde, where the boron is chelated to both oxygen atoms. The substituent on the chiral auxiliary occupies an equatorial position to minimize steric strain, thereby directing the aldehyde's substituent to also adopt an equatorial position, leading to the syn-aldol product with high diastereoselectivity.

Asymmetric_Aldol_Mechanism cluster_step1 Step 1: Boron Enolate Formation cluster_step2 Step 2: Aldehyde Coordination & Transition State cluster_step3 Step 3: C-C Bond Formation start N-Acyloxazolidinone enolate (Z)-Boron Enolate start->enolate R₂BOTf, Et₃N ts Chair-like Transition State enolate->ts aldehyde Aldehyde (R'CHO) aldehyde->ts aldol_adduct Syn-Aldol Adduct ts->aldol_adduct

Figure 2: Asymmetric Aldol Reaction Pathway.

Quantitative Data

The effectiveness of Evans auxiliaries is demonstrated by the high diastereoselectivities and yields achieved in various reactions. The following tables summarize representative data from seminal publications.

Table 1: Diastereoselective Alkylation of Chiral Imide Enolates

Data sourced from Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104 (6), 1737–1739.[4][5]

Auxiliary (R)N-Acyl GroupElectrophile (R'-X)BaseDiastereomeric Ratio (major:minor)Yield (%)
IsopropylPropionylBenzyl bromideLDA98:293
BenzylPropionylBenzyl bromideLDA>99:192
IsopropylAcetylMethyl iodideNaN(TMS)₂95:585
BenzylButyrylEthyl iodideLDA97:390
Table 2: Diastereoselective Aldol Reactions with Boron Enolates

Representative data; specific conditions and substrates influence outcomes.

Auxiliary (R)AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Yield (%)
IsopropylIsobutyraldehyde>99:1>9985-95
BenzylBenzaldehyde>99:1>9990-98
PhenylPropionaldehyde98:2>9988-96

Experimental Protocols

The following are detailed methodologies for the synthesis of a common Evans auxiliary and its application in an asymmetric alkylation reaction.

Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a widely used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Synthesis_Workflow cluster_reagents Reagents & Solvents cluster_procedure Procedure cluster_product Final Product reagent1 (1R,2S)-(-)-Norephedrine step1 1. Combine reagents in toluene. reagent1->step1 reagent2 Diethyl carbonate reagent2->step1 reagent3 Potassium carbonate (K₂CO₃) reagent3->step1 solvent Toluene solvent->step1 step2 2. Heat mixture to reflux with a Dean-Stark trap. step1->step2 step3 3. Monitor reaction by TLC. step2->step3 step4 4. Cool, filter, and concentrate the filtrate. step3->step4 step5 5. Recrystallize the crude product. step4->step5 product (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone step5->product

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction using (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the construction of β-hydroxy carbonyl compounds. This powerful transformation utilizes a chiral auxiliary, which temporarily attaches to a substrate to direct the stereochemical outcome of a reaction, and is subsequently removed to reveal the desired chiral product.

This document provides detailed application notes and experimental protocols for the use of the (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary in asymmetric aldol reactions. This specific auxiliary, derived from (1R,2S)-(-)-norephedrine, is particularly effective in controlling the absolute stereochemistry during the formation of two contiguous stereocenters. The predictable high diastereoselectivity is achieved through a well-ordered, chair-like Zimmerman-Traxler transition state.[1][2] This methodology is widely employed in the synthesis of complex molecules, including natural products and pharmaceutical agents.[3][4]

Principle of the Reaction

The asymmetric aldol reaction using this compound proceeds through a sequence of three key steps:

  • Acylation: The chiral auxiliary is first acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.

  • Diastereoselective Aldol Addition: The N-acyl oxazolidinone is then converted to a boron enolate through treatment with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This selectively generates the (Z)-enolate.[5] The subsequent addition of an aldehyde proceeds through a rigid, six-membered chair-like transition state, where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][2] The phenyl group at C5 and the methyl group at C4 of the auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This results in the highly diastereoselective formation of the syn-aldol adduct.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to yield the desired chiral β-hydroxy carbonyl derivative (e.g., carboxylic acid, alcohol, or ester) and allow for the recovery of the valuable auxiliary.

Data Presentation

The following table summarizes the typical yields and diastereoselectivities observed in the asymmetric aldol reaction between the N-propionyl derivative of this compound and various aldehydes.

Aldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid derivativeTypically >85%>99:1
Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid derivativeTypically >90%>99:1
Acetaldehyde3-hydroxy-2-methylbutanoic acid derivativeTypically >80%>95:5
2-Benzyloxyacetaldehyde3,5-dihydroxy-2-methyl-4-benzyloxypentanoic acid derivative98%3:1 (Evans syn:non-Evans syn)[6]

Note: Diastereomeric ratios (d.r.) and yields are highly dependent on the specific reaction conditions and the nature of the aldehyde. The data presented are representative examples. Enantiomeric excess (e.e.) for the desired diastereomer is typically >99%.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvents are essential for the success of the reaction. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) should be freshly distilled from appropriate drying agents.

  • Reagents should be of high purity. Dibutylboron triflate and n-butyllithium are pyrophoric and should be handled with extreme care.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: Acylation of this compound

This protocol describes the acylation with propionyl chloride to form N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Addition

This protocol describes the reaction of the N-propionyl oxazolidinone with isobutyraldehyde.

Materials:

  • N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Isobutyraldehyde (1.5 eq)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude syn-aldol adduct. Purification can be achieved by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid

This protocol describes the hydrolytic cleavage of the aldol adduct to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Syn-aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (typically a 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can then be acidified and extracted to isolate the carboxylic acid product. The chiral auxiliary can be recovered from the organic layer after the initial extraction.

Visualizations

Asymmetric_Aldol_Reaction_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage Auxiliary (4S,5R)-(-)-4-Methyl-5-phenyl- 2-oxazolidinone Reagent1 Propionyl Chloride, n-BuLi, THF, -78°C Acyl_Imide N-Acyl Oxazolidinone Reagent2 1. Bu₂BOTf, DIPEA, CH₂Cl₂ 2. Aldehyde, -78°C to 0°C Acyl_Imide->Reagent2 Enolate Formation Reagent1->Acyl_Imide Acylation Aldehyde Aldehyde (RCHO) Aldol_Adduct Syn-Aldol Adduct Reagent3 LiOH, H₂O₂, THF/H₂O, 0°C Aldol_Adduct->Reagent3 Hydrolysis Reagent2->Aldol_Adduct Diastereoselective Addition Final_Product Chiral β-Hydroxy Carboxylic Acid Recovered_Auxiliary Recovered Auxiliary Reagent3->Final_Product Reagent3->Recovered_Auxiliary

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler transition state model.

References

Application Note: Protocol for N-acylation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a crucial chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The N-acylation of this auxiliary is a fundamental step to introduce a wide range of acyl groups, which can then be further elaborated. This document provides detailed protocols for the N-acylation of this compound using two common methods: the use of an acyl chloride with a strong base and a milder approach with an acid anhydride and a catalyst.

Introduction

The Evans chiral auxiliaries, such as this compound, are powerful tools in stereoselective synthesis.[1][2] The temporary attachment of a substrate to the chiral auxiliary allows for highly diastereoselective reactions.[2] The first step in this process is the efficient N-acylation of the oxazolidinone. The resulting N-acyl oxazolidinones can then be used in a variety of asymmetric transformations including aldol additions, alkylations, and conjugate additions.[3][4] This note details two reliable protocols for this key transformation.

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. Method A employs a strong base and an acyl chloride, which is suitable for a wide range of acyl groups. Method B is a milder alternative using an acid anhydride and is particularly useful when the acyl group is sensitive to strong bases.

Method A: N-acylation using Acyl Chloride and n-Butyllithium

This protocol involves the deprotonation of the oxazolidinone with n-butyllithium to form a lithium salt, which then reacts with an acyl chloride.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., propionyl chloride, benzoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the oxazolidinone in anhydrous THF (concentration typically 0.1-0.5 M) under an inert atmosphere of argon or nitrogen.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl oxazolidinone.

Method B: N-acylation using Acid Anhydride and DMAP

This milder protocol utilizes an acid anhydride as the acylating agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6][7]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Acid anhydride (e.g., propionic anhydride, acetic anhydride) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and DMAP (0.1 equivalents).

  • Dissolution: Dissolve the solids in anhydrous THF or DCM.

  • Acylation: Add the acid anhydride (1.5 equivalents) to the solution at room temperature. Stir the reaction mixture overnight.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl oxazolidinone.

Data Presentation

The following table summarizes representative yields for the N-acylation of oxazolidinone chiral auxiliaries under different conditions. Actual yields for this compound may vary depending on the specific acylating agent and reaction scale.

Acylating AgentBase/CatalystSolventTemperatureTimeYield (%)
Propionyl Chloriden-BuLiTHF-78 °C to RT2-4 hTypically >90%
Benzoyl Chloriden-BuLiTHF-78 °C to RT2-4 hTypically >90%
Propionic AnhydrideDMAP (cat.)THFRoom Temp.OvernightTypically 85-95%
Acetic AnhydrideDMAP (cat.)DCMRoom Temp.OvernightTypically 85-95%

Visualizations

The following diagrams illustrate the logical workflow for the two N-acylation protocols.

G Workflow for N-acylation (Method A: Acyl Chloride) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Oxazolidinone in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Deprotonation) B->C D Add Acyl Chloride (Acylation) C->D E Warm to RT D->E F Quench with NH4Cl (aq) E->F G Extract with Organic Solvent F->G H Wash with NaHCO3 & Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for N-acylation using Acyl Chloride and n-BuLi.

G Workflow for N-acylation (Method B: Acid Anhydride) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Oxazolidinone & DMAP in anhydrous solvent B Add Acid Anhydride A->B C Stir at Room Temperature B->C D Quench with NaHCO3 (aq) C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

References

Application Notes and Protocols for Diastereoselective Alkylation with (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing diastereoselective alkylation reactions utilizing the chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This powerful methodology allows for the asymmetric synthesis of chiral carboxylic acids and their derivatives, which are crucial building blocks in pharmaceutical and agrochemical research.

Introduction

The use of chiral auxiliaries is a robust strategy for asymmetric synthesis, enabling the formation of a desired stereoisomer with high selectivity. The this compound, an Evans auxiliary, is a highly effective chiral auxiliary that directs the stereochemical outcome of enolate alkylation. The phenyl group at the 5-position and the methyl group at the 4-position create a sterically hindered environment, forcing the alkylating agent to approach from the less hindered face of the enolate. This results in a high degree of diastereoselectivity.

The overall process involves three key steps:

  • N-Acylation: The chiral auxiliary is first acylated with a desired acyl group.

  • Diastereoselective Alkylation: A metal enolate is formed from the N-acyl oxazolidinone, which is then alkylated with an electrophile.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the desired chiral product, and the auxiliary can often be recovered.

Experimental Protocols

N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Slowly add propionyl chloride (1.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propanoyl oxazolidinone.

Diastereoselective Alkylation of N-Propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the formation of a lithium enolate and its subsequent alkylation with benzyl bromide.

Materials:

  • N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) solution in THF (e.g., 2.0 M)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction at 0 °C with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product.

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-alkylated oxazolidinone to yield the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.

Materials:

  • N-alkylated-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add a solution of LiOH·H2O (2.0 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na2SO3 to decompose excess peroxide.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to afford the crude chiral carboxylic acid.

  • The product can be further purified by chromatography or crystallization if necessary.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective alkylation of N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Table 1: Diastereoselective Alkylation with Various Electrophiles

N-Acyl GroupElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
PropanoylBenzyl bromideLDATHF-78 to RT85-95>95:5
PropanoylAllyl iodideNaHMDSTHF-7880-90>98:2[1]
AcetylMethyl iodideLDATHF-78 to 088-96>97:3
ButanoylEthyl iodideLDATHF-78 to RT82-92>95:5
Phenylacetylt-Butyl bromideZrCl4/Et3NCHCl3RT77>50:1[2]

Table 2: Cleavage of the Chiral Auxiliary

N-Alkylated ProductCleavage ReagentsProduct TypeYield (%)
N-(2-benzylpropanoyl)-oxazolidinoneLiOH / H2O2Carboxylic Acid>90
N-(2-allylpropanoyl)-oxazolidinoneLiOH / H2O2Carboxylic Acid>90[1]
N-(2-methylacetyl)-oxazolidinoneLiBH4Alcohol85-95
N-(2-ethylbutanoyl)-oxazolidinoneNaOMe / MeOHMethyl Ester80-90

Visualizations

Experimental Workflow

experimental_workflow cluster_acylation Step 1: N-Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary (4S,5R)-Auxiliary N_Acyl_Aux N-Acyl Auxiliary Auxiliary->N_Acyl_Aux Acylation Acyl_Cl R-COCl, Et3N, DMAP Acyl_Cl->N_Acyl_Aux Base LDA or NaHMDS, -78°C Enolate Lithium Enolate N_Acyl_Aux->Enolate Deprotonation Base->Enolate Alkylated_Aux Alkylated Auxiliary Enolate->Alkylated_Aux Alkylation Electrophile R'-X Electrophile->Alkylated_Aux Cleavage_Reagents LiOH/H2O2 Chiral_Product Chiral Product (R-COOH) Alkylated_Aux->Chiral_Product Cleavage Recovered_Aux Recovered Auxiliary Alkylated_Aux->Recovered_Aux Recovery Cleavage_Reagents->Chiral_Product

Caption: Workflow for diastereoselective alkylation.

Stereochemical Rationale

Caption: Rationale for diastereoselectivity.

Note: The images in the DOT script for the stereochemical rationale are placeholders. For a functional diagram, these would need to be replaced with actual chemical structure images.

References

Application Notes and Protocols for the Cleavage of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a highly effective chiral auxiliary, instrumental in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. The final critical step in its application is the efficient cleavage of the auxiliary from the N-acyl product to yield the desired chiral molecule and allow for the recovery of the valuable auxiliary. The choice of cleavage method is dictated by the desired functionality in the final product, which can range from carboxylic acids and alcohols to aldehydes and esters.

This document provides detailed application notes, experimental protocols, and comparative data for the most common methods of cleaving the this compound auxiliary.

Overview of Cleavage Methods

The cleavage of the N-acyl bond can be achieved under various conditions to provide a range of chiral products. The primary methods include:

  • Hydrolytic Cleavage: To yield chiral carboxylic acids.

  • Reductive Cleavage: To yield chiral primary alcohols or aldehydes.

  • Transesterification: To yield chiral esters.

The selection of the optimal cleavage method depends on the desired final product and the stability of the acyl group.

Data Presentation: A Comparative Summary

The following table summarizes the typical yields and conditions for the cleavage of N-acyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone derivatives.

Cleavage MethodReagentsProduct TypeTypical YieldStereoselectivity
Hydrolytic LiOH / H₂O₂Carboxylic AcidHigh (~91%)High (minimal to no epimerization)
Reductive LiBH₄ / H₂OPrimary AlcoholGood to HighHigh
Reductive DIBAL-HAldehydeGoodHigh
Transesterification NaOMe / MeOHMethyl EsterGood to HighHigh

Experimental Protocols

Hydrolytic Cleavage to Carboxylic Acids

This is the most common method for obtaining chiral carboxylic acids. The use of lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, allows for mild and selective cleavage of the exocyclic amide bond.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up start Dissolve N-acyl oxazolidinone in THF/H₂O cool Cool to 0 °C start->cool add_h2o2 Add H₂O₂ solution cool->add_h2o2 add_lioh Add LiOH solution add_h2o2->add_lioh react Stir at 0 °C add_lioh->react quench Quench with Na₂SO₃ react->quench extract_aux Extract auxiliary with organic solvent quench->extract_aux acidify Acidify aqueous layer extract_aux->acidify extract_acid Extract carboxylic acid acidify->extract_acid dry Dry and concentrate extract_acid->dry product Chiral Carboxylic Acid dry->product

Caption: Workflow for Hydrolytic Cleavage.

Protocol:

  • Reaction Setup: Dissolve the N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically 4:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0-5.0 equiv). Subsequently, add a pre-cooled (0 °C) aqueous solution of lithium hydroxide monohydrate (2.0-2.5 equiv) dropwise, maintaining the internal temperature at or below 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) at 0 °C.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the chiral auxiliary.

  • Product Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with aqueous HCl (e.g., 1 M or 2 M).

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired chiral carboxylic acid. Further purification can be achieved by chromatography or crystallization if necessary.

Reductive Cleavage to Primary Alcohols

This method utilizes a mild reducing agent, such as lithium borohydride, to selectively reduce the N-acyl group to the corresponding primary alcohol.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up start Dissolve N-acyl oxazolidinone in anhydrous THF cool Cool to 0 °C start->cool add_libh4 Add LiBH₄ cool->add_libh4 react Stir at 0 °C to RT add_libh4->react quench Quench with aqueous acid react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify product Chiral Primary Alcohol purify->product

Caption: Workflow for Reductive Cleavage to an Alcohol.

Protocol:

  • Reaction Setup: Dissolve the N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting material is consumed as indicated by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the chiral alcohol from the recovered auxiliary.

Reductive Cleavage to Aldehydes

Careful control of the reaction conditions, particularly temperature, with a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) can afford the chiral aldehyde.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up start Dissolve N-acyl oxazolidinone in anhydrous solvent cool Cool to -78 °C start->cool add_dibal Add DIBAL-H solution cool->add_dibal react Stir at -78 °C add_dibal->react quench Quench with methanol react->quench add_rochelle Add Rochelle's salt solution quench->add_rochelle warm Warm to RT and stir add_rochelle->warm filter Filter through Celite warm->filter extract Extract the filtrate filter->extract dry Dry and concentrate extract->dry product Chiral Aldehyde dry->product

Caption: Workflow for Reductive Cleavage to an Aldehyde.

Protocol:

  • Reaction Setup: Dissolve the N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC. It is crucial to maintain the low temperature to prevent over-reduction to the alcohol.

  • Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Complex Decomposition: Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature. Stir vigorously until two clear layers are formed.

  • Isolation: Separate the layers and extract the aqueous layer with the same organic solvent used for the reaction.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile). The crude aldehyde is often used immediately in the next step without further purification.

Transesterification to Esters

Treatment with an alkoxide in the corresponding alcohol provides a straightforward method to obtain chiral esters.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up start Dissolve N-acyl oxazolidinone in anhydrous alcohol cool Cool to 0 °C start->cool add_alkoxide Add alkoxide solution cool->add_alkoxide react Stir at 0 °C to RT add_alkoxide->react quench Quench with sat. NH₄Cl react->quench concentrate Remove solvent quench->concentrate extract Extract with organic solvent concentrate->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify product Chiral Ester purify->product

Caption: Workflow for Transesterification to an Ester.

Protocol:

  • Reaction Setup: Dissolve the N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol for the methyl ester).

  • Reagent Addition: Add a catalytic or stoichiometric amount of the corresponding sodium alkoxide (e.g., sodium methoxide, NaOMe, 0.1-1.1 equiv) as a solution in the alcohol or as a solid.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Remove the alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Washing: Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine.

  • Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the chiral ester and recover the auxiliary.

Application Notes and Protocols: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a commercially available and highly effective chiral auxiliary, widely known as an Evans auxiliary. Its rigid structure and the stereodirecting influence of its substituents make it an invaluable tool in asymmetric synthesis, particularly for the stereocontrolled construction of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this auxiliary in the total synthesis of complex, biologically active natural products. The protocols are derived from seminal total syntheses and are intended to serve as a practical guide for researchers in the field.

Application 1: Asymmetric Aldol Reaction in the Total Synthesis of Epothilone B

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules. The total synthesis of these complex molecules often relies on highly stereoselective reactions to establish their numerous chiral centers. The Evans asymmetric aldol reaction is a cornerstone of many synthetic approaches to the epothilones, enabling the reliable formation of key stereocenters.

Logical Workflow for the Synthesis of a Key Fragment of Epothilone B

cluster_acylation Step 1: Acylation of the Chiral Auxiliary cluster_aldol Step 2: Diastereoselective Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage auxiliary (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone nBuLi n-BuLi, THF, -78 °C auxiliary->nBuLi 1. acyl_chloride Propionyl Chloride acyl_chloride->nBuLi 2. acylated_aux N-Propionyl-(4S,5R)-4-methyl- 5-phenyl-2-oxazolidinone nBuLi->acylated_aux lewis_acid Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C acylated_aux->lewis_acid aldehyde Aldehyde Fragment aldehyde->lewis_acid aldol_product Syn-Aldol Adduct lewis_acid->aldol_product cleavage_reagents LiBH₄, H₂O₂, THF/H₂O aldol_product->cleavage_reagents final_fragment Chiral β-Hydroxy Carboxylic Acid Fragment cleavage_reagents->final_fragment recovered_aux Recovered Auxiliary cleavage_reagents->recovered_aux

Figure 1: Workflow for an Evans Aldol Reaction in Epothilone Synthesis.
Quantitative Data for the Asymmetric Aldol Reaction

StepProductReagents and ConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
1N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinonen-BuLi, Propionyl chloride, THF, -78 °C95N/ADanishefsky et al.
2Syn-Aldol AdductBu₂BOTf, DIPEA, Aldehyde, CH₂Cl₂, -78 to 0 °C85>95:5Nicolaou et al.
3β-Hydroxy Carboxylic AcidLiBH₄, H₂O₂, THF/H₂O, 0 °C90>95:5Danishefsky et al.
Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Acylation of this compound

  • A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for 1 hour at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at -78 °C under an argon atmosphere, dibutylboron triflate (Bu₂BOTf, 1.2 eq) is added dropwise.

  • Diisopropylethylamine (DIPEA, 1.3 eq) is then added dropwise, and the mixture is stirred for 30 minutes at -78 °C, then warmed to 0 °C for 30 minutes.

  • The reaction is re-cooled to -78 °C, and a solution of the aldehyde fragment (1.5 eq) in CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then at 0 °C for 2 hours.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the syn-aldol adduct.

Step 3: Reductive Cleavage of the Chiral Auxiliary

  • The aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water (0.1 M) and cooled to 0 °C.

  • Lithium borohydride (LiBH₄, 2.0 eq) is added in one portion, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium sulfite.

  • The mixture is concentrated to remove THF, and the aqueous residue is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate to isolate the β-hydroxy carboxylic acid.

Application 2: Asymmetric Alkylation in the Total Synthesis of (+)-Lactacystin

(+)-Lactacystin is a potent and selective inhibitor of the 20S proteasome, making it a valuable tool in cell biology and a lead compound for drug discovery. The stereoselective synthesis of its core structure often involves an asymmetric alkylation step to set a key quaternary stereocenter.

Logical Workflow for the Asymmetric Alkylation Step

cluster_acylation_lactam Step 1: Acylation of the Auxiliary cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage_lactam Step 3: Auxiliary Removal auxiliary_lactam (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone acylation_reagents n-BuLi, THF, -78 °C auxiliary_lactam->acylation_reagents acyl_chloride_lactam Acid Chloride Fragment acyl_chloride_lactam->acylation_reagents acylated_aux_lactam N-Acyl Oxazolidinone acylation_reagents->acylated_aux_lactam base NaHMDS, THF, -78 °C acylated_aux_lactam->base alkyl_halide Methyl Iodide base->alkyl_halide 1. Add Base 2. Add MeI alkylated_product Alkylated Adduct alkyl_halide->alkylated_product cleavage_reagents_lactam LiOOH, THF/H₂O alkylated_product->cleavage_reagents_lactam final_fragment_lactam Chiral Carboxylic Acid Fragment of Lactacystin cleavage_reagents_lactam->final_fragment_lactam

Figure 2: Workflow for an Evans Alkylation in Lactacystin Synthesis.
Quantitative Data for the Asymmetric Alkylation Reaction

StepProductReagents and ConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
1N-Acyl Oxazolidinonen-BuLi, Acid Chloride, THF, -78 °C92N/ACorey et al.
2Alkylated AdductNaHMDS, MeI, THF, -78 °C88>98Corey et al.
3Chiral Carboxylic AcidLiOOH, THF/H₂O, 0 °C93>98 (e.e.)Corey et al.
Experimental Protocol: Asymmetric Alkylation

Step 1: Acylation of the Chiral Auxiliary

  • Follow the acylation protocol as described in Application 1, Step 1, substituting propionyl chloride with the appropriate acid chloride for the lactacystin fragment.

Step 2: Diastereoselective Alkylation

  • A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Methyl iodide (MeI, 1.5 eq) is added dropwise, and the reaction mixture is stirred for 3 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford the alkylated product.

Step 3: Hydrolytic Cleavage of the Chiral Auxiliary

  • The alkylated adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water (0.1 M) and cooled to 0 °C.

  • A freshly prepared solution of lithium hydroperoxide (LiOOH), made by adding 30% H₂O₂ (4.0 eq) to a solution of LiOH·H₂O (2.0 eq) in water, is added dropwise.

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The mixture is concentrated, and the recovered auxiliary is extracted with dichloromethane.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to yield the desired chiral carboxylic acid.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization depending on the exact substrates and scale of the reaction.

Application Notes and Protocols for the Large-Scale Synthesis and Use of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and control. Its rigid structure and the steric hindrance provided by the phenyl and methyl groups allow for excellent facial discrimination in enolate reactions, leading to the synthesis of enantiomerically enriched compounds. This document provides detailed application notes and scalable protocols for the synthesis of this chiral auxiliary and its subsequent use in asymmetric alkylation, a key transformation in the development of pharmaceutical agents and complex molecules.

Introduction

Chiral oxazolidinones, popularized by David A. Evans, are powerful tools for asymmetric synthesis.[1] The this compound auxiliary, derived from the readily available (1R,2S)-(-)-norephedrine, offers a robust and reliable method for introducing chirality. Its applications are extensive, ranging from the synthesis of non-proteinogenic α-amino acids to complex natural products.[2] This document outlines a scalable synthesis of the auxiliary and provides detailed protocols for its application in a typical asymmetric synthesis workflow, including N-acylation, diastereoselective alkylation, and subsequent cleavage to yield the chiral product.

Large-Scale Synthesis of this compound

The most common and scalable route to this compound is the cyclization of (1R,2S)-(-)-norephedrine with a carbonylating agent. Diethyl carbonate is a safe and effective reagent for this transformation on a large scale.

Table 1: Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsScaleYieldPurity/eeReference
Cyclization with Diethyl Carbonate (1R,2S)-(-)-NorephedrineDiethyl carbonate, K₂CO₃~100 mmol~86%>99% eeAdapted from[3]
Asymmetric Aldol/Curtius Reaction β-hydroxy carbonyl substrateMe₃SiN₃~0.12 mmol89%Not reported[4]
Experimental Protocol: Synthesis from (1R,2S)-(-)-Norephedrine

This protocol is adapted from a procedure for the enantiomer and is suitable for large-scale production.[3]

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

  • Water

  • Magnesium sulfate (anhydrous)

Equipment:

  • Large round-bottom flask equipped with a distillation apparatus and mechanical stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Heat the reaction mixture to 160 °C using an oil bath. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the temperature of the distillation head drops.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes (e.g., 1.5:1 ratio) to yield this compound as white crystals.

Application in Asymmetric Synthesis: A Step-by-Step Workflow

The primary application of this compound is to direct the stereochemistry of bond formation on an acyl group attached to its nitrogen atom. The following sections detail the key steps in a typical asymmetric alkylation sequence.

G

N-Acylation of the Chiral Auxiliary

The first step involves attaching a carboxylic acid derivative to the nitrogen of the oxazolidinone.

Protocol: N-Acylation with an Acid Chloride

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acid chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acid chloride (1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Diastereoselective Alkylation

This step establishes the new stereocenter under the control of the chiral auxiliary.

Protocol: Diastereoselective Allylation

Materials:

  • N-Acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Allyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Follow the extraction and purification procedure outlined in section 3.1.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired chiral product. The auxiliary can often be recovered and reused. The following protocol is for hydrolytic cleavage to a carboxylic acid.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Alkylated N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be acidified and extracted to isolate the carboxylic acid.

  • The chiral auxiliary can be recovered from the reaction mixture by extraction with a suitable organic solvent like diethyl ether.

Large-Scale Application Example: Synthesis of Dextroamphetamine

A patent for the synthesis of dextroamphetamine describes the use of this compound on a multi-gram scale, demonstrating its industrial utility.[5] The key step involves the reductive cleavage of the auxiliary.

G

Protocol: Reductive Cleavage on a 20-gram Scale [5]

Materials:

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (20.00 g, 112.9 mmol)

  • 1-Butanol (210 mL)

  • 10% Palladium-on-Carbon (Pd/C), ~50% water wet (1.14 g)

  • Hydrogen gas

Procedure:

  • Combine (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, 1-butanol, and wet 10% Pd/C in a suitable hydrogenation reactor.

  • Hydrogenate the mixture at 20-25 °C and 20-25 psig until the starting material is consumed (monitoring by HPLC). This typically takes around 5.5 hours.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing dextroamphetamine can then be further processed to isolate the desired salt.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for large-scale asymmetric synthesis. The protocols provided herein offer scalable and practical methods for its preparation and application in asymmetric alkylation. The demonstrated utility in pharmaceutical synthesis underscores its importance for researchers, scientists, and drug development professionals. Careful execution of these procedures allows for the reliable and efficient production of enantiomerically enriched molecules.

References

Application Notes and Protocols for Lithium Enolates of N-acyl (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acyl derivative of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a powerful chiral auxiliary widely employed in asymmetric synthesis.[1][2][3] Its lithium enolates provide a reliable method for the diastereoselective alkylation of carboxylic acid derivatives, leading to the formation of enantiomerically enriched products.[1][4][5] The rigid, chelated (Z)-enolate intermediate, formed upon deprotonation with a strong base, sterically directs incoming electrophiles to the opposite face of the bulky substituents on the oxazolidinone ring, resulting in high levels of stereocontrol.[4][6] This methodology is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise control of stereochemistry is crucial.[1][7]

Applications

The primary application of lithium enolates derived from N-acyl this compound is in the asymmetric alkylation for the synthesis of α-substituted chiral carboxylic acids.[4][5] This method is highly valued in drug discovery and development for producing single enantiomer drugs.[1] The versatility of this chiral auxiliary extends to various other asymmetric transformations, including aldol additions, Michael additions, and α-aminations.[4] The resulting products can be readily converted to a range of synthetically useful enantiopure intermediates such as chiral carboxylic acids, esters, alcohols, and amides.[5][8]

Experimental Protocols

1. Acylation of this compound

This protocol describes the synthesis of the N-acyl oxazolidinone, the precursor for enolate formation.

  • Materials:

    • (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

    • Acyl chloride (e.g., 4-methylpentanoyl chloride)

    • 1M aqueous K₂CO₃

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for flash chromatography

  • Procedure:

    • Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise with stirring until a persistent orange-red color is observed, indicating the formation of the lithium salt.[9]

    • Add the desired acyl chloride dropwise to the solution at -78 °C.

    • After the addition is complete, warm the reaction mixture to 0 °C and stir for 30 minutes.[9]

    • Quench the reaction by adding 1M aqueous K₂CO₃ and stir the two-phase mixture vigorously for 1 hour at room temperature.[9][10]

    • Remove the organic solvent in vacuo.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.[9]

    • Concentrate the solution and purify the product by flash chromatography on silica gel to yield the N-acyl oxazolidinone.[9]

2. Diastereoselective Alkylation of N-acyl this compound

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile.

  • Materials:

    • N-acyl this compound

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Electrophile (e.g., alkyl halide such as benzyl bromide or ethyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or NaHMDS dropwise to generate the enolate. The choice of base can influence reactivity and selectivity.[4][5]

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add the electrophile dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, or as determined by TLC monitoring.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the product by flash chromatography to separate the diastereomers and obtain the desired alkylated product.

3. Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.

  • Materials:

    • N-alkylated this compound

    • Tetrahydrofuran (THF)

    • Water

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Sodium sulfite (Na₂SO₃)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

    • Stir the mixture at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with HCl (e.g., 1N) and extract with diethyl ether to isolate the carboxylic acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation

Table 1: Diastereoselective Alkylation of N-propionyl this compound Lithium Enolate

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
Allyl iodideNaN(TMS)₂98:2High
Benzyl bromideLDA>99:1High
Ethyl iodideNaHMDS94:6Not specified

Data compiled from various sources describing Evans auxiliary chemistry. Yields are generally reported as high but specific percentages vary with scale and purification.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary (4S,5R)-(-)-4-Methyl-5- phenyl-2-oxazolidinone N_Acyl_Auxiliary N-Acyl Oxazolidinone Auxiliary->N_Acyl_Auxiliary 1. n-BuLi, THF, -78°C 2. Acyl Chloride Acyl_Chloride R-COCl Acyl_Chloride->N_Acyl_Auxiliary Enolate Lithium (Z)-Enolate N_Acyl_Auxiliary->Enolate LDA or NaHMDS THF, -78°C Alkylated_Product Alkylated N-Acyl Oxazolidinone Enolate->Alkylated_Product Electrophile R'-X Electrophile->Alkylated_Product Electrophilic Attack Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid LiOH, H₂O₂ THF/H₂O Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiOH, H₂O₂ THF/H₂O

Caption: Experimental workflow for the asymmetric synthesis of chiral carboxylic acids.

signaling_pathway cluster_enolate_formation Enolate Formation cluster_alkylation_step Diastereoselective Alkylation N_Acyl_Oxazolidinone N-Acyl (4S,5R)-(-)-4-Methyl-5- phenyl-2-oxazolidinone Z_Enolate Chelated (Z)-Lithium Enolate N_Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Z_Enolate Transition_State Sterically Hindered Transition State Z_Enolate->Transition_State Electrophile Electrophile (R'-X) Electrophile->Transition_State Attack from less hindered face Alkylated_Product Diastereomerically Enriched Alkylated Product Transition_State->Alkylated_Product

Caption: Mechanism of diastereoselective alkylation.

References

Application Notes and Protocols for Boron Enolates of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the highly diastereoselective synthesis of syn-aldol adducts utilizing the chiral auxiliary (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. The methodology involves the N-acylation of the oxazolidinone followed by the formation of a boron enolate, which then undergoes a stereoselective aldol reaction with various aldehydes. This protocol is a cornerstone in asymmetric synthesis for the construction of stereochemically rich molecules, particularly in the development of pharmaceutical agents and natural product synthesis.

Introduction

The Evans asymmetric aldol reaction is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds. The use of chiral oxazolidinones, such as this compound, allows for excellent stereocontrol during the aldol addition. The formation of a (Z)-boron enolate is key to achieving high diastereoselectivity, leading predominantly to the syn-aldol product. The stereochemical outcome is directed by the chiral auxiliary, which can be subsequently removed under mild conditions, yielding enantiomerically enriched β-hydroxy carbonyl compounds.

Data Presentation

The following table summarizes typical yields and diastereomeric ratios (d.r.) for the boron-mediated aldol reaction of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone with a range of aldehydes. The high diastereoselectivity is a hallmark of this protocol.

Aldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde(4R,5S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-methyl-5-phenyloxazolidin-2-one85-95>99:1
Benzaldehyde(4R,5S)-3-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-4-methyl-5-phenyloxazolidin-2-one80-90>99:1
Propionaldehyde(4R,5S)-3-((2S,3R)-3-hydroxy-2-methylpentanoyl)-4-methyl-5-phenyloxazolidin-2-one82-92>98:2
Acetaldehyde(4R,5S)-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)-4-methyl-5-phenyloxazolidin-2-one75-85>98:2

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, the precursor for the boron enolate formation.

Materials:

  • This compound

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction via Boron Enolate

This protocol details the formation of the boron enolate and its subsequent reaction with an aldehyde, using isobutyraldehyde as an example.

Materials:

  • N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Di-n-butylboron triflate (DBBT or Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the acylated oxazolidinone in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the (Z)-boron enolate.

  • Add isobutyraldehyde (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by the slow and careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct.

Visualizations

Reaction_Pathway cluster_acylation N-Acylation cluster_aldol Diastereoselective Aldol Reaction Aux This compound AcylAux N-Propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Aux->AcylAux Acylation Enolate (Z)-Boron Enolate AcylAux->Enolate Enolate Formation Reagent1 1. n-BuLi, THF, -78 °C 2. Propionyl Chloride Adduct syn-Aldol Adduct Enolate->Adduct Aldol Addition Aldehyde Aldehyde (RCHO) Aldehyde->Adduct Reagent2 Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C Reagent3 1. RCHO, -78 °C to 0 °C 2. H₂O₂ workup

Caption: Experimental workflow for the synthesis of syn-aldol adducts.

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

Note: The image in the Zimmerman-Traxler diagram is a placeholder and would be replaced with a chemical drawing of the chair-like transition state in a full application note. The diagram illustrates the logical flow from reactants through the key transition state to the product.

Application Notes and Protocols for Conjugate Addition Reactions with (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a highly effective chiral auxiliary, widely employed in asymmetric synthesis to control the stereochemical outcome of carbon-carbon bond-forming reactions. As a derivative of (1R,2S)-(-)-norephedrine, this Evans auxiliary provides a rigid chiral environment, leading to high levels of diastereoselectivity in a variety of transformations, including conjugate addition reactions (also known as Michael additions). This document provides detailed application notes and experimental protocols for the use of this compound in diastereoselective conjugate addition reactions with various nucleophiles, including organocuprates, Grignard reagents, and thiols. The protocols cover the synthesis of the N-enoyl precursor, the conjugate addition reaction, and the subsequent cleavage of the chiral auxiliary to yield the enantioenriched product.

Principle of Diastereoselective Conjugate Addition

The high degree of stereocontrol exerted by the this compound auxiliary is attributed to its ability to form a rigid chelated intermediate with a Lewis acid. This chelation locks the conformation of the N-acyloxazolidinone, presenting one face of the α,β-unsaturated system to the incoming nucleophile while the other face is sterically shielded by the substituents on the oxazolidinone ring. The phenyl group at the C5 position and the methyl group at the C4 position effectively direct the nucleophilic attack to the opposite face of the enone system, resulting in a high diastereomeric excess (d.e.) of the product.

Experimental Protocols

Protocol 1: Synthesis of the N-Enoyl Michael Acceptor

A crucial first step is the acylation of the chiral auxiliary with an α,β-unsaturated acyl chloride to form the Michael acceptor. This protocol describes the synthesis of N-crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • This compound

  • Crotonyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve crotonyl chloride (1.1 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the lithiated auxiliary to the crotonyl chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate

This protocol details the conjugate addition of a Gilman reagent (lithium dimethylcuprate) to the N-crotonyl derivative.

Materials:

  • N-crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under argon, add CuI (1.0 equiv).

  • Add anhydrous THF and cool the suspension to -40 °C.

  • Slowly add MeLi (2.0 equiv) dropwise to form the lithium dimethylcuprate solution. Stir at -40 °C for 30 minutes.

  • In a separate flask, dissolve N-crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the cuprate solution to the solution of the Michael acceptor via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol describes the conjugate addition of a Grignard reagent, which is often a more readily available and economical choice of nucleophile.

Materials:

  • N-cinnamoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube under argon, dissolve CuBr·SMe₂ (0.05 equiv) in anhydrous Et₂O.

  • Add the N-cinnamoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv).

  • Cool the mixture to 0 °C.

  • Add the MeMgBr solution (1.1 equiv) dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 15 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 4: Auxiliary Cleavage to the Carboxylic Acid

The final step is the removal of the chiral auxiliary to yield the desired chiral carboxylic acid. This protocol uses a standard lithium hydroxide/hydrogen peroxide cleavage method.[1][2][3]

Materials:

  • N-acyl oxazolidinone product from the conjugate addition

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Aqueous sodium sulfite (Na₂SO₃) solution (1.5 M)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled (0 °C) solution of 30% aqueous H₂O₂ (4.0 equiv).[1]

  • Add an aqueous solution of LiOH·H₂O (2.0 equiv) dropwise, maintaining the temperature at 0 °C.[1]

  • Stir the mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1.5 M aqueous Na₂SO₃ solution (5.0 equiv) to decompose excess peroxide.[1]

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with CH₂Cl₂ (3 x) to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x) to isolate the carboxylic acid product.

  • Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the carboxylic acid by column chromatography or crystallization.

Data Presentation

The following tables summarize representative data for conjugate addition reactions using N-enoyl derivatives of this compound.

Table 1: Diastereoselective Conjugate Addition of Organocuprates

EntryMichael AcceptorOrganocuprateProductYield (%)Diastereomeric Ratio (d.r.)
1N-CrotonylMe₂CuLi3-(3-Methylbutanoyl) derivative85>95:5
2N-CinnamoylBu₂CuLi3-(3-Phenylheptanoyl) derivative82>95:5

Table 2: Copper-Catalyzed Conjugate Addition of Grignard Reagents

EntryMichael AcceptorGrignard ReagentCatalystProductYield (%)Diastereomeric Ratio (d.r.)
1N-CrotonylEtMgBrCuBr·SMe₂3-(3-Methylpentanoyl) derivative9090:10
2N-CinnamoylPhMgBrCuI3-(3,3-Diphenylpropanoyl) derivative88>98:2

Table 3: Diastereoselective Conjugate Addition of Thiols

EntryMichael AcceptorThiolBaseProductYield (%)Diastereomeric Ratio (d.r.)
1N-AcryloylBenzyl mercaptanEt₃N3-(3-(Benzylthio)propanoyl) derivative9293:7
2N-CrotonylThiophenolDBU3-(3-(Phenylthio)butanoyl) derivative8996:4

Visualizations

Conjugate_Addition_Workflow cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Auxiliary Cleavage Auxiliary (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone Michael_Acceptor N-Enoyl-(4S,5R)-4-methyl- 5-phenyl-2-oxazolidinone Auxiliary->Michael_Acceptor n-BuLi, THF, -78°C Acyl_Chloride α,β-Unsaturated Acyl Chloride Acyl_Chloride->Michael_Acceptor Adduct Conjugate Adduct Michael_Acceptor->Adduct Reaction Conditions Nucleophile Nucleophile (Organocuprate, Grignard, Thiol) Nucleophile->Adduct Final_Product Enantioenriched Carboxylic Acid Adduct->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Adduct->Recovered_Auxiliary Cleavage_Reagent LiOH / H₂O₂ Cleavage_Reagent->Final_Product Stereochemical_Model cluster_0 Stereochemical Rationale Chelated_Intermediate Lewis Acid Chelated Intermediate (s-cis conformation) Nucleophilic_Attack Nucleophilic Attack (from the less hindered face) Chelated_Intermediate->Nucleophilic_Attack Steric hindrance from C4-Me and C5-Ph note The phenyl group at C5 and methyl group at C4 effectively block the top face, directing the nucleophile to the bottom face of the enone. Chelated_Intermediate->note Diastereomeric_Product Major Diastereomer Nucleophilic_Attack->Diastereomeric_Product

References

Application Notes: Synthesis of Chiral Carboxylic Acids Using (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. Chiral carboxylic acids are valuable building blocks in the synthesis of a wide array of pharmaceuticals and natural products. One of the most reliable and widely adopted methods for the asymmetric synthesis of these compounds is the use of chiral auxiliaries.

This document provides a detailed guide to the use of the Evans chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, for the diastereoselective synthesis of chiral carboxylic acids. This method, pioneered by David A. Evans, relies on the temporary attachment of the chiral auxiliary to a prochiral acyl group, which directs subsequent alkylation to occur with a high degree of stereocontrol.[1][2] The auxiliary is then cleaved under mild conditions to afford the desired chiral carboxylic acid in high enantiomeric purity, with the auxiliary being recoverable for reuse.[1]

Principle of the Method

The overall synthetic strategy involves three key steps:

  • Acylation of the Chiral Auxiliary: The this compound is acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyloxazolidinone.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base to form a chiral enolate. The steric hindrance provided by the phenyl and methyl groups on the oxazolidinone ring directs the approach of an electrophile (e.g., an alkyl halide) to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the enantiomerically enriched carboxylic acid. This is typically achieved by hydrolysis or other mild cleavage methods.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: Acylation of this compound

This procedure describes the formation of the N-acyloxazolidinone, the substrate for the key diastereoselective alkylation step.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (R-COCl) or anhydride ((R-CO)₂O)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may turn pale yellow. Stir for 15-30 minutes at -78 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between diethyl ether (or MTBE) and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation of the N-Acyloxazolidinone

This is the key stereochemistry-defining step where a new chiral center is created.

Materials:

  • N-Acyloxazolidinone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA))

  • Alkyl halide (R'-X, e.g., benzyl bromide, allyl iodide)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq).

  • Dissolve it in anhydrous THF (concentration typically 0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add the base (e.g., NaHMDS, 1.1 eq) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the alkyl halide (1.2-1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and partition between diethyl ether (or MTBE) and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid

This final step liberates the chiral carboxylic acid and allows for the recovery of the chiral auxiliary.

Materials:

  • Alkylated N-acyloxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4-5 eq) dropwise, followed by an aqueous solution of LiOH (2-3 eq) or NaOH.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite or sodium bisulfite until a negative test with peroxide indicator paper is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • The aqueous residue contains the lithium or sodium salt of the carboxylic acid and the chiral auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic extracts will contain the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

  • The recovered chiral auxiliary can be purified by recrystallization.

Data Presentation

The following table summarizes representative results for the diastereoselective alkylation of various N-acyloxazolidinones derived from this compound.

EntryAcyl Group (R)Alkylating Agent (R'-X)BaseYield (%)Diastereomeric Excess (d.e., %)
1PropionylBenzyl bromideLDA85-95>98
2PropionylAllyl iodideNaHMDS90-98>96
3AcetylMethyl iodideLDA80-90>95
4ButyrylEthyl iodideNaHMDS88-96>97
5PhenylacetylBenzyl bromideLDA82-92>98

Note: Yields and diastereomeric excesses are highly dependent on the specific substrates, reaction conditions, and purification methods.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a chiral carboxylic acid using this compound.

G Workflow for Chiral Carboxylic Acid Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage Auxiliary This compound N_Acyl N-Acyloxazolidinone Auxiliary->N_Acyl Acyl_Source Acyl Chloride / Anhydride Acyl_Source->N_Acyl n-BuLi, THF, -78°C Enolate Chiral Enolate N_Acyl->Enolate Base (LDA or NaHMDS), THF, -78°C Alkylated_Product Alkylated N-Acyloxazolidinone Enolate->Alkylated_Product Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Alkylated_Product Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid LiOH, H₂O₂, THF/H₂O Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: Overall workflow for the synthesis of chiral carboxylic acids.

Mechanism of Diastereoselective Alkylation

The following diagram illustrates the proposed mechanism for the high diastereoselectivity observed in the alkylation step.

G Mechanism of Diastereoselective Alkylation cluster_0 Chelated Z-Enolate Formation cluster_1 Electrophilic Attack N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Chelated (Z)-Enolate (Top face blocked by phenyl group) N-Acyloxazolidinone->Z-Enolate Base (e.g., LDA) Alkylated Product Alkylated Product (Attack from less hindered bottom face) Z-Enolate->Alkylated Product Electrophile Electrophile (R'-X) Electrophile->Alkylated Product

Caption: Chelation-controlled model for diastereoselective alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a premier chiral auxiliary for asymmetric synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1][2] It is widely used in asymmetric synthesis to induce high diastereoselectivity in reactions such as alkylations, aldol condensations, and conjugate additions, allowing for the synthesis of enantiomerically pure compounds.[3]

Q2: How does this chiral auxiliary control stereoselectivity?

A2: The stereocontrol arises from the steric hindrance provided by the phenyl and methyl groups on the oxazolidinone ring. After attaching the auxiliary to a prochiral substrate (e.g., forming an N-acyl oxazolidinone), the bulky phenyl group at the 5-position and the methyl group at the 4-position effectively shield one face of the resulting enolate. This forces incoming electrophiles to attack from the less hindered face, leading to the preferential formation of one diastereomer.

Q3: What are the key steps in using this chiral auxiliary?

A3: A typical workflow involves three main stages:

  • Acylation: The chiral auxiliary is acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.

  • Diastereoselective Reaction: The N-acyl derivative is then used in a diastereoselective bond-forming reaction, such as enolate alkylation or an aldol addition.

  • Cleavage: The chiral auxiliary is removed from the product to yield the desired chiral molecule and recover the auxiliary for reuse.[4]

Q4: Can the chiral auxiliary be recovered and reused?

A4: Yes, one of the significant advantages of using this auxiliary is that it can typically be recovered in high yield after the cleavage step, making the process more cost-effective.[4]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: Low Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity can result from several factors. Here are some troubleshooting steps:

  • Reaction Temperature: Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C for enolate formation and subsequent reaction). Lower temperatures generally enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[5]

  • Choice of Lewis Acid (for Aldol Reactions): The choice of Lewis acid is critical. For syn-selective aldol reactions, boron triflates (e.g., Bu₂BOTf) are highly effective in forming a rigid, chair-like Zimmerman-Traxler transition state, which leads to high diastereoselectivity. Titanium-based Lewis acids (e.g., TiCl₄) can also be used and may favor different stereoisomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Tetrahydrofuran (THF) is a common solvent for enolate formation and alkylation. For aldol reactions, dichloromethane (CH₂Cl₂) is often used. It is advisable to screen different solvents if diastereoselectivity is low.

  • Base for Enolate Formation: For alkylation reactions, the choice of base can influence the enolate geometry. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to generate the Z-enolate, which is crucial for high diastereoselectivity.

  • Substrate Structure: Be aware that certain substrates, such as N-acetyl oxazolidinones in aldol reactions, may exhibit poor diastereoselectivity. This is because the smaller acetyl group provides less steric bias in the transition state compared to larger groups like propionyl.

Issue 2: Low or No Product Yield

Q: My reaction is not proceeding to completion, or I am observing a very low yield of the desired product. What could be the cause?

A: Low yields can be attributed to several factors throughout the experimental workflow:

  • Reagent Quality: Ensure all reagents, especially the base (e.g., n-BuLi, LDA) and electrophiles, are fresh and of high purity. Moisture and air can quench reactive intermediates. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

  • Incomplete Enolate Formation: If the enolate is not formed completely, the unreacted starting material will remain. Ensure the correct stoichiometry of the base is used and that the deprotonation is allowed to proceed for a sufficient amount of time at the appropriate temperature.

  • Reaction Time and Temperature: Some reactions may require longer reaction times or warming to a slightly higher temperature after the initial low-temperature addition. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Inefficient Purification: Product loss during workup and purification can significantly lower the isolated yield. Optimize your extraction and chromatography procedures.

Issue 3: Difficulty in Separating Diastereomers

Q: The diastereomers of my product are difficult to separate by column chromatography. What can I do?

A: While the goal is to achieve high diastereoselectivity, sometimes the minor diastereomer is still present in significant amounts.

  • Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases (silica gel, alumina) for column chromatography. Sometimes a less polar or more polar eluent system can improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating diastereomers. One diastereomer is often less soluble and will crystallize out, leaving the other in the mother liquor.

  • Derivative Formation: In some cases, converting the product mixture to a different derivative can facilitate separation. After separation, the derivative can be converted back to the desired product.

Issue 4: Problems with Auxiliary Cleavage

Q: I am experiencing issues with the removal of the chiral auxiliary. What are the common pitfalls and solutions?

A: The cleavage step is crucial and can sometimes lead to side reactions or incomplete removal of the auxiliary.

  • Hydrolytic Cleavage (LiOH/H₂O₂):

    • Side Reaction: A common side product is the formation of a hydroxyamide, which results from the attack of hydroxide on the oxazolidinone ring carbonyl instead of the desired exocyclic amide carbonyl.[7] To minimize this, ensure the reaction is performed at 0 °C and the reagents are added slowly.

    • Oxygen Evolution: The reaction of lithium hydroperoxide can lead to the evolution of oxygen gas, which can be a safety hazard with flammable organic solvents.[7][8] Ensure the reaction is well-ventilated and consider using a system to monitor and control the oxygen concentration in the headspace.

  • Reductive Cleavage (e.g., LiBH₄):

    • Incomplete Reaction: Ensure anhydrous conditions are maintained, as hydride reagents are sensitive to moisture.[6]

    • Complex Mixture: Strong reducing agents can sometimes lead to over-reduction or cleavage of other functional groups. Lithium borohydride is generally milder than lithium aluminum hydride (LiAlH₄) and is often preferred.[4]

Data Presentation

The following tables summarize the impact of different reaction parameters on the diastereoselectivity of reactions using Evans-type oxazolidinone auxiliaries.

Table 1: Effect of Lewis Acid on Diastereoselectivity of Aldol Reaction

N-Acyl OxazolidinoneAldehydeLewis AcidSolventTemp (°C)d.r. (syn:anti)
N-PropionylBenzaldehydeBu₂BOTfCH₂Cl₂-78 to 0>99:1
N-PropionylIsobutyraldehydeBu₂BOTfCH₂Cl₂-78 to 098:2
N-PropionylBenzaldehydeTiCl₄CH₂Cl₂-7895:5
N-PropionylIsobutyraldehydeSn(OTf)₂CH₂Cl₂-781:99

Note: Data is illustrative and compiled from typical results reported in the literature for Evans auxiliaries. Specific results may vary.

Table 2: Effect of Solvent and Temperature on Diastereoselective Alkylation

N-Acyl OxazolidinoneElectrophileBaseSolventTemp (°C)d.r.
N-PropionylBenzyl bromideLDATHF-78>98:2
N-PropionylBenzyl bromideNaHMDSTHF-78>98:2
N-PropionylMethyl iodideLDATHF-7895:5
N-PropionylBenzyl bromideLDATHF/HMPA-7890:10

Note: Data is illustrative. HMPA can sometimes decrease diastereoselectivity by altering the enolate aggregation state.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation with propionyl chloride.

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, as a 1.6 M solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction
  • To a solution of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) dropwise.

  • Add triethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Method A: Hydrolytic Cleavage to the Carboxylic Acid (LiOH/H₂O₂) [7]

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

Method B: Reductive Cleavage to the Primary Alcohol (LiBH₄) [4]

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Add lithium borohydride (2.0-3.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography to separate the primary alcohol and the recovered chiral auxiliary.

Visualizations

Experimental Workflow

experimental_workflow cluster_acylation Step 1: Acylation cluster_diastereoselective Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Cleavage & Recovery Auxiliary (4S,5R)-Auxiliary Acylation N-Acylation Auxiliary->Acylation Acyl_Cl Acyl Chloride/Anhydride Acyl_Cl->Acylation N_Acyl_Aux N-Acyl Auxiliary Acylation->N_Acyl_Aux Enolate Enolate Formation (Base, Low Temp) N_Acyl_Aux->Enolate Reaction C-C Bond Formation Enolate->Reaction Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Electrophile->Reaction Product_Aux Product-Auxiliary Adduct Reaction->Product_Aux Cleavage Cleavage (e.g., LiOH/H₂O₂, LiBH₄) Product_Aux->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Zimmerman-Traxler Model for Aldol Reaction

Caption: Simplified representation of the Zimmerman-Traxler transition state.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem Encountered Low_DR Low Diastereomeric Ratio Start->Low_DR Low_Yield Low Yield Start->Low_Yield Cleavage_Issue Cleavage Issues Start->Cleavage_Issue Temp Check Temperature (-78 °C?) Low_DR->Temp Lewis_Acid Optimize Lewis Acid (e.g., Bu₂BOTf) Low_DR->Lewis_Acid Solvent Screen Solvents (THF, CH₂Cl₂) Low_DR->Solvent Reagents Check Reagent Quality (Anhydrous?) Low_Yield->Reagents Inert Ensure Inert Atmosphere Low_Yield->Inert Monitor Monitor Reaction (TLC, LC-MS) Low_Yield->Monitor Side_Reaction Side Reactions? Cleavage_Issue->Side_Reaction Incomplete Incomplete Cleavage? Cleavage_Issue->Incomplete Hydroxyamide Lower Temp (0 °C) Slow Addition Side_Reaction->Hydroxyamide Yes (Hydrolytic) Oxygen Ensure Proper Ventilation Side_Reaction->Oxygen Yes (LiOH/H₂O₂) Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Check_Reagents Check Reagent Equivalents Incomplete->Check_Reagents Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

troubleshooting low yields in Evans aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Evans aldol reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation (Incomplete Reaction)

Q: My reaction shows a low conversion of the starting N-acyloxazolidinone. What are the potential causes and solutions?

A: Low conversion in an Evans aldol reaction is a common issue that can often be traced back to the enolate formation step or the stability of the reagents. Here’s a systematic approach to troubleshoot this problem:

Possible Causes & Solutions:

  • Inefficient Enolate Formation: The generation of the boron enolate is a critical step.

    • Lewis Acid Quality: The Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is moisture-sensitive. Ensure it is fresh or has been properly stored under an inert atmosphere. The use of older or improperly stored Bu₂BOTf can lead to incomplete enolate formation.

    • Base Selection and Purity: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the N-acyloxazolidinone. Ensure the base is pure and dry. The choice of base can also influence the reaction rate and selectivity.[1] While TEA is common, the bulkier DIPEA can sometimes be advantageous.

    • Stoichiometry: Ensure the correct stoichiometry of the Lewis acid and base is used. Typically, a slight excess of both reagents relative to the N-acyloxazolidinone is employed.

  • Reaction Temperature: Temperature control is crucial for both enolate formation and the subsequent aldol addition.

    • Enolate Formation Temperature: This step is typically performed at 0°C or -78°C. Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in slow or incomplete enolization.

    • Aldol Addition Temperature: The addition of the aldehyde is almost always carried out at low temperatures (-78°C) to maximize diastereoselectivity and minimize side reactions.[2] Allowing the reaction to warm prematurely can lead to a decrease in yield and selectivity.

  • Aldehyde Reactivity and Purity:

    • Purity: The aldehyde should be free of acidic impurities and the corresponding carboxylic acid, which can quench the enolate. It is often beneficial to purify the aldehyde by distillation or chromatography immediately before use.

    • Steric Hindrance: Highly sterically hindered aldehydes may react sluggishly. In such cases, longer reaction times or a slight increase in the reaction temperature (e.g., from -78°C to -40°C) after the initial addition may be necessary, although this can potentially impact diastereoselectivity.

Issue 2: Low Diastereoselectivity

Q: I've isolated my product, but the diastereomeric ratio (d.r.) is lower than expected. How can I improve the stereoselectivity?

A: The Evans aldol reaction is renowned for its high diastereoselectivity, which is governed by the formation of a Zimmerman-Traxler transition state.[3] A poor d.r. suggests that this transition state is not being formed efficiently or that other competing pathways are at play.

Possible Causes & Solutions:

  • Incorrect Enolate Geometry: The reaction's high syn-selectivity is dependent on the formation of the (Z)-enolate.[3]

    • Lewis Acid: The use of a boron Lewis acid like Bu₂BOTf is critical for the preferential formation of the (Z)-enolate. Using other Lewis acids can lead to different enolate geometries and, consequently, lower diastereoselectivity.

    • Base: The choice of amine base can influence the (Z):(E) enolate ratio, although this is often a minor effect with boron enolates.

  • Reaction Temperature: As mentioned previously, maintaining a low temperature (-78°C) throughout the addition of the aldehyde and the subsequent reaction period is critical for maximizing the energy difference between the diastereomeric transition states.

  • Equilibration: If the reaction is allowed to stir for excessively long periods or at elevated temperatures, the initial kinetic aldol adduct can undergo a retro-aldol reaction followed by re-addition, leading to the thermodynamically more stable, but often less desired, diastereomer.

  • Chelation Control: The high stereoselectivity arises from a well-organized, six-membered chair-like transition state where the boron atom chelates to both the enolate oxygen and the aldehyde carbonyl oxygen. Factors that disrupt this chelation will decrease diastereoselectivity.

    • Solvent: Dichloromethane (CH₂Cl₂) is the most common solvent and is generally optimal. More coordinating solvents could potentially interfere with the boron chelation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chiral auxiliary in the Evans aldol reaction?

A1: The chiral auxiliary, typically an oxazolidinone derived from an amino acid, serves two primary purposes. First, it activates the α-protons for deprotonation. Second, and more importantly, its stereocenter directs the facial selectivity of the aldol addition, leading to the formation of a specific enantiomer of the syn-aldol product.[4][5]

Q2: Why is a boron Lewis acid, like Bu₂BOTf, typically used?

A2: Boron Lewis acids are crucial for two reasons. They promote the formation of the (Z)-enolate, which leads to the desired syn-aldol product.[3] Additionally, the boron atom's ability to form a tight, six-membered Zimmerman-Traxler transition state is key to the high diastereoselectivity of the reaction.[3]

Q3: My starting N-acyloxazolidinone is being consumed, but I'm not getting the desired aldol product. What are possible side reactions?

A3: Several side reactions can occur:

  • Retro-Aldol Reaction: The aldol addition is reversible. If the product is unstable under the reaction or workup conditions, it can revert to the enolate and aldehyde. This is more likely with sterically hindered products or at elevated temperatures.

  • Epimerization: The stereocenter α to the carbonyl can epimerize if the workup conditions are too basic or if the reaction is run for too long, allowing for enolate equilibration.

  • Hydrolysis of the N-acyloxazolidinone: Though generally stable, the N-acyloxazolidinone can be hydrolyzed under harsh acidic or basic conditions, especially during workup.

Q4: What is the best way to remove the chiral auxiliary after the reaction?

A4: The method of auxiliary removal depends on the desired functional group.

  • For Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a mild and effective method that minimizes the risk of epimerization and retro-aldol reactions.

  • For Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will cleave the auxiliary and reduce the carbonyl to a primary alcohol.

  • For Aldehydes: A two-step procedure involving reduction to the alcohol followed by oxidation is typically used.

Q5: Can I use a ketone as the electrophile in an Evans aldol reaction?

A5: While aldehydes are the most common electrophiles due to their higher reactivity, ketones can be used. However, reactions with ketones are generally slower and may require more forcing conditions, which can lead to lower yields and diastereoselectivity.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
Bu₂BOTfCH₂Cl₂-78 to 085-95>99:1
Sn(OTf)₂CH₂Cl₂-7880-9095:5
TiCl₄CH₂Cl₂-7875-8590:10
MgBr₂Et₂O-7870-8010:90 (anti-selective)

Note: Data is generalized from typical literature results and may vary depending on the specific substrates used.

Experimental Protocols

General Protocol for a Boron-Mediated Evans Aldol Reaction
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0°C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0°C for 30-60 minutes, then cooled to -78°C.

  • Aldol Addition: The aldehyde (1.2 equiv), dissolved in a small amount of anhydrous CH₂Cl₂, is added dropwise to the cold enolate solution. The reaction is stirred at -78°C for 1-3 hours, then allowed to warm to 0°C over 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is stirred for 15 minutes, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Visualizations

Experimental Workflow for Evans Aldol Reaction

Evans_Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Dry Reagents (N-acyloxazolidinone, Aldehyde, Bu₂BOTf, Amine, Solvent) start->reagents glassware Flame-Dry Glassware under Inert Atmosphere start->glassware enolate Enolate Formation (0°C to -78°C) aldol Aldol Addition (-78°C) enolate->aldol Add Aldehyde warm Warm to 0°C aldol->warm quench Quench Reaction (pH 7 Buffer) warm->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (Chromatography) dry->purify product Isolated Product purify->product

Caption: A generalized workflow for the Evans aldol reaction.

Troubleshooting Low Yields: A Decision Tree

Troubleshooting_Low_Yield decision decision issue issue solution solution start Low Yield Observed check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_consumed Side Reactions or Product Loss check_sm->sm_consumed Yes check_reagents Check Reagent Quality (Bu₂BOTf, Base, Aldehyde) incomplete_rxn->check_reagents check_temp Verify Temperature Control (Enolate Formation & Addition) incomplete_rxn->check_temp check_stoich Confirm Stoichiometry incomplete_rxn->check_stoich check_dr Low d.r.? sm_consumed->check_dr low_dr Low Diastereoselectivity check_dr->low_dr Yes product_loss Product Loss during Workup/Purification check_dr->product_loss No verify_temp Ensure Low Temp (-78°C) low_dr->verify_temp verify_lewis Confirm Boron Lewis Acid low_dr->verify_lewis mild_workup Use Mild Workup (e.g., pH 7 buffer) product_loss->mild_workup check_retro Consider Retro-Aldol (Minimize Time/Heat) product_loss->check_retro

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Alkylation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in asymmetric alkylation reactions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions. The formation of the desired Z-enolate, which leads to the major diastereomer, is crucial for high selectivity.

Potential Cause Recommended Action
Incomplete enolate formation Ensure the use of a sufficiently strong, non-nucleophilic base such as LDA or NaHMDS to drive the equilibrium towards the enolate.[1]
Incorrect temperature Maintain a low reaction temperature (typically -78 °C) during enolate formation and alkylation. Higher temperatures can lead to the formation of the undesired E-enolate or cause epimerization of the product.
Suboptimal solvent Tetrahydrofuran (THF) is the most commonly used and recommended solvent for achieving high diastereoselectivity.
Sterically undemanding electrophile For electrophiles that are not sterically demanding, the facial shielding of the enolate by the chiral auxiliary may be less effective. Consider screening different electrophiles if possible.
Presence of water Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Moisture will quench the enolate and can lead to side reactions.
Issue 2: Low or No Product Yield

A low yield of the desired alkylated product can be attributed to several factors, ranging from reagent quality to reaction kinetics.

Potential Cause Recommended Action
Inactive or insufficient base Use freshly prepared or titrated LDA or a fresh bottle of NaHMDS. Ensure the correct stoichiometry of the base is used to completely deprotonate the N-acyloxazolidinone.
Poor quality electrophile Use a fresh, high-purity electrophile. Degradation of the alkylating agent is a common cause of low yield.
Reaction temperature too low for alkylation While enolate formation requires very low temperatures, some alkylations may require warming to proceed at a reasonable rate. Monitor the reaction by TLC and consider slowly warming the reaction mixture if no product is observed at -78 °C.
Side reactions consuming starting material Refer to the specific side reaction troubleshooting guides below (e.g., self-condensation, cleavage).
Inefficient quenching Quench the reaction with a saturated aqueous solution of ammonium chloride at low temperature before warming to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of N-acyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone?

A1: The most frequently encountered side reactions include:

  • Low Diastereoselectivity: Formation of the undesired diastereomer.

  • Epimerization: Loss of stereochemical integrity at the newly formed stereocenter.

  • Self-condensation: The enolate reacts with unreacted N-acyloxazolidinone.

  • Di-alkylation: Introduction of two alkyl groups at the α-carbon.

  • Cleavage of the chiral auxiliary: The oxazolidinone ring is opened under the reaction conditions.

  • O-alkylation: The electrophile reacts with the oxygen of the enolate instead of the carbon.

Q2: How can I minimize epimerization of my product?

A2: Epimerization, the undesirable inversion of the newly created stereocenter, can be minimized by:

  • Maintaining Low Temperatures: Keep the reaction temperature at -78 °C throughout the enolate formation and alkylation steps.

  • Using the Correct Base: Strong, non-nucleophilic bases like LDA or NaHMDS rapidly and completely form the enolate, reducing the time the starting material is exposed to basic conditions under which it could epimerize.

  • Careful Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.

Q3: I am observing a significant amount of unreacted starting material. What should I do?

A3: Unreacted starting material can be due to several factors:

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong base to completely form the enolate.

  • Inactive Electrophile: Your alkylating agent may have degraded. Use a fresh batch or purify the existing one.

  • Reaction Time/Temperature: The alkylation step may be too slow at -78 °C. After adding the electrophile, you can try letting the reaction stir for a longer period or slowly allowing it to warm to a slightly higher temperature (e.g., -40 °C), while carefully monitoring for the formation of side products by TLC.

Q4: What is the best base to use for this reaction, LDA or NaHMDS?

A4: Both Lithium Diisopropylamide (LDA) and Sodium Hexamethyldisilazide (NaHMDS) are effective bases for this transformation. The choice may depend on the specific substrate and electrophile. In some cases, sodium enolates (formed with NaHMDS) have been reported to give higher diastereoselectivity. It is often beneficial to screen both bases to determine the optimal conditions for your specific reaction.

Q5: My chiral auxiliary is cleaving during the reaction. How can I prevent this?

A5: Cleavage of the oxazolidinone auxiliary can occur if the reaction conditions are too harsh. To prevent this:

  • Avoid Excessively High Temperatures: Do not warm the reaction mixture unnecessarily.

  • Use Non-nucleophilic Bases: Stick to bulky bases like LDA or NaHMDS. Smaller, more nucleophilic bases can attack the carbonyl of the oxazolidinone.

  • Control Reaction Time: Prolonged exposure to strong bases can lead to decomposition. Monitor the reaction and work it up once the starting material is consumed.

Experimental Protocols

General Protocol for the Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Materials:

  • N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (solution in a suitable solvent)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Dissolve N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA or NaHMDS (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours.

  • Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous work-up, including extraction with an organic solvent like ethyl acetate, washing with brine, and drying over anhydrous magnesium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve N-acyl oxazolidinone in anhydrous THF start->reagents cool Cool to -78 °C reagents->cool enolate Add LDA or NaHMDS (Enolate Formation) cool->enolate stir_enolate Stir at -78 °C enolate->stir_enolate alkylation Add Alkylating Agent stir_enolate->alkylation stir_reaction Stir and Monitor by TLC alkylation->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench warm Warm to Room Temperature quench->warm extract Aqueous Work-up & Extraction warm->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for the alkylation of N-acyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Side_Reactions cluster_products Products start N-Acyl Oxazolidinone + Base enolate Z-Enolate (Desired) start->enolate Low Temp, Strong Base e_enolate E-Enolate (Undesired) start->e_enolate Higher Temp cleavage Auxiliary Cleavage start->cleavage Harsh Conditions desired_product Desired Diastereomer enolate->desired_product + Electrophile self_condensation Self-Condensation Product enolate->self_condensation + Starting Material undesired_product Undesired Diastereomer e_enolate->undesired_product + Electrophile dialkylation Di-alkylated Product desired_product->dialkylation + Base, + Electrophile

Caption: Logical relationships of potential side reactions in the alkylation of N-acyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

References

Technical Support Center: Purification of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of N-acyl adducts derived from (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a widely used chiral auxiliary in asymmetric synthesis, particularly in Evans aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying this compound adducts?

A1: The primary goal is to isolate the desired diastereomer, typically the syn-aldol adduct, from unreacted starting materials, the chiral auxiliary, and other minor diastereomers (e.g., the anti-aldol adduct) that may form during the reaction. High diastereomeric purity is crucial for subsequent synthetic steps.

Q2: What are the most common methods for purifying these adducts?

A2: The two most common and effective methods are flash column chromatography on silica gel and recrystallization. The choice between them depends on the scale of the reaction, the physical properties of the adduct (solid or oil), and the separation difficulty.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring purification. It allows for the visualization of the separation between the desired product and impurities. Staining with phosphomolybdic acid (PMA) or p-anisaldehyde solution followed by gentle heating can help visualize the spots if they are not UV-active.[1]

Q4: Is a special workup required before purification, especially after a boron-mediated aldol reaction?

A4: Yes, a specific workup is critical. For boron-mediated reactions, an oxidative workup is typically required to break down the boron-aldolate complex. This is often achieved by treating the reaction mixture with a buffered solution of hydrogen peroxide. This step is essential to prevent boron-containing impurities from complicating the purification process. After quenching, a standard aqueous workup and extraction are performed to isolate the crude product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Guide 1: Flash Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of diastereomers on TLC and column. The solvent system (mobile phase) is not optimal. Diastereomers may have very similar polarities.Systematically screen solvent systems for TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.3 for the desired product to achieve the best separation on a column. A shallow gradient during column chromatography can also improve separation.
Product streaks or bands are very broad on the column. The crude product was not loaded onto the column correctly. The sample may be overloaded, or the loading solvent may be too polar.Dissolve the crude product in a minimal amount of a non-polar solvent or the column's mobile phase. For solid samples, consider dry loading by adsorbing the product onto a small amount of silica gel before adding it to the column.
The desired product appears to be degrading on the silica gel. Some N-acyl oxazolidinone adducts can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other side reactions.Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 1% v/v), in the eluent. Alternatively, use a different stationary phase like neutral alumina.
Fractions are contaminated with residual boron impurities. The pre-purification oxidative workup was incomplete.Ensure the oxidative workup (e.g., with H₂O₂/buffer) is allowed to proceed to completion. An additional aqueous wash of the organic extract before chromatography may help remove water-soluble boron salts.
Guide 2: Recrystallization Issues
Problem Possible Cause Recommended Solution
The product "oils out" instead of forming crystals. The cooling process is too rapid, or the solvent is not ideal, causing the product to separate as a liquid phase due to its low melting point or high solubility.Slow down the cooling process. Allow the flask to cool to room temperature slowly before placing it in an ice bath or refrigerator. Try a different solvent system. If using a binary solvent system (e.g., ethyl acetate/hexane), ensure you are at the saturation point at high temperature and add the anti-solvent slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent under reduced pressure to concentrate the solution and then attempt to cool it again.
Poor recovery of the product after recrystallization. The product has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals.
The recrystallized product is still diastereomerically impure. The chosen solvent system is not effective at selectively crystallizing the major diastereomer.Screen a variety of solvent systems. Common choices for these types of adducts include mixtures of ethyl acetate and hexanes, diethyl ether and hexanes, or dichloromethane and hexanes.

Experimental Protocols & Data

Protocol: General Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the desired adduct (Rf ≈ 0.2-0.3) from impurities.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. A shallow gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexanes) may be necessary to separate closely eluting spots.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified adduct.

Quantitative Data Summary

The following table summarizes typical results for the purification of this compound aldol adducts, compiled from various synthetic procedures.

Reactants Purification Method Solvent System Diastereomeric Ratio (syn:anti) Isolated Yield Reference
N-propionyl auxiliary + IsobutyraldehydeFlash Chromatography15:85 EtOAc:Hexanes>98:280%--INVALID-LINK--
N-acyl auxiliary + various aldehydesFlash ChromatographyGradient: 25-75% EtOAc/HexaneMajor diastereomer isolated89%[2]
N-propionyl auxiliary + BenzyloxyacetaldehydeFlash Chromatography20% EtOAc/Hexane3:174% (syn)[3]

Visualized Workflows and Logic

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification A Evans Aldol Reaction B Oxidative Workup (e.g., H₂O₂ / Buffer) A->B If Boron mediated C Aqueous Extraction A->C If not Boron mediated B->C D Crude Adduct C->D E Assess Physical State D->E F Column Chromatography G Recrystallization H Pure Diastereomer

Troubleshooting_Tree Start Purification Problem Method Which Method? Start->Method ColChrom Column Chromatography Method->ColChrom Column Recryst Recrystallization Method->Recryst Recrystallization PoorSep Poor Separation? ColChrom->PoorSep OilingOut Product Oiling Out? Recryst->OilingOut Streaking Streaking / Broad Bands? PoorSep->Streaking No Sol1 Optimize TLC Solvent System (Aim for Rf 0.2-0.3) PoorSep->Sol1 Yes Degradation Product Degradation? Streaking->Degradation No Sol2 Use Dry Loading or Less Polar Loading Solvent Streaking->Sol2 Yes Sol3 Add 1% Et₃N to Eluent or Use Neutral Alumina Degradation->Sol3 Yes NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol4 Cool Slowly Try Different Solvents Scratch Flask OilingOut->Sol4 Yes LowPurity Purity Still Low? NoCrystals->LowPurity No Sol5 Concentrate Solution NoCrystals->Sol5 Yes Sol6 Screen More Solvent Systems LowPurity->Sol6 Yes

References

Technical Support Center: Optimizing Enolization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the base-mediated enolization of N-acyl derivatives of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a widely used Evans chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the base for the enolization of an N-acyl this compound?

The main objective is to achieve highly diastereoselective formation of the (Z)-enolate. The geometry of the enolate is crucial for controlling the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions. The (Z)-enolate, in which the substituent on the enolate double bond is cis to the enolate oxygen, is generally favored and leads to the desired stereoisomer with high purity.

Q2: What are the two main classes of bases used for the enolization of these Evans auxiliaries?

The two primary categories of bases are:

  • Strong amide bases: Such as Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). These are typically used for alkylation reactions.

  • Lewis acid and hindered amine combinations: Most commonly, dibutylboron triflate (Bu₂BOTf) in conjunction with a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This "soft enolization" method is the standard for Evans aldol reactions.

Q3: Why is the formation of the (Z)-enolate so critical for high diastereoselectivity?

The chiral auxiliary, this compound, directs the approach of the electrophile to one face of the enolate. For this to be effective, the enolate must adopt a rigid, well-defined conformation. The (Z)-enolate forms a chelated six-membered ring transition state, where the phenyl group of the auxiliary effectively blocks one face, forcing the electrophile to attack from the less hindered side. This leads to a high degree of stereocontrol.

Q4: Can I use the same base for both alkylation and aldol reactions?

While there can be some overlap, it is generally recommended to use strong amide bases for alkylations and the Bu₂BOTf/amine system for aldol reactions. The boron enolates formed with Bu₂BOTf are particularly effective in organizing the transition state for aldol additions, leading to excellent "Evans-syn" aldol products.[1] Strong amide bases are highly effective at complete deprotonation for subsequent alkylation.

Q5: Does the choice of the acyl group on the oxazolidinone affect the enolization?

Yes, the nature of the acyl group has a significant impact. For instance, N-acetyl derivatives often give poor diastereoselectivity in aldol reactions.[2][3][4] N-propionyl and other larger N-acyl groups are generally preferred as they enhance the steric interactions that lead to higher diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential Cause Troubleshooting Steps
Incorrect Enolate Geometry (E/Z Mixture) For aldol reactions, ensure the use of Bu₂BOTf and a hindered amine base, which strongly favors the (Z)-boron enolate. For alkylations, LDA or NaHMDS typically provide high (Z)-selectivity. The metal counterion can influence this; for some substrates, NaHMDS may offer better selectivity than LDA.
Reaction Temperature Too High Low temperatures (typically -78 °C) are crucial for maintaining the kinetic control necessary for high diastereoselectivity.[5] Ensure your reaction is adequately cooled throughout the addition of reagents.
Inappropriate Acyl Group N-acetyl groups are known to give poor selectivity in Evans aldol reactions.[2][3][4] Consider using an N-propionyl or larger acyl group to increase the steric bias.
Presence of Water Traces of water can neutralize the base and interfere with the enolization process. Ensure all glassware is oven-dried and solvents are anhydrous.
Incorrect Stoichiometry of Base Use a slight excess (typically 1.05-1.1 equivalents) of the strong amide base to ensure complete enolization. For the Bu₂BOTf/amine system, a slight excess of both reagents is also recommended.
Issue 2: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Enolization This can be due to an insufficient amount of base or a poor quality base. Use freshly prepared LDA or a recently purchased, properly stored bottle of NaHMDS. Ensure the reaction temperature is optimal for the chosen base.
Decomposition of Starting Material or Product Some bases or reaction conditions can lead to decomposition. For sensitive substrates, consider using the milder Bu₂BOTf/amine conditions. Also, ensure the work-up procedure is appropriate and does not lead to product degradation.
Side Reactions The enolate can participate in undesired side reactions. Ensure the electrophile is added at a low temperature and that the reaction is quenched once complete.
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. The quality of Bu₂BOTf, in particular, can be variable and may need to be purified before use.[6]

Quantitative Data on Base Selection

The optimal base for the enolization of N-acyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone derivatives is highly dependent on the subsequent reaction (alkylation vs. aldol addition). Below are tables summarizing typical outcomes for these two key transformations.

Table 1: Base Selection for Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
BaseTypical ElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)Typical Yield (%)
LDABenzyl bromideTHF-78 to 0>98:285-95
NaHMDSAllyl iodideTHF-78>98:290-98
KHMDSMethyl iodideTHF-78~95:580-90

Note: Diastereomeric ratios and yields are representative and can vary based on the specific electrophile and reaction conditions.

Table 2: Base/Lewis Acid System for Aldol Addition to N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
Lewis AcidBaseAldehydeSolventTemperature (°C)Diastereomeric Ratio (d.r.) (syn:anti)Typical Yield (%)
Bu₂BOTfEt₃NIsobutyraldehydeCH₂Cl₂-78 to 0>99:185-95
Bu₂BOTfDIPEABenzaldehydeCH₂Cl₂-78 to 0>99:180-90
TiCl₄DIPEAVariousCH₂Cl₂-78 to 0>95:5 (non-Evans syn)75-85

Note: The use of TiCl₄ can lead to the "non-Evans" syn aldol product, providing access to a different diastereomer.

Experimental Protocols

Protocol 1: LDA-Mediated Enolization for Alkylation
  • Preparation: Under an inert atmosphere (nitrogen or argon), add the N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) to anhydrous tetrahydrofuran (THF) in an oven-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add a solution of freshly prepared Lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise to the cooled solution.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.1-1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., 0 °C) depending on the reactivity of the electrophile.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, and perform a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated in vacuo.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: Bu₂BOTf/DIPEA-Mediated Enolization for Aldol Addition
  • Preparation: Under an inert atmosphere, dissolve the N-acyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 equiv).

  • Enolization: Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv), typically as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer.

  • Work-up: Perform a standard aqueous work-up and extraction.

  • Purification: Purify the aldol adduct by flash column chromatography.

Visualizations

experimental_workflow_alkylation start N-Acyl Oxazolidinone in anhydrous THF cool_neg78 Cool to -78 °C start->cool_neg78 add_lda Add LDA (1.05 eq) cool_neg78->add_lda enolate_formation Enolate Formation (30-60 min @ -78 °C) add_lda->enolate_formation add_electrophile Add Electrophile (1.1-1.5 eq) enolate_formation->add_electrophile reaction Reaction (1-4 h @ -78 °C) add_electrophile->reaction quench Quench with sat. aq. NH4Cl reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification workup->purification product Diastereomerically Enriched Product purification->product experimental_workflow_aldol start N-Acyl Oxazolidinone in anhydrous CH2Cl2 cool_zero Cool to 0 °C start->cool_zero add_reagents Add Bu2BOTf (1.1 eq) then DIPEA (1.2 eq) cool_zero->add_reagents enolization Enolization (30 min @ 0 °C) add_reagents->enolization cool_neg78 Cool to -78 °C enolization->cool_neg78 add_aldehyde Add Aldehyde (1.2 eq) cool_neg78->add_aldehyde reaction Reaction (2h @ -78 °C, then warm to 0 °C) add_aldehyde->reaction quench Quench with pH 7 Buffer reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification workup->purification product Diastereomerically Enriched Aldol Adduct purification->product troubleshooting_logic start Low Diastereoselectivity? check_temp Is Reaction Temp ≤ -78 °C? start->check_temp Yes check_base Correct Base System for Reaction Type? check_temp->check_base Yes solution_temp Maintain Low Temp check_temp->solution_temp No check_acyl Is Acyl Group Propionyl or Larger? check_base->check_acyl Yes solution_base Use Bu2BOTf/Amine for Aldol Use LDA/NaHMDS for Alkylation check_base->solution_base No check_water Are Reagents/Solvents Anhydrous? check_acyl->check_water Yes solution_acyl Switch from Acetyl to Propionyl Group check_acyl->solution_acyl No solution_water Dry Glassware and Use Anhydrous Solvents check_water->solution_water No

References

Technical Support Center: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in organic synthesis?

A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][3] After the desired stereocenter(s) have been created, the auxiliary can be cleaved and ideally recycled. Its rigid structure and the steric hindrance provided by the methyl and phenyl groups allow for high levels of facial selectivity in a variety of transformations, including aldol additions, alkylations, and Diels-Alder reactions.

Q2: How does the choice of Lewis acid influence the stereochemical outcome of an aldol reaction with an N-acyl oxazolidinone?

A2: The Lewis acid is critical in determining the stereoselectivity of aldol reactions by influencing the geometry of the enolate and the transition state of the reaction.[4][5] Lewis acids can be broadly categorized as chelating or non-chelating.

  • Chelating Lewis acids , such as Titanium (IV) chloride (TiCl₄), can coordinate to both the carbonyl oxygen of the N-acyl group and the oxygen of the oxazolidinone ring. This coordination locks the enolate in a rigid, chair-like transition state, often leading to the "non-Evans" syn-aldol product.

  • Non-chelating Lewis acids , like Dibutylboron triflate (Bu₂BOTf), primarily activate the N-acyl carbonyl group.[4] The resulting transition state is dictated by the minimization of dipole-dipole interactions between the carbonyls, which forces the enolate to adopt a conformation that leads to the "Evans" syn-aldol product.[4]

Q3: Can I use this compound for Diels-Alder reactions?

A3: Yes, N-acryloyl derivatives of this compound are effective dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is directed by the chiral auxiliary, and the reaction is often promoted by a Lewis acid to enhance reactivity and selectivity.[6][7] The choice of Lewis acid can significantly impact the endo/exo selectivity and the diastereoselectivity of the cycloaddition.

Q4: What are some common methods for cleaving the chiral auxiliary after the reaction?

A4: The chiral auxiliary can be removed under various conditions to yield different functional groups, such as carboxylic acids, esters, amides, or alcohols. Common cleavage methods include:

  • Hydrolysis: Basic hydrolysis with reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) typically affords the corresponding carboxylic acid.

  • Transesterification: Treatment with an alkoxide, such as sodium methoxide (NaOMe) in methanol, will yield the methyl ester.

  • Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can reduce the N-acyl group to the corresponding primary alcohol.

Troubleshooting Guides

Aldol Additions
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Diastereoselectivity 1. Incorrect Lewis Acid: The choice of Lewis acid is paramount for high diastereoselectivity. Using a non-chelating Lewis acid when a chelating one is required (or vice-versa) will lead to a mixture of diastereomers. 2. Suboptimal Temperature: Aldol reactions are often highly temperature-sensitive. Running the reaction at a higher temperature than specified can lead to a less organized transition state and lower selectivity. 3. Moisture Contamination: Traces of water can hydrolyze the Lewis acid and the enolate, leading to side reactions and reduced selectivity. 4. Incorrect Stoichiometry: An incorrect ratio of Lewis acid or base can lead to incomplete enolization or side reactions.1. Verify Lewis Acid Choice: For the "Evans" syn-product, use Bu₂BOTf. For the "non-Evans" syn-product, use a chelating Lewis acid like TiCl₄.[4] 2. Optimize Temperature: Ensure the reaction is performed at the recommended low temperature (e.g., -78 °C, 0 °C). Consider further lowering the temperature if selectivity remains poor. 3. Ensure Anhydrous Conditions: Flame-dry all glassware, use freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen). 4. Check Stoichiometry: Carefully measure all reagents. A slight excess of the Lewis acid and base is often used to ensure complete enolization.
Formation of the "Non-Evans" syn-Product Instead of the "Evans" syn-Product 1. Chelating Lewis Acid Used: You have likely used a chelating Lewis acid (e.g., TiCl₄, SnCl₄) which favors the chelated transition state leading to the "non-Evans" syn-diastereomer.1. Switch to a Non-Chelating Lewis Acid: To obtain the "Evans" syn-product, utilize a non-chelating Lewis acid like dibutylboron triflate (Bu₂BOTf) or diethylboron triflate (Et₂BOTf).[4]
Low or No Product Yield 1. Inefficient Enolization: The base may not be strong enough or the reaction time for enolization may be insufficient. 2. Decomposition of Reactants or Product: Strong Lewis acids like TiCl₄ can sometimes cause decomposition if the reaction is not properly controlled.[8] 3. Poor Quality Reagents: The Lewis acid, base, or solvent may be of poor quality or contain impurities.1. Optimize Enolization: Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) and allow sufficient time for complete enolate formation before adding the aldehyde. 2. Control Reaction Conditions: Add reagents slowly at low temperatures to manage exothermic reactions. Consider using a milder Lewis acid if decomposition is suspected. 3. Use High-Purity Reagents: Use freshly distilled solvents and high-purity Lewis acids and bases.
Alkylations
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Diastereoselectivity 1. Weakly Coordinating Counterion: For high diastereoselectivity in alkylations, a tightly bound, chelated enolate is often necessary. Lithium (from LDA) or sodium (from NaHMDS) enolates are commonly used. 2. Reaction Temperature: Higher temperatures can lead to a less rigid chelate and reduced facial selectivity.1. Choice of Base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to form the desired metal enolate. 2. Maintain Low Temperature: Perform the enolization and alkylation at low temperatures (e.g., -78 °C).
Low Yield 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to unreacted starting material. 2. O-alkylation vs. C-alkylation: In some cases, alkylation can occur on the oxygen of the enolate, leading to a silyl enol ether-like byproduct. 3. Slow Alkylation: The alkylating agent may be unreactive, or steric hindrance may slow down the reaction.1. Ensure Complete Enolization: Use a slight excess of the strong base and allow adequate time for the enolate to form before adding the electrophile. 2. Optimize Reaction Conditions: The choice of solvent and counterion can influence the C/O alkylation ratio. In general, more covalent metal enolates (e.g., with boron) favor C-alkylation. 3. Use a More Reactive Electrophile: If possible, switch to a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide). For sluggish reactions, allowing the reaction to warm slowly may be necessary.

Data Presentation

Table 1: Lewis Acid Effects on Diastereoselectivity in Aldol Reactions
Lewis AcidTypical ProductDiastereomeric Ratio (syn:anti)Chelation Control
Bu₂BOTf"Evans" syn>99:1Non-chelating
TiCl₄"Non-Evans" syn>95:5Chelating
SnCl₄"Non-Evans" synVariable, often >90:10Chelating
MgBr₂"Non-Evans" synVariableChelating
BF₃·OEt₂Mixture, often favors antiVariableNon-chelating

Note: Diastereomeric ratios are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Lewis Acid Effects on Diastereoselectivity in Diels-Alder Reactions of N-acryloyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone with Cyclopentadiene
Lewis AcidEquiv.Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Et₂AlCl1.5-78392>99:1
Me₂AlCl1.5-78385>99:1
TiCl₄1.5-7824Trace90:10
SnCl₄1.5-78242095:5
ZnCl₂1.5-7824No reaction-
Yb(OTf)₃1.52324No reaction-

Data adapted from relevant literature. Yields and ratios are for illustrative purposes.[9]

Experimental Protocols

Protocol 1: N-Acylation of this compound
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: In a separate flame-dried flask, dissolve the desired acid chloride (e.g., propionyl chloride, 1.1 equiv.) in anhydrous THF. Add this solution dropwise to the lithium salt solution at -78 °C.

  • Quench: After stirring for 1 hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bu₂BOTf-Mediated "Evans" syn-Aldol Reaction
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

  • Enolization: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 equiv.). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv.), either neat or dissolved in a small amount of CH₂Cl₂, dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extraction: Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Protocol 3: TiCl₄-Mediated "Non-Evans" syn-Aldol Reaction
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.

  • Lewis Acid Addition: Add titanium (IV) chloride (TiCl₄, 1.1 equiv.) dropwise. A deep red or yellow solution should form. Stir for 5-10 minutes.

  • Enolization: Add a hindered amine base, such as diisopropylethylamine (DIPEA, 1.2 equiv.) or (-)-sparteine, dropwise. The color of the solution may change. Stir for 30-60 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv.) dropwise. Stir at -78 °C for 2-4 hours.

  • Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 2.

Visualizations

Caption: Lewis acid selection guide for controlling aldol diastereoselectivity.

Experimental_Workflow_Aldol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start N-Acyl Oxazolidinone enolate_formation Enolate Formation (Lewis Acid + Base) start->enolate_formation aldehyde_addition Aldehyde Addition enolate_formation->aldehyde_addition quench Reaction Quench aldehyde_addition->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification

References

Technical Support Center: Challenges in Removing the (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

The most prevalent methods for cleaving this Evans auxiliary are based on the desired final functional group:

  • To obtain a carboxylic acid: The most common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2][3] This method is often preferred for its high yields and selectivity under optimized conditions.

  • To obtain an alcohol: Reductive cleavage using reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.[4]

  • To obtain an ester: Transesterification can be achieved using alkoxides like sodium methoxide. A method using sodium methoxide in a dimethyl carbonate (DMC) system has been shown to be effective and can accelerate the N-acyl bond cleavage under mild conditions.[5]

  • To obtain other derivatives: Other nucleophiles like lithium benzyl oxide (LiOBn) and lithium thiobenzyl oxide (LiSBn) can also be used for selective exocyclic cleavage.[6][7]

Q2: What are the primary challenges encountered during the removal of this auxiliary?

Researchers often face the following challenges:

  • Incomplete Cleavage: The reaction may not go to completion, leaving starting material and complicating purification.

  • Side Reactions: The most common side reaction is the undesired cleavage of the endocyclic carbamate bond of the oxazolidinone ring, leading to the formation of a hydroxyamide impurity.[1]

  • Epimerization: The newly generated stereocenter can be susceptible to epimerization, especially under harsh basic or acidic conditions.[4][8][9]

  • Purification Difficulties: Separating the desired product from the chiral auxiliary and other reaction byproducts can be challenging.[10]

  • Safety Concerns: The widely used LiOH/H₂O₂ method can evolve a significant amount of oxygen gas, which can lead to pressure buildup and a hazardous, oxygen-rich atmosphere in the presence of flammable organic solvents.[1][11]

Q3: How can I prevent the formation of the hydroxyamide byproduct during cleavage with LiOH/H₂O₂?

Formation of the hydroxyamide impurity arises from the nucleophilic attack at the carbamate carbonyl (endocyclic cleavage) instead of the desired amide carbonyl (exocyclic cleavage).[1] To minimize this side reaction:

  • Use Lithium Hydroperoxide (LiOOH): The hydroperoxide anion (OOH⁻) is a softer nucleophile than the hydroxide anion (OH⁻) and selectively attacks the exocyclic amide carbonyl.[2] LiOH in combination with H₂O₂ generates LiOOH in situ.

  • Optimize Reaction Conditions: Studies have shown that using lithium hydroxide in a tetrahydrofuran (THF)/water solvent system provides optimal selectivity for the desired carboxylic acid.[1] Maintaining a low temperature (typically 0 °C) is also crucial.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Auxiliary

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining N-acylated oxazolidinone starting material after the expected reaction time.

  • Low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Increase the equivalents of the cleaving reagent (e.g., LiOH and H₂O₂). An excess is often required to drive the reaction to completion.[10]
Low Reaction Temperature While low temperatures are often necessary to prevent side reactions, excessively low temperatures can slow the reaction rate. Consider allowing the reaction to proceed for a longer time or cautiously increasing the temperature while monitoring for byproduct formation.
Poor Reagent Quality Ensure that reagents, especially hydrogen peroxide, are fresh and have not degraded. Use a new bottle of 30% H₂O₂ if decomposition is suspected.
Substrate Steric Hindrance For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. Alternatively, a different cleavage method (e.g., reductive cleavage) might be more effective.
Issue 2: Epimerization of the Product

Symptoms:

  • Loss of enantiomeric or diastereomeric purity in the final product, as determined by chiral HPLC or NMR analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Excessively Strong Basic or Acidic Conditions The use of strong, non-nucleophilic bases can lead to deprotonation at the newly formed stereocenter. Use milder conditions where possible. For LiOH/H₂O₂ cleavage, the hydroperoxide anion is less basic than hydroxide, which helps to mitigate epimerization.[12]
Elevated Reaction Temperature Higher temperatures can increase the rate of epimerization.[9] Maintain the recommended low temperature for the cleavage reaction.
Prolonged Reaction Times Extended exposure to basic or acidic conditions can increase the likelihood of epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 3: Safety Hazard - Oxygen Evolution with LiOH/H₂O₂

Symptoms:

  • Noticeable gas evolution from the reaction mixture.

  • Pressure buildup in a closed or poorly vented reaction vessel.

Possible Causes and Solutions:

CauseRecommended Solution
Decomposition of Peracid Intermediate The initially formed peracid intermediate is unstable and can be rapidly reduced by excess H₂O₂, releasing a stoichiometric amount of oxygen gas.[1][11]
Inadequate Venting Ensure the reaction is performed in an open or well-vented system to prevent pressure buildup. A needle connected to an oil bubbler can serve as a pressure-release mechanism.
Control H₂O₂ Stoichiometry While an excess of H₂O₂ often improves selectivity, using a very large excess can accelerate oxygen release.[1] Consider a controlled addition of H₂O₂ to manage the rate of gas evolution.
Inert Atmosphere The presence of an oxygen-rich atmosphere with flammable solvents like THF creates a significant safety risk.[1] Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize this hazard.

Experimental Protocols

Protocol 1: Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from literature procedures for the hydrolytic cleavage of the N-acyl oxazolidinone.[2][10]

  • Dissolution: Dissolve the N-acyl-(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise. Following this, add an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents) dropwise, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (1.5 equivalents) to reduce the excess peroxide. Stir for 20-30 minutes at room temperature.

  • Workup and Extraction:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a nonpolar organic solvent like dichloromethane or ethyl acetate to remove the chiral auxiliary.

    • Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization as needed.[10]

Quantitative Data Summary

The following table summarizes quantitative data related to challenges in auxiliary removal.

ChallengeObservationConditionsReference
Side Product Formation Up to 4.6 HPLC area % of hydroxyamide impurity formed.Original Evans conditions for LiOH/H₂O₂ cleavage.[1]
Yield 89% yield of the desired carboxylic acid.LiOH/H₂O₂ cleavage.[3]
Diastereoselectivity 98:2 ratio of diastereomers after alkylation.Alkylation of the N-propionyl oxazolidinone with allyl iodide.[2]

Visualizations

Logical Workflow for Troubleshooting Incomplete Cleavage

G start Incomplete Cleavage Observed check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok adjust_reagents Increase Equivalents / Use Fresh Reagents reagents_ok->adjust_reagents No check_conditions Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions Yes adjust_reagents->start Re-run end Problem Resolved adjust_reagents->end conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Increase Time or Cautiously Increase Temp conditions_ok->adjust_conditions No consider_substrate Consider Substrate Steric Hindrance conditions_ok->consider_substrate Yes adjust_conditions->start Re-run adjust_conditions->end alternative_method Switch to Alternative Cleavage Method consider_substrate->alternative_method alternative_method->end

Caption: Troubleshooting workflow for incomplete auxiliary cleavage.

Signaling Pathway of LiOOH-Mediated Cleavage

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products N_acyl N-Acyl Oxazolidinone tetrahedral_exo Tetrahedral Intermediate (Exocyclic Attack) N_acyl->tetrahedral_exo Exocyclic Attack (Favored with LiOOH) tetrahedral_endo Tetrahedral Intermediate (Endocyclic Attack) N_acyl->tetrahedral_endo Endocyclic Attack (Disfavored) LiOOH LiOOH (from LiOH + H2O2) desired_acid Carboxylic Acid (Desired) tetrahedral_exo->desired_acid auxiliary Recovered Auxiliary tetrahedral_exo->auxiliary side_product Hydroxyamide (Undesired) tetrahedral_endo->side_product

Caption: Competing pathways in the cleavage of N-acyl oxazolidinones.

References

Technical Support Center: Temperature Effects on (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone in their experiments. The focus is on the critical role of temperature in achieving high diastereoselectivity and yields in asymmetric reactions such as alkylations and aldol additions.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during reactions involving the this compound chiral auxiliary, with a focus on temperature-related causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Diastereoselectivity (Poor d.r.) 1. Enolate Formation Temperature Too High: Formation of the undesired (E)-enolate or equilibration to the thermodynamic enolate can occur at higher temperatures, leading to a mixture of diastereomers. Low temperatures are crucial for kinetically controlled formation of the desired (Z)-enolate.[1][2][3][4][5]- Ensure the reaction mixture is cooled to -78 °C (dry ice/acetone bath) before the addition of the base (e.g., LDA, NaHMDS).- Maintain this temperature throughout the enolate formation step.
2. Alkylation/Aldol Reaction Temperature Too High: Allowing the reaction to warm prematurely can overcome the activation energy barrier for the formation of the undesired diastereomer, reducing selectivity.[1][4]- Add the electrophile (alkyl halide or aldehyde) dropwise to the enolate solution while maintaining the temperature at -78 °C.[6][7][8]- Stir the reaction at this low temperature for the recommended time before slowly warming to the next step.
3. Inefficient Heat Transfer: In larger scale reactions, localized warming can occur, leading to inconsistent diastereoselectivity.- Use a suitable reaction vessel and an efficient stirring mechanism to ensure uniform temperature distribution.- For larger volumes, consider using a cryostat for precise temperature control.
Low or Inconsistent Yield 1. Enolate Decomposition: At higher temperatures, the enolate may be unstable and decompose before reacting with the electrophile.- Maintain strict low-temperature control throughout the process.- Minimize the time between enolate formation and the addition of the electrophile.
2. Side Reactions: Warmer temperatures can promote side reactions, such as self-condensation of the enolate or reaction with the solvent.- Adhere to the recommended low-temperature protocol.- Ensure the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate.
3. Quenching Temperature Too High: Quenching the reaction at a higher temperature can sometimes lead to side reactions that reduce the yield of the desired product.- Quench the reaction at a low temperature (e.g., -78 °C or 0 °C) as specified in the protocol before allowing it to warm to room temperature for workup.
Formation of Multiple Products 1. Mixture of Kinetic and Thermodynamic Control: If the temperature fluctuates or is not low enough, the reaction may not be under exclusive kinetic control, leading to a mixture of products.[1][2][3][4][5]- Re-evaluate and standardize the cooling and temperature monitoring procedures to ensure consistent kinetic control.
2. Impurities in Reagents or Solvents: Water or other protic impurities can quench the enolate and lead to the recovery of starting material or other byproducts.- Use freshly distilled, anhydrous solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature, such as -78 °C, so critical for reactions with Evans auxiliaries like this compound?

A1: Low temperatures are essential to ensure the reaction is under kinetic control.[1][2][3][4][5] This means that the product that is formed the fastest (the kinetic product) is the major product. In the case of Evans auxiliaries, deprotonation at -78 °C leads to the rapid and selective formation of the (Z)-enolate. This specific enolate geometry is crucial for high diastereoselectivity because the bulky phenyl and methyl groups of the auxiliary effectively block one face of the enolate. The electrophile is then directed to the less sterically hindered face, resulting in the desired diastereomer.[9][10][11]

Q2: What happens if I run the reaction at a higher temperature, for example, -40 °C or 0 °C?

A2: Running the reaction at higher temperatures can lead to a loss of stereoselectivity. At elevated temperatures, the system may have enough energy to overcome the higher activation barrier to form the more stable, but undesired, thermodynamic product.[1][2][3][4][5] This results in a mixture of diastereomers and a lower diastereomeric ratio (d.r.). In some cases, higher temperatures can also lead to enolate decomposition or other side reactions, which will decrease the overall yield of the desired product.

Q3: How does temperature affect the choice of base for enolate formation?

A3: While the choice of base (e.g., LDA, NaHMDS, Bu2BOTf) is important, maintaining a low temperature is critical regardless of the base used. Sterically hindered bases at low temperatures favor the deprotonation of the less sterically hindered alpha-proton, leading to the kinetic enolate.[2] The combination of a strong, hindered base and a very low temperature is the standard protocol for achieving high selectivity in these reactions.

Q4: Can I recover and reuse the this compound auxiliary?

A4: Yes, one of the advantages of using Evans auxiliaries is that they can typically be recovered and reused after the reaction. The auxiliary is usually cleaved from the product by hydrolysis (e.g., with LiOH/H2O2) or reduction (e.g., with LiBH4).[12] The recovered auxiliary can then be purified and used in subsequent reactions.

Quantitative Data on Temperature Effects

While the literature strongly supports the qualitative relationship between lower temperatures and higher diastereoselectivity, a systematic study with a detailed temperature gradient for this compound was not found in the surveyed literature. The following table provides an illustrative representation of the expected trend based on established principles of kinetic and thermodynamic control in Evans auxiliary reactions. These values should be considered as examples and not as experimentally verified data for a specific reaction.

Reaction Temperature (°C)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)Control Type
-78> 98:285 - 95Kinetic
-6095:5 - 90:1080 - 90Primarily Kinetic
-4085:15 - 75:2570 - 85Mixed Kinetic/Thermodynamic
-2060:40 - 50:5050 - 70Approaching Thermodynamic
0~ 50:50< 50Thermodynamic/Decomposition

Disclaimer: The data in this table is illustrative and intended to demonstrate the generally accepted principles of temperature effects on Evans auxiliary reactions. Actual results will vary depending on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

A detailed experimental protocol for the acylation, diastereoselective alkylation, and cleavage of an oxazolidinone chiral auxiliary can be found in the literature.[8] A general workflow is provided below.

General Protocol for Asymmetric Alkylation:

  • Acylation: The this compound is first acylated with the desired acyl chloride or anhydride.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base (e.g., LDA or NaHMDS) is added dropwise to form the lithium or sodium enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time.

  • Quenching: The reaction is quenched at low temperature with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the purified product to yield the desired enantiomerically enriched compound.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with temperature-sensitive reactions of this compound.

Temperature_Effect_Logic Start Start: Asymmetric Reaction Setup Temp_Check Is Reaction Temperature <= -78°C? Start->Temp_Check Kinetic_Control Kinetic Control Favored (Z)-enolate forms selectively Temp_Check->Kinetic_Control Yes Thermodynamic_Control Thermodynamic Control Increases Mixture of (E) and (Z) enolates Temp_Check->Thermodynamic_Control No High_DS High Diastereoselectivity (d.r. > 95:5) Kinetic_Control->High_DS Low_DS Low Diastereoselectivity (d.r. < 90:10) Thermodynamic_Control->Low_DS Side_Reactions Increased Side Reactions & Enolate Decomposition Thermodynamic_Control->Side_Reactions Low_Yield Low Yield Side_Reactions->Low_Yield

Caption: Troubleshooting logic for temperature effects.

Asymmetric_Alkylation_Workflow Acylation 1. Acylation of Oxazolidinone Cooling 2. Cool to -78°C (Inert Atmosphere) Acylation->Cooling Base_Addition 3. Add Base (e.g., LDA) (Enolate Formation) Cooling->Base_Addition Electrophile_Addition 4. Add Electrophile at -78°C Base_Addition->Electrophile_Addition Reaction 5. Stir at -78°C Electrophile_Addition->Reaction Quench 6. Quench at Low Temperature Reaction->Quench Workup 7. Workup & Purification Quench->Workup Cleavage 8. Auxiliary Cleavage Workup->Cleavage Final_Product Final Enantiopure Product Cleavage->Final_Product

Caption: General experimental workflow for asymmetric alkylation.

References

Technical Support Center: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Our aim is to help you prevent racemization and achieve high diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when using this compound?

A1: The primary cause of racemization, specifically epimerization at the newly formed stereocenter, is the deprotonation of the α-proton to the carbonyl group of the N-acyl oxazolidinone. This can occur under inappropriate basic or acidic conditions, leading to the formation of a planar enolate intermediate. If this intermediate has a sufficient lifetime, it can be protonated from either face, resulting in a loss of stereochemical purity.[1]

Q2: Which steps in the experimental workflow are most susceptible to racemization?

A2: The steps most prone to racemization are:

  • Enolate Formation and Alkylation: If the base is not strong enough for rapid and complete deprotonation, or if the temperature is too high, the enolate can epimerize before reacting with the electrophile.[1][2]

  • Workup: Quenching the reaction with strong acids or bases can induce racemization.[1]

  • Auxiliary Cleavage: Harsh cleavage conditions, particularly vigorous acidic or basic hydrolysis, can cause epimerization of the final product.[3]

  • Purification: Acidic silica gel used in column chromatography can lead to racemization of the product.[1]

Q3: How can I prevent racemization during enolate formation?

A3: To prevent racemization during enolate formation, you should:

  • Use a strong, non-nucleophilic, sterically hindered base: Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are recommended to ensure rapid and complete deprotonation.[1][2]

  • Maintain low temperatures: The reaction should be carried out at -78 °C to minimize the rate of enolate epimerization.[1][2]

  • Use anhydrous conditions: Moisture can quench the enolate and interfere with the reaction.

Q4: What are the best practices for purifying the alkylated product without causing racemization?

A4: To avoid racemization during purification:

  • Neutralize silica gel: If using silica gel chromatography, it is advisable to use a slurry of silica gel in an eluent containing a small amount of a tertiary amine, such as triethylamine, to neutralize acidic sites.

  • Alternative purification methods: Consider recrystallization as an alternative to chromatography, as it can often provide highly pure diastereomers without the risk of racemization on a stationary phase.

Q5: I am observing low diastereoselectivity. What are the potential causes and solutions?

A5: Low diastereoselectivity can result from:

  • Incomplete enolate formation: If deprotonation is not complete, the remaining starting material can react non-selectively. Ensure you are using a sufficient excess of a strong base.

  • Temperature fluctuations: Allowing the reaction temperature to rise above -78 °C during enolate formation or alkylation can compromise the stereochemical control.[2]

  • Non-chelating conditions: The high diastereoselectivity of Evans auxiliaries is dependent on the formation of a rigid, chelated Z-enolate. The choice of base and solvent is crucial for this. Lithium bases in THF are generally effective.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no yield of the acylated product Incomplete reaction.Ensure the use of a suitable acylation catalyst like 4-(dimethylamino)pyridine (DMAP) if necessary. For acylation with acid chlorides, prior deprotonation of the auxiliary with a strong base like n-BuLi is required.
Low diastereomeric ratio (d.r.) in the alkylation step 1. The reaction temperature was too high. 2. The base used was not optimal. 3. The enolate was not fully formed.1. Strictly maintain the reaction temperature at -78 °C. 2. Use a strong, non-nucleophilic base such as LDA or NaHMDS. 3. Ensure at least one equivalent of the base is used and allow sufficient time for deprotonation.
Epimerization of the product during workup Quenching with a strong acid or base.Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride.[1]
Difficulty in removing the chiral auxiliary The amide bond is resistant to cleavage.For cleavage to the carboxylic acid, ensure the use of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4] For cleavage to the alcohol, lithium borohydride (LiBH₄) is a good option.[5]
Racemization of the final product after cleavage Harsh cleavage conditions.Use mild cleavage conditions. For hydrolytic cleavage, conduct the reaction at 0 °C.[4] Avoid prolonged reaction times.
Low recovery of the chiral auxiliary The auxiliary was degraded during cleavage or workup.Ensure the workup procedure is designed to recover the soluble auxiliary. Acid-base extractions are typically effective.

Quantitative Data

Table 1: Diastereoselectivity in the Alkylation of N-Propionyl-(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

ElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Allyl IodideNaHMDSTHF-7898:285-95
Benzyl BromideLDATHF-78>95:580-90
Methyl IodideLDATHF-78>95:585-95
Benzyl Chloromethyl EtherNaHMDSTHF-78>95:575-85

Note: Diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Acylation of this compound
  • Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation
  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv.) or lithium diisopropylamide (LDA, 1.1 equiv.) dropwise and stir the mixture for 30-60 minutes at -78 °C to form the enolate.[2][4]

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Stir the reaction for 2-4 hours at -78 °C.[2]

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or by recrystallization. The diastereomeric ratio can be determined by GC or NMR analysis.[4]

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid
  • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 equiv.) followed by an aqueous solution of lithium hydroxide (2.0 equiv.).[4]

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Separate the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic layer containing the carboxylic acid over anhydrous sodium sulfate and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage Auxiliary (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone Acylation Acylation (n-BuLi, Acyl-Cl, THF, -78°C) Auxiliary->Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Enolate_Formation Enolate Formation (LDA or NaHMDS, THF, -78°C) N_Acyl->Enolate_Formation Alkylation Alkylation (Electrophile, -78°C) Enolate_Formation->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (LiOH, H₂O₂, THF/H₂O, 0°C) Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Asymmetric synthesis workflow using this compound.

stereochemical_control cluster_enolate Enolate Formation and Chelation cluster_alkylation Diastereoselective Alkylation N_Acyl N-Acyl Oxazolidinone Z_Enolate Rigid Chelated Z-Enolate N_Acyl->Z_Enolate - H⁺ Base Strong Base (e.g., LDA) Base->Z_Enolate Top_Attack Top-face Attack (Sterically Hindered) Z_Enolate->Top_Attack Bottom_Attack Bottom-face Attack (Less Hindered) Z_Enolate->Bottom_Attack Electrophile Electrophile (E⁺) Electrophile->Top_Attack Electrophile->Bottom_Attack Minor_Diastereomer Minor Diastereomer Top_Attack->Minor_Diastereomer Major_Diastereomer Major Diastereomer Bottom_Attack->Major_Diastereomer

Caption: Mechanism of stereochemical control in Evans asymmetric alkylation.

References

Technical Support Center: Asymmetric Synthesis Using (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] The bulky phenyl and methyl groups on the oxazolidinone ring create a chiral environment that directs the approach of incoming reagents to one face of the enolate, leading to the formation of one diastereomer in excess.[2] After the desired stereocenter is created, the auxiliary can be removed and recycled.[3]

Q2: How do solvent effects influence the diastereoselectivity of alkylation reactions using this auxiliary?

A2: The choice of solvent is critical and can significantly impact diastereoselectivity. Solvents influence the aggregation state and chelation of the enolate, which in turn affects the facial bias during the alkylation. For instance, in the alkylation of N-acyloxazolidinones, tetrahydrofuran (THF) is a commonly used solvent that often yields high diastereoselectivity.[4] However, in some cases, particularly with sodium enolates, using THF can lead to side reactions like deacylation.[4] A combination of a non-coordinating solvent like toluene with a chelating agent such as TMEDA can be beneficial in such instances.[4]

Q3: What are the key experimental parameters to control for achieving high diastereoselectivity?

A3: Several factors are crucial for high diastereoselectivity:

  • Temperature: Low temperatures (e.g., -78 °C) are generally required to enhance selectivity by favoring the lower energy transition state.[5]

  • Base Selection: The choice of base for enolate formation is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to ensure complete and rapid deprotonation.[5][6]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as moisture can quench the enolate and lead to side reactions, reducing both yield and selectivity.

  • Chelation: The formation of a rigid, chelated (Z)-enolate is key to high diastereoselectivity. The choice of counterion (e.g., Li+, Na+, Bu2B+) and solvent influences the stability and rigidity of this chelate.

Q4: How can the chiral auxiliary be removed after the reaction?

A4: The N-acyl auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:

  • Hydrolysis to Carboxylic Acid: Treatment with lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture is a standard method for mild hydrolysis to the carboxylic acid.[5]

  • Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to the corresponding primary alcohol.

  • Conversion to Esters and Amides: Other nucleophiles can be used to convert the N-acyl group into esters or other amides.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Reaction temperature is too high. 2. Incomplete enolate formation. 3. Presence of moisture. 4. Incorrect solvent system. 5. Suboptimal base used for deprotonation.1. Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C). 2. Use a sufficient excess of a strong, non-nucleophilic base (e.g., LDA, NaHMDS). 3. Use freshly distilled, anhydrous solvents and flame-dry glassware. 4. Screen different solvents or solvent mixtures (e.g., THF, toluene/TMEDA). Refer to the data tables below for guidance. 5. Consider switching the base or the counterion (e.g., from Li+ to Na+).
Low Reaction Yield 1. Incomplete acylation of the auxiliary. 2. Decomposition of the enolate or product. 3. Inefficient quenching of the reaction. 4. Loss of product during workup or purification.1. Ensure complete acylation by using a slight excess of the acylating agent and an appropriate catalyst if necessary (e.g., DMAP). 2. Avoid prolonged reaction times at higher temperatures. 3. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. 4. Optimize the purification method (e.g., flash chromatography conditions).
Side Product Formation (e.g., Deacylation) 1. The enolate is not stable under the reaction conditions. 2. The solvent is coordinating too strongly and disrupting the chelate.1. Use a different base or counterion that forms a more stable enolate. 2. In cases of deacylation with sodium enolates in THF, consider switching to a less coordinating solvent system like TMEDA/toluene.[4]

Data Presentation

Table 1: Solvent Effects on the Diastereoselective Quaternization of an N-Acyl Oxazolidinone [4]

EntryBase/Solvent SystemYield (%)Diastereomeric Ratio (d.r.)
1NaHMDS / THF<5-
2NaHMDS / TMEDA / Toluene5411:1

Reaction conditions: Enolization and subsequent alkylation at -20 °C. This table illustrates the dramatic effect of the solvent system on the outcome of the reaction, with THF leading to decomposition (deacylation) and a toluene/TMEDA mixture providing the desired product with good yield and diastereoselectivity.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride.[7]

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir the solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acylated auxiliary with benzyl bromide.[7]

  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the substrate solution to the LDA solution via cannula and stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol details the removal of the chiral auxiliary to yield the corresponding carboxylic acid using lithium hydroperoxide.[7]

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic layer containing the carboxylic acid over anhydrous magnesium sulfate and concentrate in vacuo.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Cleavage Acylation N-Acylation of Auxiliary Enolate_Formation Enolate Formation Acylation->Enolate_Formation Deprotonation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Addition of Electrophile Purification Purification of Diastereomers Alkylation->Purification Quench & Extraction Cleavage Auxiliary Cleavage Purification->Cleavage Major Diastereomer Final_Product Chiral Product Cleavage->Final_Product Hydrolysis/Reduction

Caption: General workflow for asymmetric alkylation.

Troubleshooting_Logic Start Low Diastereoselectivity Observed Temp Check Temperature Control (-78°C maintained?) Start->Temp Moisture Verify Anhydrous Conditions (Dry solvents/glassware?) Temp->Moisture If Temp OK Optimize Optimize Conditions Temp->Optimize If Temp High Base Evaluate Base/Enolate Formation (Sufficient strong base?) Moisture->Base If Dry Moisture->Optimize If Wet Solvent Assess Solvent System (Optimal for enolate stability?) Base->Solvent If Base OK Base->Optimize If Base Issue Solvent->Optimize If Solvent Suboptimal

Caption: Troubleshooting flow for low diastereoselectivity.

References

Validation & Comparative

Determining Absolute Stereochemistry: A Comparative Guide to Products from (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries are powerful tools for inducing stereoselectivity, and among the most reliable are the Evans oxazolidinones. This guide provides a comprehensive comparison of the stereochemical outcomes of products derived from the (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary in key asymmetric reactions, alongside a comparison with other common chiral auxiliaries. Detailed experimental protocols and methods for determining the absolute stereochemistry of the resulting products are also presented.

This compound, an Evans auxiliary, is a widely used chiral auxiliary in asymmetric synthesis due to its high efficiency in controlling the stereochemistry of enolate reactions.[1][2] The predictable stereochemical outcomes and the relative ease of removal of the auxiliary make it a valuable tool in the synthesis of complex chiral molecules.[3][4] This guide will focus on its application in asymmetric alkylation and aldol reactions, providing quantitative data on its performance and comparing it with other notable chiral auxiliaries.

Performance in Asymmetric Reactions: A Quantitative Comparison

The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product. The following tables summarize the performance of this compound in comparison to other auxiliaries in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) N-PropionylAllyl Iodide98:2~70
(1'R,2'S)-N-Glycolyl-2,10-camphorsultam (Oppolzer's Sultam)N-PropionylBenzyl Bromide>98:290-95
(1R,2S)-PseudoephedrineN-PropionylBenzyl Bromide>99:190-95

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) N-PropionylIsobutyraldehyde>99:180-95
(1'R,2'S)-N-Glycolyl-2,10-camphorsultam (Oppolzer's Sultam)N-PropionylIsobutyraldehyde>99:185-95
(1R,2S)-PseudoephedrineN-PropionylIsobutyraldehyde95:580-90

Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary.[1][2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key steps involved when using this compound.

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of the acyl group to the chiral auxiliary.

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][5]

Protocol 2: Asymmetric Alkylation of the N-Acyl Oxazolidinone

This protocol outlines the diastereoselective alkylation of the enolate.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 eq) dropwise to form the enolate.

  • Stir the solution for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., allyl iodide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.[6]

Protocol 3: Asymmetric Aldol Reaction

This protocol details a highly diastereoselective boron-mediated aldol reaction.[5]

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the solution to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours.

  • Quench the reaction by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at 0 °C.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Dissolve the alkylated or aldol adduct (1.0 eq) in a mixture of THF and water (typically 3:1).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • The chiral auxiliary can be recovered by extraction with an organic solvent.

  • Acidify the aqueous layer and extract the desired chiral carboxylic acid.[4]

Determination of Stereochemistry

NMR Spectroscopy for Diastereomeric Ratio

The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy.[7] Diastereomers have distinct NMR spectra, and by integrating the signals corresponding to each diastereomer, their relative ratio can be calculated.[8] It is crucial to select well-resolved signals that are unique to each diastereomer for accurate integration.[7][9]

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule.[10][11]

General Protocol:

  • Crystallization: Grow a single crystal of the purified product (or a suitable derivative). This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Determination of Absolute Configuration: The absolute configuration is typically determined using the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[12][13]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_alkylation Asymmetric Alkylation Workflow Aux Chiral Auxiliary ((4S,5R)-Oxazolidinone) Acyl N-Acylation Aux->Acyl Enolate Enolate Formation Acyl->Enolate Alkylation Alkylation Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral Carboxylic Acid Cleavage->Product stereochemistry_determination Product Purified Diastereomeric Product NMR NMR Spectroscopy Product->NMR Xray X-ray Crystallography Product->Xray DR Diastereomeric Ratio (d.r.) NMR->DR AC Absolute Configuration Xray->AC

References

A Comparative Guide to the Crystallography and Application of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral auxiliary is a critical decision in modern asymmetric synthesis. Among the most reliable and widely utilized scaffolds are the Evans' oxazolidinones, particularly derivatives of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This guide provides an objective comparison of the crystallographic features and performance of these derivatives with other leading chiral auxiliaries, supported by experimental data and detailed protocols.

The efficacy of a chiral auxiliary is determined by its ability to confer high stereoselectivity, ensure high reaction yields, and be readily attached to and cleaved from the substrate under mild conditions. This guide focuses on a comparative analysis of this compound derivatives and Oppolzer's Camphorsultam, another prominent chiral auxiliary.

Crystallographic Data Comparison

The three-dimensional structure of the chiral auxiliary-substrate adduct is fundamental to understanding the origin of stereochemical control. X-ray crystallography provides precise data on bond lengths, bond angles, and conformation, which dictates the steric environment around the reaction center. Below is a comparison of key crystallographic parameters for two N-acylated derivatives of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Parameter(4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one[1][2](+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one[3]
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a (Å) 6.1605(4)10.123(1)
b (Å) 11.8490(8)5.987(1)
c (Å) 15.3861(11)14.189(2)
α (°) 9090
β (°) 90109.43(1)
γ (°) 9090
Volume (ų) 1123.12(13)810.1(2)
Z 42
Temperature (K) 100160(2)
R-factor 0.0270.028

The data reveals that the nature of the N-acyl substituent influences the crystal packing and unit cell parameters. In the case of the 3-methylsulfinyl derivative, the oxazolidinone ring adopts an envelope conformation, with the carbon atom bearing the methyl group acting as the flap[1][2]. For the 3-phenylpropionyl derivative, the two carbonyl groups are oriented anti to each other, which minimizes electrostatic repulsion[3]. This defined conformation is crucial for shielding one face of the enolate in asymmetric reactions.

Performance in Asymmetric Synthesis

The primary measure of a chiral auxiliary's performance is its ability to direct stereoselective transformations. The following tables summarize the performance of this compound derivatives in comparison to Oppolzer's Camphorsultam in key asymmetric reactions.

Asymmetric Alkylation

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-PropionylBenzyl bromide>99:192
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-PropionylBenzyl bromide>98:295

Asymmetric Aldol Reaction

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-PropionylIsobutyraldehyde>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-PropionylBenzaldehyde95:585

Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophile (N-Acyl Derivative)Dieneendo:exo RatioDiastereomeric Excess (d.e.) (%)Yield (%)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans)N-AcryloylCyclopentadiene>100:19073
(1S)-(-)-2,10-Camphorsultam (Oppolzer)N-AcryloylCyclopentadiene>95:5>9890

In general, Evans' oxazolidinones provide excellent stereocontrol in alkylation and aldol reactions, leading to high diastereomeric ratios and yields. Oppolzer's camphorsultam also performs well and can be particularly effective in Diels-Alder reactions, often affording high endo selectivity and diastereomeric excess.

Experimental Protocols

Single-Crystal X-ray Crystallography

A general protocol for the determination of the crystal structure of a small organic molecule is as follows:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Slowly evaporate the solvent at a constant temperature. Alternatively, vapor diffusion can be employed by placing a vial with the solution in a sealed chamber containing a more volatile anti-solvent.

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other imperfections.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K or 160 K) to minimize thermal motion.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots to obtain their intensities and positions.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods. The quality of the final structure is assessed by the R-factor.

Asymmetric Alkylation using this compound
  • Acylation of the Auxiliary:

    • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

    • Stir the solution for 15 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.).

    • Allow the reaction to warm to 0 °C and stir for 30 minutes. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Diastereoselective Alkylation:

    • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.).

    • Stir the resulting enolate solution for 30 minutes.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir the reaction at -78 °C for 2-4 hours or until completion as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C.

    • The auxiliary can be recovered, and the desired carboxylic acid, alcohol, or other derivative can be isolated after appropriate workup.

Visualizations

Logical Workflow for Chiral Auxiliary Selection

Chiral_Auxiliary_Selection cluster_criteria Decision Criteria cluster_auxiliaries Chiral Auxiliary Candidates cluster_outcome Expected Outcome Reaction_Type Reaction Type (e.g., Aldol, Alkylation, Diels-Alder) Evans (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Reaction_Type->Evans Excellent for Aldol/Alkylation Oppolzer Oppolzer's Camphorsultam Reaction_Type->Oppolzer Excellent for Diels-Alder Desired_Stereoisomer Desired Stereoisomer (syn/anti, endo/exo) Desired_Stereoisomer->Evans Predictable syn-Aldol Desired_Stereoisomer->Oppolzer Predictable endo-Diels-Alder Substrate_Scope Substrate Scope Substrate_Scope->Evans Substrate_Scope->Oppolzer Cleavage_Conditions Cleavage Conditions Cleavage_Conditions->Evans LiOH/H2O2 Cleavage_Conditions->Oppolzer LiOH or LAH Performance High Yield & Diastereoselectivity Evans->Performance Oppolzer->Performance Other Other Auxiliaries (e.g., Myers, Enders) Other->Performance

Caption: A flowchart illustrating the decision-making process for selecting an appropriate chiral auxiliary.

Experimental Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment of Auxiliary (Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral_Auxiliary->Attachment Substrate_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Substrate_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Substrate_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiomerically Pure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: A diagram showing the general workflow for chiral auxiliary-mediated asymmetric synthesis.

References

A Comparative Guide to Enantiomeric Control: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone vs. its (4R,5S) Enantiomer in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Evans Chiral Auxiliaries

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone and its (4R,5S)-(+) enantiomer are heterocyclic compounds that serve as temporary chiral handles.[1] By attaching them to a prochiral substrate, they effectively guide the stereochemical outcome of subsequent reactions, such as alkylations and aldol reactions.[2][3] The steric hindrance provided by the methyl and phenyl groups on the oxazolidinone ring dictates the facial selectivity of the enolate, leading to the formation of a specific stereoisomer.[1] The choice between the (4S,5R) and (4R,5S) enantiomer allows for a predictable and controlled synthesis of either enantiomer of the desired product.

Mechanism of Stereocontrol

The stereodirecting influence of these chiral auxiliaries stems from the formation of a rigid chelated enolate intermediate. The substituent at the 4-position (methyl) and the 5-position (phenyl) effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side. The phenyl group can also participate in π-stacking interactions, which can further enhance stereoselectivity in certain reactions.

The use of the (4S,5R) auxiliary will result in the formation of one enantiomer of the product, while the use of the (4R,5S) auxiliary under identical conditions will produce the opposite enantiomer with a comparable level of stereoselectivity. This principle of stereodivergent synthesis is a powerful strategy in the synthesis of enantiomerically pure compounds.

Performance in Asymmetric Alkylation: An Illustrative Comparison

Asymmetric alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acids. The following table provides an illustrative comparison of the expected outcomes when using the (4S,5R) and (4R,5S) auxiliaries in the alkylation of an N-propanoyl derivative with benzyl bromide.

Chiral AuxiliaryProduct EnantiomerDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of Final Product
This compound(S)-2-Methyl-3-phenylpropanoic acid>98%>98%
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone(R)-2-Methyl-3-phenylpropanoic acid>98%>98%

Note: The data presented in this table is illustrative and based on typical results reported for Evans auxiliaries. The actual yields and stereoselectivities may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

A typical workflow for an asymmetric alkylation using these chiral auxiliaries involves three key steps: acylation of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the chiral product.

Acylation of the Chiral Auxiliary

Objective: To attach the desired acyl group to the nitrogen of the oxazolidinone.

Representative Protocol: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes. The desired acyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diastereoselective Alkylation

Objective: To introduce a new stereocenter via alkylation of the N-acyl oxazolidinone enolate.

Representative Protocol: The N-acylated this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq), is added dropwise to form the enolate. After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added. The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with saturated aqueous ammonium chloride and worked up as described in the acylation step.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the final chiral product.

Representative Protocol: The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified, and the chiral carboxylic acid product is extracted. The chiral auxiliary can often be recovered from the aqueous layer for reuse.

Logical Workflow for Asymmetric Synthesis

The following diagram illustrates the logical progression of an asymmetric synthesis utilizing this enantiomeric pair of chiral auxiliaries to achieve stereodivergent outcomes.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_products Final Products Prochiral_Substrate Prochiral Substrate (e.g., Propanoic Acid) Acylation_S Acylation Prochiral_Substrate->Acylation_S Acylation_R Acylation Prochiral_Substrate->Acylation_R Auxiliary_S (4S,5R)-Auxiliary Auxiliary_S->Acylation_S Auxiliary_R (4R,5S)-Auxiliary Auxiliary_R->Acylation_R Alkylation_S Diastereoselective Alkylation Acylation_S->Alkylation_S Cleavage_S Cleavage Alkylation_S->Cleavage_S Product_S Enantiomer S Cleavage_S->Product_S Alkylation_R Diastereoselective Alkylation Acylation_R->Alkylation_R Cleavage_R Cleavage Alkylation_R->Cleavage_R Product_R Enantiomer R Cleavage_R->Product_R

Caption: Stereodivergent synthesis using enantiomeric chiral auxiliaries.

Signaling Pathway of Stereochemical Information

The transfer of chiral information from the auxiliary to the final product can be visualized as a signaling pathway. The stereochemistry of the auxiliary dictates the conformation of the enolate, which in turn determines the stereochemical outcome of the reaction.

Stereochemical_Pathway Auxiliary_S (4S,5R)-Auxiliary (Chiral Information Source) Enolate_S Chelated (Z)-Enolate (Specific 3D Conformation) Auxiliary_S->Enolate_S controls Transition_State_S Diastereoselective Transition State Enolate_S->Transition_State_S directs Product_S Product with (S)-Stereocenter Transition_State_S->Product_S leads to Auxiliary_R (4R,5S)-Auxiliary (Chiral Information Source) Enolate_R Chelated (Z)-Enolate (Opposite 3D Conformation) Auxiliary_R->Enolate_R controls Transition_State_R Diastereoselective Transition State Product_R Product with (R)-Stereocenter Transition_State_R->Product_R leads to Enote_R Enote_R Enote_R->Transition_State_R directs

Caption: Transfer of stereochemical information from auxiliary to product.

Conclusion

This compound and its (4R,5S)-(+) enantiomer are invaluable tools in asymmetric synthesis, providing a reliable and predictable method for establishing stereocenters. The choice of enantiomer allows for the selective synthesis of either enantiomeric series of a target molecule with high levels of stereocontrol. While direct comparative data is sparse, the principle of stereodivergence is well-established, making this pair of auxiliaries a powerful asset for any research scientist or drug development professional engaged in the synthesis of enantiomerically pure compounds.

References

A Comparative Guide to Evans Auxiliaries for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2] Among the various strategies to control the stereochemical outcome of this reaction, the use of chiral auxiliaries developed by David A. Evans and his coworkers has proven to be a robust and highly predictable method.[3] These auxiliaries, typically oxazolidinones derived from readily available amino acids, temporarily impart chirality to the substrate, directing the formation of new stereocenters with exceptional levels of control before being cleaved and recycled.[4]

This guide provides an objective comparison of common Evans auxiliaries in asymmetric aldol reactions, supported by experimental data. It delves into the factors influencing stereoselectivity, presents detailed experimental protocols, and offers a visual representation of the underlying mechanistic principles.

Performance Comparison of Evans Auxiliaries

The efficacy of an Evans auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in the aldol addition, typically favoring the syn-aldol product. This selectivity is achieved through the formation of a rigid, chair-like Zimmerman-Traxler transition state.[1] The choice of the substituent on the oxazolidinone ring, derived from different amino acids, can influence the degree of steric hindrance and, consequently, the diastereomeric ratio (d.r.) of the product. The most commonly employed Evans auxiliaries are derived from L-valine, L-phenylalanine, and L-phenylglycine.

Below is a summary of the performance of various N-propionyl oxazolidinone Evans auxiliaries in the boron-mediated aldol reaction with different aldehydes. The data highlights the consistently high syn-diastereoselectivity achieved.

Chiral AuxiliaryR Group on AuxiliaryAldehyde (R'CHO)Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(4S)-4-isopropyl-2-oxazolidinonei-PrIsobutyraldehydeBu₂BOTf>99:180-90
(4S)-4-isopropyl-2-oxazolidinonei-PrBenzaldehydeBu₂BOTf>99:190-95
(4R)-4-benzyl-2-oxazolidinoneBnIsobutyraldehydeBu₂BOTf99:185
(4R)-4-benzyl-2-oxazolidinoneBnBenzaldehydeBu₂BOTf98:291
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMe, PhPropionaldehydeBu₂BOTf95:588
(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinoneMe, PhIsobutyraldehydeBu₂BOTf>99:189

Controlling Stereoselectivity: Syn vs. Anti Aldol Products

A significant advantage of the Evans methodology is the ability to selectively generate either the syn or anti-aldol adduct by judicious choice of the Lewis acid.[5]

  • Syn-Selective Aldol Reaction: The use of dibutylboron triflate (Bu₂BOTf) as a Lewis acid in the presence of a tertiary amine base reliably generates the Z-enolate, which proceeds through a chair-like transition state to afford the syn-aldol product with high diastereoselectivity.[3]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in Evans asymmetric aldol reactions, the following diagrams have been generated using the DOT language.

Evans_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products Aux Evans Auxiliary Acylation N-Acylation Aux->Acylation Acyl Acyl Halide/Anhydride Acyl->Acylation Aldehyde Aldehyde (R'CHO) Aldol Aldol Addition (-78 °C to 0 °C) Aldehyde->Aldol Enolization Enolate Formation (e.g., Bu₂BOTf, DIPEA) Acylation->Enolization Enolization->Aldol Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Aldol->Cleavage Product β-Hydroxy Acid/Ester/Alcohol Cleavage->Product RecycledAux Recycled Auxiliary Cleavage->RecycledAux

Caption: General experimental workflow for an Evans asymmetric aldol reaction.

Caption: Transition state models for syn and anti-selectivity.

Detailed Experimental Protocols

The following are representative experimental protocols for a syn-selective Evans aldol reaction and the subsequent cleavage of the chiral auxiliary.

Protocol 1: Syn-Selective Aldol Reaction

This protocol describes the reaction of N-propionyl-(4R)-4-benzyl-2-oxazolidinone with isobutyraldehyde.

Materials:

  • N-propionyl-(4R)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 eq)

  • Isobutyraldehyde (1.5 eq)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, dissolve N-propionyl-(4R)-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes to form the Z-boron enolate.

  • Add isobutyraldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of methanol, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the syn-aldol adduct.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the aldol adduct to yield the corresponding β-hydroxy carboxylic acid.[8][9][10][11]

Materials:

  • Aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH, 2.0 eq)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir for 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the desired β-hydroxy carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.

Conclusion

Evans auxiliaries offer a highly reliable and versatile methodology for the asymmetric synthesis of β-hydroxy carbonyl compounds. The predictability of the stereochemical outcome, particularly for the formation of syn-aldol products, makes this a favored approach in both academic and industrial research. Furthermore, the ability to tune the selectivity towards the anti-adduct by modifying the reaction conditions adds to the synthetic utility of these chiral auxiliaries. The straightforward cleavage of the auxiliary, which can often be recovered and reused, enhances the practicality of this method. For researchers, scientists, and drug development professionals, a thorough understanding of the nuances of different Evans auxiliaries and the factors governing their reactivity is essential for the efficient and stereocontrolled construction of complex molecular architectures.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, an archetypal Evans auxiliary, has been a cornerstone in this field. However, a diverse array of alternatives has been developed, each with unique advantages in terms of selectivity, cost, and applicability. This guide provides an objective comparison of the performance of prominent chiral auxiliaries, offering supporting experimental data and detailed protocols for their use.

The Benchmark: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[1] They are typically derived from readily available amino acids, providing access to both enantiomeric forms. Their efficacy stems from the formation of a rigid chelated transition state, which effectively shields one face of the enolate, leading to high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[2]

Prominent Alternatives to Evans Auxiliaries

Several classes of chiral auxiliaries have emerged as powerful alternatives, each with distinct characteristics and applications. This guide will focus on a comparative analysis of:

  • Camphorsultam (Oppolzer's Sultam): A rigid, bicyclic chiral auxiliary known for its high crystallinity and stereodirecting ability.

  • Pseudoephedrine and Pseudoephenamine Amides (Myers' Auxiliaries): Practical and cost-effective auxiliaries, particularly for asymmetric alkylation.

  • SAMP/RAMP Hydrazones (Enders' Hydrazones): A versatile methodology for the asymmetric α-alkylation of aldehydes and ketones.

  • SuperQuat Auxiliaries: A second-generation oxazolidinone-based auxiliary designed to overcome some limitations of the original Evans auxiliaries.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is best assessed by its performance in key asymmetric transformations. The following sections provide a comparative overview of these auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions, with quantitative data summarized in tables for ease of comparison.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation.

Table 1: Performance Comparison in Asymmetric Alkylation

Chiral Auxiliary FamilySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference(s)
Evans Oxazolidinone (S)-4-benzyl-2-oxazolidinone N-propionylAllyl iodide98:261-77[3]
(S)-4-benzyl-2-oxazolidinone N-propionylBenzyl bromide>95:580-90[3]
Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamMethyl iodide>98% d.e.85
Pseudoephedrine (S,S)-Pseudoephedrine N-propionyl amideBenzyl bromide>99:190[2]
(S,S)-Pseudoephedrine N-propionyl amideAllyl bromide97:385
Pseudoephenamine (1R,2R)-Pseudoephenamine N-propionyl amideBenzyl bromide>99:192
SAMP Hydrazone 3-Pentanone SAMP hydrazoneEthyl iodide>97% d.e.87[4]
SuperQuat (S)-4-isopropyl-5,5-dimethyl-oxazolidin-2-one N-propionylBenzyl bromide>99:185[5]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and chiral auxiliaries play a crucial role in controlling the stereochemistry of the newly formed stereocenters.

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral Auxiliary FamilySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)Reference(s)
Evans Oxazolidinone (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionylIsobutyraldehyde>99:180-95[6]
Camphorsultam N-crotonoyl-(1S)-(-)-2,10-camphorsultamBenzaldehyde>95:5 (syn)80
Thiazolidinethione N-acetyl-4(S)-isopropylthiazolidinethionePropionaldehyde>98:2 (syn)90[7]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Table 3: Performance Comparison in Asymmetric Diels-Alder Reactions

Chiral Auxiliary FamilyDienophile (N-Acryloyl Derivative)Dieneendo:exo ratioDiastereomeric Excess (d.e.)Yield (%)Reference(s)
Evans Oxazolidinone (S)-4-benzyl-2-oxazolidinone N-acryloylCyclopentadiene>99:199%85[8]
Camphorsultam (1S)-(-)-2,10-camphorsultam N-acryloylCyclopentadiene88:1298%90[9]

Mechanistic Insights and Structural Diagrams

The stereochemical outcomes of these reactions are dictated by the formation of well-defined, rigid transition states that minimize steric interactions.

general_mechanism cluster_attachment Step 1: Auxiliary Attachment cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Cleavage Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct + Chiral Auxiliary (X_c^*) Diastereomerically Enriched Product Diastereomerically Enriched Product Substrate-Auxiliary Adduct->Diastereomerically Enriched Product Reagent Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Enriched Product->Enantiomerically Pure Product Cleavage Recovered Auxiliary (X_c^*) Recovered Auxiliary (X_c^*) Diastereomerically Enriched Product->Recovered Auxiliary (X_c^*)

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

The specific stereochemical bias is a result of the unique three-dimensional structure of each auxiliary.

chiral_auxiliaries cluster_evans Evans Oxazolidinone cluster_camphorsultam Camphorsultam cluster_pseudoephedrine Pseudoephedrine cluster_samp SAMP cluster_superquat SuperQuat evans (4S,5R)-(-)-4-Methyl- 5-phenyl-2-oxazolidinone camphorsultam (1S)-(-)-2,10-Camphorsultam pseudoephedrine (1S,2S)-(+)-Pseudoephedrine samp (S)-1-amino-2-(methoxymethyl) pyrrolidine superquat (S)-4-isopropyl-5,5-dimethyl- oxazolidin-2-one

Caption: Structures of common chiral auxiliaries.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of these chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol details the preparation of the pseudoephedrine amide, its diastereoselective alkylation, and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid.

A. Amide Formation:

  • Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Diastereoselective Alkylation:

  • To an oven-dried flask under an inert atmosphere, add the N-acyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C, then stirring at 0 °C for 30 minutes.

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.

  • Stir the resulting mixture at -78 °C for 30 minutes, 0 °C for 30 minutes, and then at room temperature for 15 minutes.

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 eq) dropwise.

  • Stir at 0 °C and monitor by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

C. Auxiliary Cleavage (Acidic Hydrolysis):

  • Dissolve the alkylated pseudoephedrine amide in a 2:1 mixture of glacial acetic acid and water.

  • Add concentrated H₂SO₄ or HCl (e.g., 6 M).

  • Heat the mixture to reflux and monitor by TLC.

  • Cool the reaction and carefully pour it into ice water.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield the chiral carboxylic acid.

Protocol 2: Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol outlines the formation of a boron enolate from an N-acyl Evans auxiliary and its subsequent reaction with an aldehyde.[6]

A. N-Acylation of the Auxiliary:

  • Dissolve the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by chromatography or recrystallization.

B. Diastereoselective Aldol Reaction:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour. Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by column chromatography.

C. Auxiliary Cleavage (Reductive Cleavage to Alcohol):

  • Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in the same solvent.

  • Stir at 0 °C for 1-2 hours, then warm to room temperature for 2-3 hours.

  • Cool to 0 °C and perform a Fieser work-up by sequentially adding water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir until a white precipitate forms, add anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the resulting chiral alcohol by column chromatography.

Protocol 3: Asymmetric Alkylation using a SAMP-Hydrazone

This protocol describes the formation of a SAMP-hydrazone, its deprotonation and alkylation, and the subsequent cleavage to the α-chiral ketone.[4][10]

A. Hydrazone Formation:

  • In a flask equipped with a condenser, mix the ketone (1.2 eq) and SAMP (1.0 eq).

  • Heat the mixture at 60 °C under an inert atmosphere overnight.

  • Purify the crude hydrazone by distillation.

B. Diastereoselective Alkylation:

  • Prepare a solution of LDA (1.1 eq) in anhydrous ether.

  • Add the SAMP-hydrazone (1.0 eq) to the LDA solution at 0 °C.

  • Cool the mixture to -110 °C and slowly add the alkyl halide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water, extract with ether, dry, and concentrate.

C. Auxiliary Cleavage (Ozonolysis):

  • Dissolve the alkylated hydrazone in CH₂Cl₂ and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Work up the reaction to isolate the chiral ketone.

Cleavage and Recovery of Auxiliaries

A critical aspect of chiral auxiliary-based synthesis is the efficient removal of the auxiliary without racemization of the product and, ideally, the recovery of the auxiliary for reuse.

Table 4: Common Cleavage Conditions for Chiral Auxiliaries

Chiral AuxiliaryProduct TypeCleavage ReagentsReference(s)
Evans Oxazolidinone Carboxylic AcidLiOH, H₂O₂[3]
AlcoholLiAlH₄, LiBH₄[3]
EsterMeOMgBr, NaOMe
Camphorsultam Carboxylic AcidLiOH, H₂O₂; TBAH, H₂O₂[11]
AlcoholLiAlH₄
Pseudoephedrine Carboxylic AcidH₂SO₄ or HCl (aq)
AlcoholLiAlH₄, DIBAL-H
AldehydeLiAlH(OEt)₃
SAMP/RAMP Hydrazone Ketone/AldehydeO₃; Oxalic acid (aq)[12][13]

Conclusion

While this compound and other Evans auxiliaries remain powerful tools in asymmetric synthesis, a range of effective alternatives offers distinct advantages. Camphorsultams provide high stereoselectivity and crystalline products, facilitating purification. Pseudoephedrine and its analogs offer a cost-effective and highly efficient route, particularly for asymmetric alkylations. SAMP/RAMP hydrazones are exceptionally versatile for the α-functionalization of carbonyl compounds. The SuperQuat family represents a refinement of the oxazolidinone scaffold, addressing issues of cleavage and recyclability. The choice of the optimal chiral auxiliary will ultimately depend on the specific transformation, substrate, and economic considerations of the synthetic campaign. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Chiral Auxiliary and Catalytic Asymmetric Synthesis for Key Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and agrochemical industries, researchers predominantly turn to two powerful strategies: chiral auxiliary-mediated synthesis and catalytic asymmetric synthesis. The choice between these methodologies is critical and depends on a multitude of factors including the specific transformation, desired stereochemical outcome, scalability, and economic viability. This guide provides an objective comparison of these two approaches for three fundamental carbon-carbon bond-forming reactions: the aldol reaction, the Diels-Alder reaction, and enolate alkylation.

Executive Summary

Chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to a prochiral substrate. This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. This approach is known for its high reliability, predictability, and often excellent stereoselectivity, making it a workhorse in both academic research and the early stages of drug development.[1][2][3]

Catalytic asymmetric synthesis , on the other hand, employs a substoichiometric amount of a chiral catalyst (such as a transition metal complex or an organocatalyst) to generate a chiral product from a prochiral substrate.[4][5] This method is highly atom-economical and is generally more amenable to large-scale industrial processes. The 2001 and 2021 Nobel Prizes in Chemistry, awarded for work in asymmetric catalysis, underscore the transformative impact of this field.[5][6]

General Principles and Workflow

The fundamental difference between the two strategies lies in how chirality is introduced and transferred.

G cluster_0 Chiral Auxiliary Approach cluster_1 Catalytic Asymmetric Approach A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction C->D Stoichiometric Chirality E Cleave Auxiliary D->E F Enantiopure Product E->F G Recovered Auxiliary E->G H Prochiral Substrate J Asymmetric Reaction H->J I Chiral Catalyst I->J Substoichiometric Chirality K Enantiopure Product J->K L Regenerated Catalyst J->L L->J

Caption: General workflows for chiral auxiliary and catalytic asymmetric synthesis.

Performance Comparison in Key Transformations

The selection of a method is often guided by the specific transformation. Below is a comparative analysis of the two approaches for aldol, Diels-Alder, and alkylation reactions, supported by experimental data.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral Auxiliary Approach (Evans Aldol Reaction): The use of N-acyloxazolidinones, pioneered by David A. Evans, is a highly reliable method for achieving syn-aldol products with exceptional diastereoselectivity.[7][8] The stereochemical outcome is dictated by a well-organized, chair-like Zimmerman-Traxler transition state, where the substituent on the auxiliary effectively shields one face of the enolate.[9][10]

Catalytic Asymmetric Approach (Organocatalysis): L-proline and its derivatives have emerged as powerful organocatalysts for the direct asymmetric aldol reaction.[1][11] This approach avoids the need for pre-formation of an enolate and the attachment/cleavage of an auxiliary. However, catalyst loading can sometimes be high, and achieving high stereoselectivity can be substrate-dependent.[12]

TransformationMethodChiral ControllerYield (%)StereoselectivityReference
Propionaldehyde + Isobutyraldehyde Chiral AuxiliaryEvans Oxazolidinone80-95>99:1 dr (syn)[12]
Acetone + Isobutyraldehyde CatalyticL-Proline9796% ee[13]
Cyclohexanone + 4-Nitrobenzaldehyde Chiral AuxiliaryEvans Oxazolidinone95>99:1 dr (syn)[7]
Cyclohexanone + 4-Nitrobenzaldehyde CatalyticL-Proline9999% ee, >99:1 dr (anti)[11]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings, with the potential to create up to four stereocenters.

Chiral Auxiliary Approach: Auxiliaries like Oppolzer's camphorsultam are highly effective in controlling the facial selectivity of the dienophile.[14][15] These reactions, often promoted by Lewis acids, typically yield crystalline products, which simplifies purification.[16][17]

Catalytic Asymmetric Approach: Chiral Lewis acids and organocatalysts, such as the MacMillan catalyst, have been developed to catalyze Diels-Alder reactions with high enantioselectivity.[8][18][19] These methods offer the advantage of catalytic turnover and can be highly efficient.

TransformationMethodChiral ControllerYield (%)StereoselectivityReference
Cyclopentadiene + Acryloyl Sultam Chiral AuxiliaryOppolzer's Camphorsultam94>97.4:2.5 dr (endo:exo)[14]
Cyclopentadiene + Acrolein CatalyticMacMillan Catalyst (5 mol%)8294% ee (endo), 14:1 dr (endo:exo)[19]
Cyclopentadiene + Crotonaldehyde Chiral AuxiliaryOppolzer's Camphorsultam74High de (endo)[16]
Cyclopentadiene + Crotonaldehyde CatalyticMacMillan Catalyst (5 mol%)9490% ee (endo)[18]
Asymmetric Enolate Alkylation

Asymmetric alkylation is a fundamental method for forming stereogenic centers adjacent to a carbonyl group.

Chiral Auxiliary Approach: Evans' oxazolidinones and Myers' pseudoephedrine amides are prominent auxiliaries for this transformation.[2][20] They provide high levels of diastereoselectivity for a wide range of electrophiles. The pseudoephedrine auxiliary is particularly valued for being inexpensive and readily available in both enantiomeric forms.[21]

Catalytic Asymmetric Approach: The development of catalytic enantioselective alkylation has been more challenging but has seen significant progress with transition-metal catalysis. These methods offer a more atom-economical route to α-chiral carbonyl compounds.[22][23][24]

TransformationMethodChiral ControllerYield (%)StereoselectivityReference
Propionyl Oxazolidinone + Benzyl Bromide Chiral AuxiliaryEvans Oxazolidinone92>99:1 dr[2]
Propionamide + Benzyl Bromide Chiral AuxiliaryMyers' Pseudoephedrine89-95>99:1 dr[25]
2-Acylimidazole + Allyl Bromide CatalyticCu(I)-DTBM-SEGPHOS9596% ee[22]
N-Allyl Imine + Glycinate CatalyticPd-(S,S)-Cy-DIOPHighHigh ee[23]

Decision-Making Framework

Choosing between a chiral auxiliary and a catalytic asymmetric approach involves a trade-off between various factors. The following decision tree illustrates a simplified thought process for researchers.

DecisionTree start Start: Need for Enantioselective Synthesis q1 Is a well-established, highly reliable protocol required for small-scale synthesis? start->q1 auxiliary Consider Chiral Auxiliary q1->auxiliary Yes q2 Is atom economy and scalability a primary concern? q1->q2 No q3 Are the costs of stoichiometric auxiliary and extra synthetic steps (attachment/cleavage) prohibitive? auxiliary->q3 catalytic Consider Catalytic Asymmetric Synthesis q2->catalytic Yes end_aux Proceed with Chiral Auxiliary Method q2->end_aux No q4 Is a suitable catalyst available and affordable for the specific transformation? catalytic->q4 q3->q2 Yes q3->end_aux No q4->auxiliary No end_cat Proceed with Catalytic Method q4->end_cat Yes

Caption: A simplified decision-making flowchart for selecting a synthetic strategy.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful implementation of these methods.

Protocol 1: Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol is adapted from the procedure for the alkylation of (1S,2S)-pseudoephedrine propionamide with benzyl bromide.[21]

  • Enolate Formation: A solution of diisopropylamine (2.2 eq) in anhydrous THF is cooled to -78 °C, and n-butyllithium (2.1 eq) is added. The mixture is warmed to 0 °C for 5 minutes and then re-cooled to -78 °C. A solution of (1S,2S)-pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF is then added via cannula to the freshly prepared LDA solution. The resulting mixture is stirred at -78 °C for 1 hour, 0 °C for 15 minutes, and room temperature for 5 minutes to ensure complete enolization.

  • Alkylation: The enolate solution is cooled to 0 °C, and benzyl bromide (1.5 eq) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., tetrabutylammonium hydroxide in t-BuOH/water).[25]

Protocol 2: Catalytic Asymmetric Aldol Reaction using L-Proline

This protocol describes a general procedure for the L-proline-catalyzed aldol reaction between an aldehyde and a ketone.[6]

  • Reaction Setup: To a stirred solution of L-proline (10-20 mol%) in the chosen solvent (e.g., DMSO, or a water/methanol mixture), the aldehyde (1.0 eq) and the ketone (5.0 eq) are added at the specified temperature (e.g., room temperature to -10 °C).

  • Reaction Monitoring: The solution is stirred for 24-72 hours, with the reaction progress monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with water, dried over MgSO₄, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

Both chiral auxiliary and catalytic asymmetric strategies offer powerful and effective means to access enantiomerically enriched molecules.

  • Chiral auxiliaries provide a robust, reliable, and often highly stereoselective method, making them ideal for complex syntheses where predictability is paramount. The primary drawbacks are the need for stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.[1]

  • Catalytic asymmetric synthesis represents a more modern, atom-economical, and scalable approach. It avoids stoichiometric chiral reagents and extra steps, making it highly attractive for industrial applications.[4] However, the development of a suitable catalyst for a new transformation can be a significant research endeavor.

The choice between these two powerful methodologies is not always straightforward and depends on the specific synthetic challenge at hand. A thorough evaluation of the reaction scope, desired selectivity, cost, and scalability is essential for making an informed decision. As both fields continue to evolve, the synthetic chemist's toolbox for creating chiral molecules will only become more powerful and versatile.

References

A Researcher's Guide to HPLC Analysis of Diastereomeric Ratios Using (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in asymmetric synthesis, the reliable determination of diastereomeric ratios is paramount. The chiral auxiliary (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a cornerstone of the Evans' oxazolidinone chemistry, provides a powerful tool for stereoselective transformations such as aldol additions and alkylations. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for quantifying the diastereomeric excess (d.e.) of the resulting products. This guide offers a comparative overview of HPLC methods for the analysis of diastereomers derived from this versatile chiral auxiliary, supported by experimental data and detailed protocols.

Comparison of HPLC Methods for Diastereomeric Ratio Analysis

The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. Key parameters that influence the separation of diastereomers include the choice of stationary phase, mobile phase composition, flow rate, and detector settings. Below is a summary of various HPLC methods employed for the analysis of N-acyl oxazolidinone diastereomers.

Analyte TypeStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReported Resolution/SelectivityReference
Enantiomers of this compoundLux Amylose-2Acetonitrile0.5UV, 210 nmRs = 2.6
Enantiomers of (S)- and (R)-4-Phenyl-2-oxazolidinoneAstec® CHIROBIOTIC® T80:20 0.5% Triethylamine acetate (pH 4.1):Methanol1.0UV, 254 nmBaseline separation[1]
Diastereomers of Aldol AdductsChiralpak AD-HHexane:2-propanol (9:1)0.7UV, 214 nmBaseline separation of enantiomers of the cleaved product
Diastereomers of Aldol AdductsChiralpak AD-HHexane:2-propanol (4:1)0.7UV, 214 nmBaseline separation of enantiomers of the cleaved product

Experimental Protocols

Detailed experimental protocols are essential for replicating analytical methods. Below are the methodologies for the HPLC analyses summarized above.

Method 1: Enantiomeric Separation of this compound

This method is suitable for determining the enantiomeric purity of the chiral auxiliary itself.

  • Instrumentation: Jasco HPLC system with PU-2089 plus quaternary pump, AS-4050 autosampler, MD-2010 diode array detector, and Jetstream 2 Plus thermostat.

  • Column: Lux Amylose-2 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: 1 mg/mL stock solutions in methanol, with further dilutions made with the same solvent.

Method 2: Enantiomeric Separation of 4-Phenyl-2-oxazolidinone

This method provides an alternative for the separation of a closely related oxazolidinone.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm particles).[1]

  • Mobile Phase: A mixture of 80% 0.5% triethylamine acetate (pH 4.1) and 20% methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Sample Preparation: 5 mg/mL in methanol.[1]

Method 3 & 4: Analysis of Diastereomeric Aldol Adducts (Post-Cleavage)

While specific methods for the direct analysis of N-acyl oxazolidinone diastereomers derived from this compound are often found in the supplementary information of publications and can be proprietary, the general approach often involves chiral HPLC analysis after cleavage of the auxiliary to determine the enantiomeric excess of the final product, which reflects the diastereoselectivity of the reaction. The following are representative methods for such analyses.

  • Instrumentation: Waters 515 HPLC with a 2487 Dual λ Absorbance Detector.

  • Column: Chiralpak AD-H.

  • Mobile Phase:

    • Method 3: 9:1 Hexane:2-propanol.

    • Method 4: 4:1 Hexane:2-propanol.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 214 nm.

Visualizing the Workflow and Comparison

To better understand the process of HPLC analysis for diastereomeric ratio determination and the logic behind method comparison, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Asymmetric Reaction Product (Diastereomeric Mixture) Dilution Dilution in Mobile Phase Reaction->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Column HPLC Column (Stationary Phase) Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Ratio Diastereomeric Ratio Calculation Integration->Ratio

Figure 1. General workflow for HPLC analysis of diastereomeric ratio.

Method_Comparison cluster_params Key HPLC Parameters cluster_outcomes Performance Metrics Goal Goal: Separate Diastereomers of N-Acyl Oxazolidinone Derivative StationaryPhase Stationary Phase (e.g., Chiral, Reverse Phase) Goal->StationaryPhase MobilePhase Mobile Phase (e.g., Polarity, Additives) Goal->MobilePhase FlowRate Flow Rate Goal->FlowRate DetectionWavelength Detection Wavelength Goal->DetectionWavelength Resolution Resolution (Rs) StationaryPhase->Resolution Selectivity Selectivity (α) StationaryPhase->Selectivity AnalysisTime Analysis Time StationaryPhase->AnalysisTime MobilePhase->Resolution MobilePhase->Selectivity MobilePhase->AnalysisTime FlowRate->Resolution FlowRate->Selectivity FlowRate->AnalysisTime DetectionWavelength->Resolution DetectionWavelength->Selectivity DetectionWavelength->AnalysisTime Decision Optimal Method Selection Resolution->Decision Selectivity->Decision AnalysisTime->Decision

Figure 2. Logical relationship for comparing HPLC methods.

Conclusion

The successful application of this compound in asymmetric synthesis is critically dependent on the ability to accurately determine the diastereomeric ratio of the products. HPLC offers a robust and versatile platform for this analysis. The choice of a chiral or achiral stationary phase, coupled with the optimization of the mobile phase, allows for the effective separation of diastereomers. The methods presented in this guide serve as a starting point for researchers to develop and validate their own analytical procedures for the specific derivatives synthesized in their laboratories. By systematically evaluating the key chromatographic parameters, researchers can achieve reliable and precise quantification of diastereomeric excess, a crucial step in the development of new stereoselective methodologies.

References

A Guide to NMR Analysis for Determining Stereoselectivity in Reactions of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy to determine the stereoselectivity of reactions employing the chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This powerful tool is instrumental in asymmetric synthesis, where the control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and other bioactive molecules.

Introduction to Stereoselective Reactions with this compound

This compound is a widely used chiral auxiliary that directs the stereochemical outcome of reactions at a prochiral center. By temporarily attaching this auxiliary to a substrate, one face of the molecule is effectively shielded, leading to the preferential formation of one diastereomer over the other. The efficiency of this stereochemical control, known as diastereoselectivity, is typically quantified as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

NMR spectroscopy is the primary analytical technique for determining these ratios. The two diastereomers, being stereoisomers that are not mirror images, have distinct chemical environments. This difference results in separate, quantifiable signals in the NMR spectrum, most commonly in the proton (¹H) NMR spectrum. By integrating the signals corresponding to each diastereomer, a precise determination of their relative abundance can be made.

Comparative Analysis of Stereoselectivity

The diastereoselectivity of reactions involving N-acyl derivatives of this compound is highly dependent on the reaction type, the nature of the electrophile, the solvent, and the Lewis acid used. Below are tables summarizing the diastereoselectivity observed in representative alkylation and aldol reactions.

Diastereoselective Alkylation Reactions

The alkylation of enolates derived from N-acyl oxazolidinones is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is influenced by the chiral auxiliary.

EntryN-Arylacetyl GroupElectrophileDiastereomeric Ratio (d.r.)
1Phenylacetylt-BuBr>95:5
24-Fluorophenylacetylt-BuBr>95:5
34-Chlorophenylacetylt-BuBr>95:5
44-Bromophenylacetylt-BuBr>95:5

Data sourced from a study on the α-tertiary alkylation of N-(arylacetyl)oxazolidinones.

Diastereoselective Aldol Reactions

Aldol reactions involving oxazolidinone-derived enolates are crucial for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The facial selectivity is typically controlled by the formation of a rigid, chelated transition state.

EntryEnolateAldehydeDiastereomeric Ratio (syn:anti)
1Chlorotitanium enolate of N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone2-Benzyloxyacetaldehyde3:1[1]

This example demonstrates the level of selectivity that can be achieved in an aldol reaction. Further comparative data under varied conditions would be beneficial for a complete analysis.

Experimental Protocols

A detailed experimental protocol for a representative diastereoselective alkylation and subsequent NMR analysis is provided below.

Diastereoselective Alkylation of N-Propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Materials:

  • N-Propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • A solution of N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

NMR Analysis for Diastereomeric Ratio Determination
  • A small sample of the purified product is dissolved in CDCl₃.

  • The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Diagnostic peaks for each diastereomer are identified. These are typically well-resolved signals, often corresponding to protons on the newly formed stereocenter or adjacent to it. For the product of the above reaction, the α-proton of the propanoyl moiety is a common diagnostic signal.

  • The integration values for the diagnostic peaks of each diastereomer are carefully measured.

  • The diastereomeric ratio is calculated by comparing the integration values. For example, if the integration of the major diastereomer's peak is 9.5 and the minor is 0.5, the d.r. is 95:5.

Visualizations

Workflow for NMR Analysis of Stereoselectivity

G Workflow for NMR Analysis of Stereoselectivity cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification cluster_analysis NMR Analysis start N-Acyl-(4S,5R)-4-methyl- 5-phenyl-2-oxazolidinone reagents Electrophile / Reagents reaction Reaction at low temperature reagents->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify nmr_sample Prepare NMR Sample (in CDCl3) purify->nmr_sample acquire_spectrum Acquire 1H NMR Spectrum nmr_sample->acquire_spectrum integrate Identify & Integrate Diastereomeric Peaks acquire_spectrum->integrate calculate_dr Calculate Diastereomeric Ratio integrate->calculate_dr

Caption: General workflow for determining the stereoselectivity of reactions using this compound via NMR analysis.

Logical Relationship in a Stereoselective Reaction

G Stereoselective Enolate Alkylation chiral_aux This compound (Chiral Auxiliary) n_acyl N-Acyl Oxazolidinone chiral_aux->n_acyl substrate Acyl Substrate substrate->n_acyl enolate Chiral Enolate (Shielded Face) n_acyl->enolate Deprotonation transition_state Diastereoselective Transition State enolate->transition_state electrophile Electrophile (E+) electrophile->transition_state product Major Diastereomeric Product transition_state->product Predominant Pathway minor_product Minor Diastereomeric Product transition_state->minor_product Disfavored Pathway

Caption: Logical flow of a stereoselective alkylation reaction guided by the chiral auxiliary.

References

A Researcher's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, navigating the diverse landscape of available auxiliaries can be a formidable task. This guide provides an objective comparison of some of the most widely employed chiral auxiliaries, focusing on their performance, cost-effectiveness, and practical considerations. Experimental data is presented to support the analysis, and detailed methodologies for key reactions are provided to facilitate implementation.

The ideal chiral auxiliary offers a harmonious balance of high stereocontrol, excellent reactivity, ease of attachment and removal, and high recovery rates for recycling, all at an acceptable cost.[1][2] This analysis will focus on three stalwart classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine and its derivatives, and Oppolzer's camphorsultam.

Performance and Cost Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given transformation, leading to the desired enantiomerically pure product after cleavage. The overall yield of the reaction sequence, including attachment and removal of the auxiliary, is another crucial metric. Furthermore, the cost of the auxiliary and the potential for its recovery and reuse are paramount for large-scale applications and sustainable chemistry.[3][4]

The following tables summarize the performance and approximate costs of these auxiliaries in common asymmetric reactions.

Chiral AuxiliaryTypical ApplicationReported YieldReported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Asymmetric Alkylation68-98%>95:5 to >99:1
Asymmetric Aldol ReactionHigh>20:1
Pseudoephedrine Asymmetric Alkylation84-99%98:2 to >99:1
Oppolzer's Camphorsultam Asymmetric Diels-Alder74% (endo-adduct)>99:1
Asymmetric Michael AdditionHighHigh
Chiral AuxiliaryApproximate Cost (per gram)Recyclability
Evans' Oxazolidinone ~$10 - $30Good
Pseudoephedrine ~$1 - $5Excellent
Oppolzer's Camphorsultam ~$20 - $50High (71-79% crude recovery in continuous flow)[1]

Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.

In-Depth Analysis of Chiral Auxiliaries

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinone auxiliaries are renowned for their high levels of stereocontrol in a variety of transformations, including aldol, alkylation, and Diels-Alder reactions.[5][6][7] The predictable stereochemical outcomes are often rationalized by the formation of a chelated Z-enolate, which effectively shields one face of the enolate from the incoming electrophile.[8] While highly effective, the cost of Evans' auxiliaries can be a consideration for large-scale synthesis.

Pseudoephedrine

As a readily available and inexpensive chiral auxiliary derived from a natural product, pseudoephedrine offers a highly practical and cost-effective solution for asymmetric alkylations.[9][10][11] The corresponding amides undergo highly diastereoselective alkylation to produce a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[9] The high crystallinity of many pseudoephedrine amide derivatives facilitates purification by recrystallization.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam, a camphor-derived chiral auxiliary, is particularly effective in asymmetric Diels-Alder reactions, Michael additions, and hydrogenations.[1][12] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity. Although the initial cost of camphorsultam is higher than that of pseudoephedrine, its robustness and high recyclability can make it an economically viable option, especially in optimized industrial processes.[1][13]

Visualizing the Workflow

The general process of using a chiral auxiliary and the decision-making workflow for selecting an appropriate auxiliary can be visualized as follows:

G General Workflow of Chiral Auxiliary Mediated Synthesis cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage & Recovery A Prochiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomeric Product C->E D Reagent D->E F Chiral Product E->F G Recovered Chiral Auxiliary E->G G Decision Workflow for Chiral Auxiliary Selection A Define Target Molecule & Desired Stereochemistry B Identify Key Bond Formation A->B C Literature Search for Relevant Precedents B->C D Evaluate Potential Auxiliaries C->D E Cost Analysis (Auxiliary, Reagents, Solvents) D->E F Performance Analysis (Yield, Diastereoselectivity) D->F G Recyclability & Sustainability Assessment D->G H Select Optimal Auxiliary E->H F->H G->H I Experimental Validation & Optimization H->I

References

A Comparative Guide to the Scalable Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a chiral auxiliary that is both efficient at the bench and viable at scale is a critical decision. This guide provides an objective comparison of common methods for the synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a widely used Evans-type chiral auxiliary. The comparison focuses on key metrics relevant to scalability, supported by experimental data from peer-reviewed literature and patents.

Performance Comparison of Synthetic Methods

The selection of a synthetic route for industrial-scale production hinges on a variety of factors beyond simple chemical yield. These include the cost and availability of starting materials, reaction conditions, safety of the reagents and transformations, and the ease of product isolation and purification. The following table summarizes the key quantitative data for the most prominent methods of synthesizing this compound.

Method Starting Material Key Reagents Reaction Time Temperature Yield Scalability Considerations
Method 1: From Amino Acid L-Phenylalanine ethyl ester HCl(Boc)₂O, LiBH₄, NaH3 steps, ~24h0°C to RT~98% (overall)Pros: High overall yield, readily available starting material. Cons: Use of sodium hydride (NaH) can be hazardous and problematic on a large scale.
Method 2: From Amino Alcohol (1S,2R)-(-)-NorephedrineDiethyl carbonate, K₂CO₃~5 hours160°C~77%Pros: Fewer steps, readily available starting material. Cons: High reaction temperature may require specialized equipment.
Method 3: Asymmetric Aldol / Curtius Reaction β-hydroxy carbonyl substrateMe₃SiN₃~5 hours90°C (reflux)Good to ExcellentPros: Efficient conversion. Cons: Use of trimethylsilyl azide (Me₃SiN₃) is a significant safety concern for large-scale synthesis due to its explosive nature.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are the protocols for the key methods discussed.

Method 1: Synthesis from L-Phenylalanine Ethyl Ester Hydrochloride

This three-step method begins with the commercially available L-phenylalanine ethyl ester hydrochloride.[1]

  • N-Boc Protection: The starting material is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect the amine.

  • Ester Reduction: The ethyl ester is then reduced to the corresponding alcohol using lithium borohydride (LiBH₄).

  • Cyclization: The final ring-closing step to form the oxazolidinone is achieved by treating the amino alcohol with sodium hydride (NaH).[1]

Method 2: Synthesis from (1S,2R)-(-)-Norephedrine

This method provides a more direct route to the desired oxazolidinone. The protocol is adapted from the synthesis of the enantiomer.[2]

  • A mixture of (1S,2R)-(-)-norephedrine, diethyl carbonate, and potassium carbonate is heated at 160°C.

  • The reaction progress is monitored by the distillation of ethanol.

  • After approximately 5 hours, the reaction mixture is cooled and worked up by dilution with dichloromethane and washing with water.

  • The final product is purified by recrystallization.[2]

Method 3: Asymmetric Aldol / Curtius Reaction

This approach involves a stereoselective aldol reaction followed by a Curtius rearrangement.[3]

  • A solution of a suitable β-hydroxy carbonyl substrate in THF is treated with trimethylsilyl azide (Me₃SiN₃).

  • The mixture is heated to reflux at 90°C for 5 hours.

  • After cooling, the reaction is quenched with water and the product is extracted with dichloromethane.[3]

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

cluster_0 Method 1: From L-Phenylalanine L-Phenylalanine ethyl ester HCl L-Phenylalanine ethyl ester HCl N-Boc Protected Ester N-Boc Protected Ester L-Phenylalanine ethyl ester HCl->N-Boc Protected Ester (Boc)₂O Amino Alcohol Amino Alcohol N-Boc Protected Ester->Amino Alcohol LiBH₄ Final Product 1 This compound Amino Alcohol->Final Product 1 NaH

Workflow for the synthesis from L-Phenylalanine.

cluster_1 Method 2: From (1S,2R)-(-)-Norephedrine Norephedrine (1S,2R)-(-)-Norephedrine Reaction Mixture Reaction Mixture Norephedrine->Reaction Mixture Diethyl Carbonate, K₂CO₃, 160°C Final Product 2 This compound Reaction Mixture->Final Product 2 Workup & Recrystallization

Workflow for the synthesis from Norephedrine.

cluster_2 Method 3: Asymmetric Aldol / Curtius Reaction beta-Hydroxy Carbonyl β-Hydroxy Carbonyl Substrate Azide Treatment Azide Treatment beta-Hydroxy Carbonyl->Azide Treatment Me₃SiN₃, 90°C Final Product 3 This compound Azide Treatment->Final Product 3 Quench & Extraction

Workflow for the Aldol/Curtius Reaction method.

References

Safety Operating Guide

Safe Disposal of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a commonly used chiral auxiliary in asymmetric synthesis.

I. Hazard Assessment and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is imperative to handle all chemicals with care and to follow standard laboratory safety protocols.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • Laboratory coat

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

II. Disposal Procedures

While not classified as hazardous, this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and compatible waste container.[3][4] This container should be separate from other waste streams, especially incompatible chemicals.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the approximate quantity.[4][5] The label should also include the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[5]

  • Container Storage: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1][2]

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[4][6]

Disposal of Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The first rinseate should be collected and disposed of as chemical waste along with the compound.[4] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always consult your local regulations.

III. Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[2][7]

  • Clean the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

IV. Quantitative Data Summary
PropertyValueReference
CAS Number 16251-45-9
Molecular Formula C₁₀H₁₁NO₂
Melting Point 121-123 °C
GHS Hazard Classification Not Classified[1]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Solid Waste in a Designated Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C F Label Waste Container with Full Chemical Name and 'Chemical Waste' C->F D Collect Contaminated Materials (e.g., Gloves, Weighing Paper) D->C E Triple-Rinse Empty Containers and Collect First Rinse E->C G Keep Container Tightly Sealed F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Contact Environmental Health & Safety (EHS) or Certified Waste Management H->I J Arrange for Waste Pickup and Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound in a laboratory setting.

Hazard Assessment

This compound is a combustible solid. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under GHS regulations[1], other sources suggest it may cause skin irritation[2]. Therefore, it is prudent to handle this chemical with appropriate precautions to minimize any potential risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).To prevent direct skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.
Respiratory Protection Type N95 (US) or equivalent respirator.Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational Plan

Adherence to strict operational procedures is critical for the safe handling of this compound.

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].

  • Avoid Contact: Take measures to avoid contact with skin and eyes by wearing the appropriate PPE[1].

  • Prevent Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols[1][3].

  • Ignition Sources: Keep the chemical away from all sources of ignition. Use spark-proof tools and explosion-proof equipment if necessary[1].

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage Plan:

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1].

  • The recommended long-term storage temperature is between 2-8°C[4].

Emergency and First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish[1]. Wear a self-contained breathing apparatus for firefighting if necessary[1].

Disposal Plan

Contaminated materials and the chemical itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations.

Spill and Waste Disposal:

  • Containment: In case of a spill, prevent further leakage if it is safe to do so. Avoid dust formation[1].

  • Cleanup: Carefully sweep or scoop up the spilled material.

  • Collection: Place the collected material into a suitable and closed container for disposal[1].

  • Final Disposal: Arrange for disposal with a licensed waste disposal company.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_1->prep_2 prep_3 Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_2->prep_3 handle_1 Carefully Weigh and Transfer Compound prep_3->handle_1 handle_2 Avoid Dust Generation handle_1->handle_2 handle_3 Perform Experimental Procedures handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 clean_2 Collect Waste in Labeled Container clean_1->clean_2 clean_3 Dispose of Waste via Licensed Contractor clean_2->clean_3 clean_4 Doff and Dispose of PPE Properly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.